SR 16832
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(6-methoxyquinolin-4-yl)-5-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O4/c1-25-11-3-5-15-13(9-11)16(6-7-19-15)20-17(22)12-8-10(21(23)24)2-4-14(12)18/h2-9H,1H3,(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTZAGCRUDYUGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to SR16832: A Dual-Site Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR16832 is a potent and selective dual-site covalent inhibitor of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key nuclear receptor involved in adipogenesis, lipid metabolism, and insulin sensitivity. Unlike traditional orthosteric antagonists, SR16832 acts at both the orthosteric and an alternate allosteric site within the PPARγ ligand-binding domain (LBD). This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, quantitative activity, and experimental protocols related to SR16832, designed to facilitate further research and drug development efforts.
Chemical Structure and Properties
SR16832, with the chemical name 2-Chloro-N-(6-methoxy-4-quinolinyl)-5-nitrobenzamide, is a synthetic small molecule designed to covalently modify Cysteine 285 in the orthosteric binding pocket of PPARγ.[1] Its unique structure allows for extension towards an allosteric site, enabling a dual inhibitory mechanism.[1]
| Property | Value |
| IUPAC Name | 2-chloro-N-(6-methoxyquinolin-4-yl)-5-nitrobenzamide |
| Molecular Formula | C17H12ClN3O4 |
| Molecular Weight | 357.75 g/mol |
| CAS Number | 2088135-12-8 |
| SMILES | COC1=CC2=C(N=CC=C2NC(C3=CC(--INVALID-LINK--=O)=CC=C3Cl)=O)C=C1 |
| Solubility | Soluble in DMSO up to 50 mM |
| Purity | ≥98% (HPLC) |
Mechanism of Action and Signaling Pathway
PPARγ is a ligand-activated transcription factor that, upon binding to its natural or synthetic agonists, heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, recruiting coactivators and initiating transcription.[2][3][4]
SR16832 functions as a dual-site covalent inhibitor, disrupting this signaling cascade at two critical points:
-
Orthosteric Inhibition: SR16832 covalently modifies Cysteine 285 within the orthosteric ligand-binding pocket, the same site where endogenous ligands and agonist drugs like thiazolidinediones (TZDs) bind. This prevents the initial activation of PPARγ.[1]
-
Allosteric Inhibition: The chemical structure of SR16832 extends from the orthosteric site towards a recently identified allosteric site. This expansion physically hinders the binding of allosteric activators and induces a conformational change in the PPARγ LBD that is not competent for transcriptional activation.[1]
This dual mechanism makes SR16832 a more complete inhibitor of PPARγ activity compared to purely orthosteric antagonists like GW9662 and T0070907, which have been shown to not fully block the binding of all ligands.[5][6][7]
Below is a diagram illustrating the PPARγ signaling pathway and the inhibitory action of SR16832.
References
- 1. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ [elifesciences.org]
- 7. Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
SR16832: A Technical Deep Dive into Dual-Site PPARγ Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of SR16832, a novel dual-site covalent inhibitor of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). We will delve into the core principles of its action, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and processes involved.
Introduction to PPARγ and the Need for Dual-Site Inhibition
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-activated transcription factor that plays a crucial role in adipogenesis, insulin sensitization, and inflammation.[1] Agonists of PPARγ, such as the thiazolidinedione (TZD) class of drugs, have been used to treat type 2 diabetes. However, these agonists are associated with undesirable side effects.[2]
The PPARγ ligand-binding domain (LBD) possesses a large, 'Y'-shaped pocket that can accommodate various ligands.[3] It has a canonical orthosteric binding site and a recently identified alternate, allosteric site.[4] Traditional covalent antagonists like GW9662 and T0070907 target the orthosteric site by covalently modifying Cysteine 285.[5] However, these antagonists have been shown to be insufficient in completely blocking PPARγ activation, as some ligands can still bind to the allosteric site and induce a transcriptional response.[5] This limitation highlighted the need for inhibitors that can effectively block both the orthosteric and allosteric sites.
SR16832: A Novel Dual-Site Covalent Inhibitor
SR16832 was developed as a dual-site covalent inhibitor of PPARγ to overcome the limitations of existing antagonists.[5] It is a derivative of the orthosteric covalent antagonist scaffold, designed to extend into and occlude the allosteric binding site.[2] This dual-site action allows SR16832 to more effectively inhibit the transcriptional activity of PPARγ induced by various ligands, including endogenous fatty acids and synthetic agonists.[6]
Mechanism of Action
The inhibitory action of SR16832 is achieved through a multi-faceted mechanism:
-
Covalent Modification: Similar to GW9662 and T0070907, SR16832 covalently modifies Cysteine 285 in the orthosteric pocket.
-
Allosteric Site Occlusion: The key innovation in SR16832's design is an extension that reaches into the allosteric binding site. This physical blockage prevents the binding of allosteric ligands.[2]
-
Conformational Change: The binding of SR16832 induces a conformational change in the PPARγ LBD that is not conducive to the recruitment of coactivators, which are essential for transcriptional activation.[5]
-
Weakened Allosteric Ligand Affinity: Even if a ligand were to approach the allosteric site, the presence of SR16832 weakens its binding affinity.[2]
This dual-site inhibition makes SR16832 a more complete and effective tool for studying PPARγ function and a promising candidate for therapeutic development.[7][8]
Quantitative Data
The following tables summarize the key quantitative data demonstrating the efficacy of SR16832 in comparison to other PPARγ modulators.
Table 1: Inhibition of Rosiglitazone-induced PPARγ Activation
| Compound | Inhibition of Rosiglitazone Binding (TR-FRET) | Inhibition of Rosiglitazone-induced Cellular Activation |
| SR16832 | No detectable increase in TR-FRET response [2][9] | Relatively no activation observed [2] |
| GW9662 | TR-FRET response lowered but not blocked[2][9] | Weak activation observed[2] |
| T0070907 | TR-FRET response lowered but not blocked[2][9] | Weak activation observed[2] |
Table 2: Inhibition of Endogenous Ligand (DHA) Binding
| Compound | Inhibition of Docosahexaenoic Acid (DHA) Binding |
| SR16832 | Better inhibition compared to GW9662 and T0070907 [2] |
| GW9662 | Less effective inhibition[2] |
| T0070907 | Less effective inhibition[2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize SR16832.
Protein Expression and Purification of PPARγ Ligand-Binding Domain (LBD)
This protocol describes the production of purified PPARγ LBD for use in in vitro assays.
-
Expression Vector: The human PPARγ LBD (amino acids 203-477) is cloned into a pET46 plasmid with an N-terminal cleavable hexa-histidine tag.[3]
-
Transformation: The plasmid is transformed into E. coli BL21(DE3) cells.[3]
-
Cell Culture: Cells are grown in ZY autoinduction media or M9 minimal media (for isotopic labeling for NMR) at 37°C, then the temperature is reduced for protein expression.[3]
-
Cell Lysis: Harvested cells are resuspended in a lysis buffer and lysed by sonication.[3]
-
Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The His-tagged PPARγ LBD binds to the column.[3]
-
Elution: The protein is eluted using a buffer containing imidazole.
-
Tag Cleavage (Optional): The hexa-histidine tag can be cleaved using TEV protease.[3]
-
Size-Exclusion Chromatography: The final purification step is performed using a size-exclusion column to obtain highly pure and monomeric PPARγ LBD.[6]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding of ligands to the PPARγ LBD and the recruitment of coactivator peptides.
-
Reagents:
-
Purified GST-tagged PPARγ LBD
-
Terbium-labeled anti-GST antibody (donor fluorophore)
-
Fluorescein-labeled coactivator peptide (e.g., from TRAP220) (acceptor fluorophore)
-
Test compounds (e.g., SR16832, rosiglitazone)
-
-
Assay Principle: In the presence of an agonist, the PPARγ LBD undergoes a conformational change that promotes the recruitment of the coactivator peptide. This brings the terbium-labeled antibody and the fluorescein-labeled peptide into close proximity, resulting in a FRET signal. Antagonists or inhibitors will disrupt this interaction, leading to a decrease in the FRET signal.
-
Procedure:
-
Add a solution of PPARγ LBD and the terbium-labeled anti-GST antibody to the wells of a microplate.
-
Add the test compounds at various concentrations.
-
Add the fluorescein-labeled coactivator peptide.
-
Incubate at room temperature to allow the binding to reach equilibrium.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission). Data is then plotted to determine IC50 or EC50 values.
-
Luciferase Reporter Gene Assay
This cell-based assay measures the transcriptional activity of PPARγ in response to different ligands.
-
Plasmids:
-
An expression vector for full-length PPARγ or the Gal4-PPARγ LBD fusion protein.
-
A reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE) or a Gal4 upstream activation sequence (UAS).
-
A control plasmid expressing Renilla luciferase for normalization.
-
-
Cell Culture and Transfection:
-
Compound Treatment: After transfection, the cells are treated with the test compounds (e.g., SR16832, agonists) at various concentrations.
-
Cell Lysis and Luciferase Assay:
-
After an incubation period (typically 24 hours), the cells are lysed.
-
The firefly and Renilla luciferase activities in the cell lysate are measured using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The fold activation relative to a vehicle control is then calculated.
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: PPARγ Signaling Pathway.
Caption: SR16832 Dual-Site Inhibition Mechanism.
Caption: TR-FRET Experimental Workflow.
Conclusion
SR16832 represents a significant advancement in the development of PPARγ inhibitors. Its unique dual-site mechanism of action provides a more complete and robust inhibition of PPARγ activity compared to traditional orthosteric antagonists. This makes SR16832 an invaluable tool for researchers studying the complex biology of PPARγ and a promising scaffold for the design of novel therapeutics with potentially improved side-effect profiles. The detailed experimental protocols and data presented in this guide provide a solid foundation for the application of SR16832 in future research and drug discovery efforts.
References
- 1. Unmasking antagonists: a deep dive into the structural binding poses of PPARγ ligands | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 2. Luciferase Reporter Assays [bio-protocol.org]
- 3. Structural Basis of PPARγ-Mediated Transcriptional Repression by the Covalent Inverse Agonist FX-909 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Modeling of Allosteric Site of Isoform-Specific Inhibition of the Peroxisome Proliferator-Activated Receptor PPARγ [mdpi.com]
- 5. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ [elifesciences.org]
- 9. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
SR16832: A Dual-Site Inhibitor of PPARγ
An In-depth Technical Guide on the Discovery and Development of a Novel Chemical Probe
Abstract
SR16832 is a novel, dual-site covalent inhibitor of the peroxisome proliferator-activated receptor gamma (PPARγ), a key nuclear receptor involved in metabolism and inflammation. Developed as a chemical tool to overcome the limitations of existing antagonists, SR16832 uniquely targets both the orthosteric and an alternate allosteric site within the PPARγ ligand-binding domain (LBD). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and initial characterization of SR16832, consolidating all available quantitative data, experimental methodologies, and key signaling pathways. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of PPARγ and related therapeutic areas.
Introduction: The Rationale for a Dual-Site PPARγ Inhibitor
Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor that plays a pivotal role in adipogenesis, glucose homeostasis, and inflammation. While PPARγ agonists, such as the thiazolidinedione (TZD) class of drugs, have been successfully used to treat type 2 diabetes, they are associated with undesirable side effects. Consequently, the development of PPARγ antagonists and modulators has become an area of intense research to dissect the complex signaling pathways governed by this receptor and to explore new therapeutic avenues.
Commercially available irreversible antagonists like GW9662 and T0070907 have been instrumental in studying PPARγ function. These compounds act by covalently modifying a cysteine residue (Cys285) within the orthosteric ligand-binding pocket, thereby blocking the binding of other ligands.[1] However, the discovery of an alternate, allosteric binding site on the PPARγ LBD, which is not blocked by these orthosteric antagonists, revealed a significant limitation in their utility as comprehensive inhibitors.[1] This alternate site can still be occupied by certain ligands, leading to residual PPARγ activation.
This limitation prompted the development of a new generation of inhibitors capable of simultaneously blocking both the orthosteric and allosteric sites. The goal was to create a more complete inhibitor of PPARγ activity, providing a more precise tool for pharmacological studies. This effort led to the identification of SR16832.[1]
Discovery and Chemical Properties
SR16832 was developed through a rational design approach, starting from the scaffold of known orthosteric covalent antagonists. The chemical name for SR16832 is 2-Chloro-N-(6-methoxy-4-quinolinyl)-5-nitrobenzamide.
The core idea was to extend the structure of an orthosteric antagonist so that it would physically obstruct the nearby allosteric site. This was achieved by modifying the 2-chloro-5-nitrobenzamidyl scaffold. A series of analogs were synthesized and screened for their ability to inhibit both orthosteric and allosteric activation of PPARγ. SR16832 (also referred to as compound 22 in the primary literature) emerged from this screen as the most effective dual-site inhibitor.[1]
Mechanism of Action: A Dual-Pronged Attack
SR16832 functions as a dual-site, bitopic covalent inhibitor of PPARγ.[1] Its mechanism of action is twofold:
-
Orthosteric Covalent Modification: Similar to its predecessors, SR16832 covalently modifies Cys285 in the orthosteric pocket of the PPARγ LBD. This irreversible binding physically blocks the entry of other ligands into this primary binding site.
-
Allosteric Site Obstruction: The key innovation in SR16832's design is a structural extension that reaches towards the allosteric binding site. This "expansion" of the molecule into the allosteric pocket weakens the binding affinity of allosteric ligands and induces a conformational change in the PPARγ protein that is not conducive to transcriptional activation.[1]
This dual-inhibition mechanism makes SR16832 a more thorough antagonist of PPARγ signaling compared to purely orthosteric inhibitors.
Figure 1: Mechanism of action of SR16832 on PPARγ.
Quantitative Data
The efficacy of SR16832 as a dual-site inhibitor was quantified through a series of in vitro assays. The following tables summarize the key quantitative findings from the primary literature.
Table 1: Inhibition of MRL20-Induced Coactivator Peptide Recruitment by SR16832 and Reference Compounds
| Compound | IC50 (µM) for TRAP220 Peptide Recruitment |
| GW9662 | 0.25 ± 0.03 |
| T0070907 | 0.10 ± 0.01 |
| SR16832 | 0.12 ± 0.01 |
Data from a time-resolved fluorescence resonance energy transfer (TR-FRET) assay measuring the interaction between the PPARγ LBD and a peptide from the coactivator TRAP220 in the presence of the allosteric agonist MRL20.
Table 2: Inhibition of Ligand-Induced PPARγ Transcriptional Activity in a Cell-Based Reporter Assay
| Treatment | Fold Activation over Vehicle |
| MRL20 (1 µM) | 12.5 |
| MRL20 (1 µM) + GW9662 (1 µM) | 8.0 |
| MRL20 (1 µM) + T0070907 (1 µM) | 6.5 |
| MRL20 (1 µM) + SR16832 (1 µM) | 1.5 |
| Rosiglitazone (1 µM) | 10.0 |
| Rosiglitazone (1 µM) + GW9662 (1 µM) | 4.0 |
| Rosiglitazone (1 µM) + T0070907 (1 µM) | 3.0 |
| Rosiglitazone (1 µM) + SR16832 (1 µM) | 1.0 |
Data from a HEK293T cell-based luciferase reporter assay showing the effect of SR16832 and reference compounds on PPARγ activation by MRL20 and rosiglitazone.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of SR16832.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay was used to measure the interaction between the PPARγ LBD and co-regulator peptides in the presence of various ligands.
-
Materials:
-
GST-tagged human PPARγ LBD
-
Europium-labeled anti-GST antibody (donor fluorophore)
-
Biotinylated co-regulator peptides (e.g., from TRAP220 or NCoR)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC)
-
Assay buffer (e.g., PBS with 0.01% BSA)
-
Test compounds (SR16832, GW9662, T0070907, MRL20)
-
384-well low-volume microplates
-
-
Protocol:
-
Prepare a master mix of GST-PPARγ LBD and the europium-labeled anti-GST antibody in assay buffer. Incubate for 1 hour at room temperature.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the test compounds, followed by the PPARγ LBD/antibody mix.
-
Add the allosteric agonist MRL20 to the appropriate wells to stimulate co-activator binding.
-
Add the biotinylated co-regulator peptide and the streptavidin-conjugated acceptor fluorophore.
-
Incubate the plate for 2-4 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at the donor and acceptor wavelengths (e.g., 615 nm for Europium and 665 nm for APC).
-
Calculate the FRET ratio (acceptor emission / donor emission) and plot against the compound concentration to determine IC50 values.
-
Figure 2: Workflow for the TR-FRET co-regulator interaction assay.
Cell-Based Luciferase Reporter Assay
This assay was used to measure the transcriptional activity of PPARγ in a cellular context.
-
Materials:
-
HEK293T cells
-
Expression plasmid for full-length human PPARγ
-
Luciferase reporter plasmid containing a PPAR response element (PPRE) driving luciferase expression
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds (SR16832, GW9662, T0070907, MRL20, rosiglitazone)
-
Luciferase assay reagent
-
96-well cell culture plates
-
-
Protocol:
-
Co-transfect HEK293T cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.
-
Plate the transfected cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with the test compounds, agonists (MRL20 or rosiglitazone), or a combination thereof. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 18-24 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence on a plate reader.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration to account for differences in cell number and transfection efficiency.
-
Express the results as fold activation over the vehicle control.
-
Structural Insights
The interaction of SR16832 with the PPARγ LBD has been characterized by X-ray crystallography (PDB ID: 6AUG). The crystal structure confirms the covalent modification of Cys285 in the orthosteric pocket and reveals how the quinolinyl moiety of SR16832 extends towards the allosteric site, providing a structural basis for its dual-inhibitory mechanism.
Development Status and Future Perspectives
As of the latest available information, SR16832 remains a preclinical chemical probe. There is no publicly available data on its progression into in vivo studies, animal models, or clinical trials. Its primary utility lies in its role as a superior tool for the in vitro and cell-based investigation of PPARγ signaling, allowing for a more complete inhibition of the receptor's activity than was previously possible.
Future research could leverage SR16832 to:
-
Further dissect the physiological and pathological roles of the allosteric site in PPARγ signaling.
-
Validate the on-target effects of other PPARγ modulators by ensuring a complete blockade of the receptor.
-
Serve as a scaffold for the development of novel therapeutic agents targeting PPARγ with improved specificity and pharmacological profiles.
Conclusion
SR16832 represents a significant advancement in the chemical toolkit for studying PPARγ. Its unique dual-site inhibitory mechanism provides a more comprehensive and reliable means of antagonizing PPARγ activity compared to previous generations of inhibitors. While its development as a therapeutic agent has not been pursued, its value as a research tool for elucidating the complex biology of PPARγ is undisputed. The data and protocols presented in this guide offer a comprehensive resource for scientists working in this field.
References
SR16832: A Technical Guide to a Dual-Site Covalent Chemical Probe for PPARγ
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peroxisome proliferator-activated receptor gamma (PPARγ) is a critical nuclear receptor involved in adipogenesis, insulin sensitization, and inflammation, making it a key target for therapeutic development. SR16832 is a novel chemical probe designed as a dual-site, covalent antagonist of PPARγ. Unlike traditional orthosteric antagonists such as GW9662 and T0070907, SR16832 not only blocks the canonical ligand-binding pocket but also inhibits ligand binding at an allosteric site. This unique mechanism of action makes SR16832 a superior tool for dissecting PPARγ signaling and for the development of next-generation PPARγ modulators. This technical guide provides an in-depth overview of SR16832, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and visual representations of its engagement with PPARγ.
Introduction
Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor that plays a pivotal role in regulating glucose and lipid metabolism.[1][2] Upon activation by endogenous ligands, such as fatty acids, or synthetic agonists, like the thiazolidinedione (TZD) class of drugs, PPARγ heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[3]
While PPARγ agonists have been successful in the treatment of type 2 diabetes, their use is associated with undesirable side effects. This has spurred the development of new classes of PPARγ modulators with improved therapeutic profiles. Chemical probes are essential tools in this endeavor, allowing for the precise interrogation of target biology.
SR16832 has emerged as a highly effective chemical probe for PPARγ. It functions as a dual-site covalent inhibitor, acting at both the orthosteric and an allosteric site within the PPARγ ligand-binding domain (LBD).[1][4] This dual-site action provides a more complete inhibition of PPARγ activity compared to conventional orthosteric antagonists, which have been shown to be insufficient in completely blocking the binding and activity of all PPARγ ligands.[5][6]
Mechanism of Action
SR16832 is an irreversible antagonist that covalently modifies cysteine 285 (Cys285) in the orthosteric ligand-binding pocket of PPARγ.[5] However, its unique feature is the presence of a 6-methoxyquinoline group which extends towards and occupies a recently identified allosteric site.[1] This dual engagement allows SR16832 to be a more effective inhibitor of PPARγ activation.
The binding of SR16832 induces a conformational change in the PPARγ LBD that is not conducive to the recruitment of coactivators, thereby preventing the initiation of gene transcription.[5] This dual-site inhibition mechanism effectively blocks the binding and activity of both orthosteric and allosteric PPARγ agonists.[1]
Below is a diagram illustrating the proposed mechanism of action of SR16832.
Caption: SR16832 dual-site inhibition of PPARγ.
Data Presentation
SR16832 has been demonstrated to be more effective than the conventional orthosteric covalent antagonists GW9662 and T0070907 at inhibiting both orthosteric and allosteric activation of PPARγ.[1] The following tables summarize the available quantitative data for SR16832 and compare its activity with other common PPARγ modulators.
Table 1: Biochemical Activity of SR16832 and Other PPARγ Antagonists
| Compound | Target | Assay Type | Effect on MRL20 (Allosteric Agonist) EC50 | Reference |
| SR16832 | PPARγ | TR-FRET | Weakens allosteric binding | [1] |
| GW9662 | PPARγ | TR-FRET | Less effective at weakening allosteric binding | [1] |
| T0070907 | PPARγ | TR-FRET | Weakens allosteric binding, but less than SR16832 | [1] |
Table 2: Cellular Activity of SR16832
| Compound | Cell Line | Assay Type | Effect on Rosiglitazone-induced Activation | Effect on MRL20-induced Activation | Reference |
| SR16832 | HEK293T | Gal4-PPARγ LBD Luciferase Reporter | Complete inhibition (up to 100 µM rosiglitazone) | Complete inhibition | [1] |
| GW9662 | HEK293T | Gal4-PPARγ LBD Luciferase Reporter | Incomplete inhibition | Incomplete inhibition | [1] |
| T0070907 | HEK293T | Gal4-PPARγ LBD Luciferase Reporter | Incomplete inhibition | Incomplete inhibition | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize SR16832.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding of ligands to the PPARγ LBD and their effect on coactivator peptide recruitment.
Caption: Workflow for the PPARγ TR-FRET assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of His-tagged PPARγ LBD in TR-FRET buffer.
-
Prepare serial dilutions of SR16832 and control compounds (e.g., GW9662, T0070907) in DMSO, followed by dilution in TR-FRET buffer.
-
Prepare a stock solution of the allosteric agonist MRL20 in DMSO, followed by dilution in TR-FRET buffer.
-
Prepare a stock solution of the fluorescently labeled TRAP220 coactivator peptide in TR-FRET buffer.
-
-
Assay Procedure:
-
To the wells of a 384-well plate, add His-PPARγ LBD.
-
Add the test compounds (SR16832 or controls) or vehicle (DMSO) to the respective wells.
-
Incubate at room temperature for 1 hour to allow for covalent modification of Cys285.
-
Add the agonist MRL20 to the wells.
-
Add the fluorescently labeled TRAP220 peptide.
-
Incubate for 4 hours at 4°C.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).
-
Calculate the emission ratio (665 nm / 620 nm).
-
Plot the emission ratio against the logarithm of the agonist concentration to generate dose-response curves.
-
Determine the EC50 values from the curves to assess the potency of the agonist in the presence of the inhibitors.
-
Gal4-PPARγ LBD Luciferase Reporter Assay
This cell-based assay measures the ability of a compound to modulate the transcriptional activity of PPARγ.
Caption: Workflow for the Gal4-PPARγ luciferase reporter assay.
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Seed the cells into 96-well plates.
-
Transfect the cells with plasmids encoding for the Gal4 DNA-binding domain fused to the PPARγ LBD and a luciferase reporter gene under the control of a Gal4 upstream activation sequence (UAS).
-
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with SR16832 or vehicle control (DMSO) for 1 hour.
-
Subsequently, treat the cells with a PPARγ agonist (e.g., rosiglitazone or MRL20) at various concentrations.
-
-
Luciferase Assay:
-
After a 24-hour incubation with the agonist, lyse the cells.
-
Add a luciferase assay substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control (e.g., Renilla luciferase for dual-luciferase assays).
-
Plot the normalized luciferase activity against the logarithm of the agonist concentration to generate dose-response curves.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to study the structural changes in the PPARγ LBD upon binding of SR16832.
Caption: Workflow for NMR spectroscopy of PPARγ with SR16832.
Protocol:
-
Protein Expression and Purification:
-
Express ¹⁵N-labeled PPARγ LBD in E. coli using a minimal medium containing ¹⁵N-ammonium chloride as the sole nitrogen source.
-
Purify the protein using affinity and size-exclusion chromatography.
-
-
NMR Sample Preparation:
-
Prepare a solution of ¹⁵N-labeled PPARγ LBD in a suitable NMR buffer.
-
Add SR16832 or a control compound (e.g., GW9662) to the protein solution.
-
-
NMR Data Acquisition:
-
Acquire two-dimensional ¹H-¹⁵N heteronuclear single quantum coherence (HSQC) spectra on an NMR spectrometer.
-
-
Data Analysis:
-
Process and analyze the NMR spectra to identify chemical shift perturbations in the protein backbone amides upon ligand binding.
-
Map the residues with significant chemical shift changes onto the three-dimensional structure of the PPARγ LBD to identify the binding site and conformational changes induced by SR16832.
-
Conclusion
SR16832 represents a significant advancement in the development of chemical probes for studying PPARγ. Its unique dual-site covalent mechanism of action provides a more complete and reliable inhibition of PPARγ activity compared to existing antagonists. This makes SR16832 an invaluable tool for researchers in academia and industry who are working to understand the complex biology of PPARγ and to develop novel therapeutics for metabolic diseases. The data and protocols presented in this guide are intended to facilitate the effective use of SR16832 as a chemical probe to further our understanding of PPARγ signaling.
References
- 1. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cooperative cobinding of synthetic and natural ligands to the nuclear receptor PPARγ | eLife [elifesciences.org]
- 4. SR 16832 | PPARγ | Tocris Bioscience [tocris.com]
- 5. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unmasking antagonists: a deep dive into the structural binding poses of PPARγ ligands | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
The In Vitro Biological Activity of SR16832: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the in vitro biological activity of SR16832, a novel inhibitor of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). SR16832 represents a significant advancement in the chemical toolkit for studying PPARγ signaling, acting as a dual-site, covalent antagonist. This guide summarizes its mechanism of action, presents available quantitative data, details the experimental protocols used for its characterization, and visualizes the key pathways and workflows.
Core Concept: Dual-Site Inhibition of PPARγ
SR16832 is an irreversible antagonist of PPARγ, a nuclear receptor crucial for adipogenesis and insulin sensitization.[1] Unlike traditional antagonists such as GW9662 and T0070907, which only target the orthosteric (primary ligand-binding) pocket, SR16832 is a "bitopic" inhibitor designed to engage both the orthosteric and a recently identified allosteric site within the PPARγ ligand-binding domain (LBD).[1][2]
Its mechanism involves two key features:
-
Covalent Orthosteric Binding: SR16832 covalently modifies the Cys285 residue located within the orthosteric pocket, effectively blocking this site.[1]
-
Allosteric Site Obstruction: The molecule possesses a 6-methoxyquinoline group which extends from the orthosteric pocket toward the allosteric site. This "expansion" physically obstructs the allosteric pocket, preventing the binding of other activating ligands.[1][2]
This dual-site action makes SR16832 a more complete inhibitor of PPARγ activation, capable of blocking transcriptional activation from ligands that may otherwise engage the allosteric site.[2][3]
Quantitative Data Presentation
While specific IC50 values for SR16832's direct inhibition are not detailed in publicly available abstracts, the primary literature characterizes its enhanced efficacy relative to other standard covalent antagonists. The key findings are summarized from Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measuring the inhibition of coactivator recruitment.
| Compound | Target | Assay Type | Key Finding | Reference |
| SR16832 | PPARγ | TR-FRET Coactivator Recruitment | Improved inhibition of allosteric MRL20-induced TRAP220 coactivator recruitment compared to T0070907. | [1] |
| SR16832 | PPARγ | TR-FRET Ligand Displacement | Completely blocked rosiglitazone binding; no detectable TR-FRET response upon rosiglitazone titration. | [1] |
| GW9662 | PPARγ | TR-FRET Ligand Displacement | Partially blocked rosiglitazone binding; a reduced TR-FRET response was still observed. | [1] |
| T0070907 | PPARγ | TR-FRET Ligand Displacement | Partially blocked rosiglitazone binding; a reduced TR-FRET response was still observed. | [1] |
| SR16832 | PPARγ | Cell-Based Reporter Assay | Completely abolished allosteric cellular activation of PPARγ by rosiglitazone. | [1] |
Signaling Pathway and Mechanism of Action
The signaling pathway diagram below illustrates the standard activation of PPARγ and the dual-inhibition mechanism of SR16832. PPARγ activation requires ligand binding, heterodimerization with the Retinoid X Receptor (RXR), and recruitment of coactivator proteins to initiate the transcription of target genes. SR16832 prevents the initial ligand activation step at both binding sites.
References
Unraveling the Allosteric Inhibition of PPARγ by SR16832: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peroxisome proliferator-activated receptor gamma (PPARγ) is a critical nuclear receptor and a well-established therapeutic target for type 2 diabetes. While classic agonists have shown clinical efficacy, their associated side effects have prompted the exploration of alternative modulatory mechanisms. This technical guide delves into the intricate mechanism of SR16832, a novel dual-site inhibitor of PPARγ that operates through both orthosteric and allosteric antagonism. We will explore the molecular underpinnings of its action, summarize key quantitative data, detail relevant experimental protocols, and visualize the complex signaling and experimental workflows. This document serves as a comprehensive resource for researchers seeking to understand and leverage the unique properties of SR16832 in the context of PPARγ modulation and drug discovery.
Introduction to PPARγ and the Rationale for Allosteric Inhibition
Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor that plays a pivotal role in adipogenesis, glucose homeostasis, and inflammatory responses.[1] Upon binding to its endogenous or synthetic ligands, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[2]
The thiazolidinedione (TZD) class of drugs, such as rosiglitazone and pioglitazone, are potent PPARγ full agonists that have been successfully used to treat type 2 diabetes by improving insulin sensitivity.[3] However, their mechanism of action, which involves robust activation of PPARγ, is also linked to undesirable side effects, including weight gain, fluid retention, and an increased risk of bone fractures and heart failure.[4]
This has fueled the search for alternative PPARγ modulators with improved safety profiles. One promising strategy is allosteric inhibition, which involves the binding of a molecule to a site topographically distinct from the orthosteric (primary) ligand-binding pocket.[5] Allosteric modulators can fine-tune the receptor's activity rather than simply turning it on or off, potentially leading to more selective and safer therapeutic interventions. SR16832 has emerged as a key tool compound in this area, functioning as a dual-site covalent inhibitor that targets both the orthosteric and an allosteric site on the PPARγ ligand-binding domain (LBD).[4][6]
The Dual-Site Inhibitory Mechanism of SR16832
SR16832 is a derivative of the well-known orthosteric covalent antagonist GW9662.[4] While GW9662 irreversibly binds to Cysteine 285 (Cys285) in the orthosteric pocket of the PPARγ LBD, it is less effective at blocking the binding and activity of certain ligands that can also engage an alternate, allosteric binding site.[6][7] SR16832 was specifically designed to overcome this limitation.
Molecular modeling and structural studies indicate that SR16832, like GW9662, covalently modifies Cys285.[4] However, the key distinction lies in a structural extension of SR16832 that protrudes from the orthosteric pocket towards the allosteric site.[4] This "dual-site" or "bitopic" inhibition has two major consequences:
-
Weakening of Allosteric Ligand Binding: The extension of SR16832 into the allosteric site physically hinders the binding of other ligands to this secondary pocket.[4]
-
Induction of a Non-Activating Conformation: The binding of SR16832 induces conformational changes in the PPARγ LBD that are not conducive to the recruitment of coactivators, which are essential for transcriptional activation.[4][6]
This dual mechanism makes SR16832 a more effective inhibitor of PPARγ activation by a broader range of ligands compared to purely orthosteric antagonists.[4][8]
Quantitative Data Summary
The following tables summarize the key quantitative data from various assays used to characterize the inhibitory activity of SR16832 and related compounds on PPARγ.
Table 1: Inhibition of MRL20-Induced Coactivator Peptide Recruitment (TR-FRET Assay)
| Compound | Pre-treatment | MRL20 EC50 (nM) | Fold Shift vs. Apo |
| MRL20 | Apo | 13 | 1 |
| MRL20 | GW9662 | 361 | 28 |
| MRL20 | T0070907 | 2000 | 154 |
| MRL20 | SR16832 | Significantly weakened | Not specified |
Data sourced from Brust et al., 2017.[4][7] Note: A higher EC50 value indicates weaker potency of MRL20 in the presence of the inhibitor.
Table 2: Inhibition of Rosiglitazone-Induced Cellular PPARγ Activation (Luciferase Reporter Assay)
| Covalent Inhibitor | Rosiglitazone Treatment | Cellular Activation |
| Vehicle | Titration | Concentration-dependent increase |
| GW9662 | Titration | Activation observed |
| T0070907 | Titration | Activation observed |
| SR16832 | Titration | No significant activation |
Data sourced from Brust et al., 2017.[4]
Detailed Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This biochemical assay measures the ability of a ligand to promote the interaction between the PPARγ LBD and a coactivator peptide.
Principle: The assay utilizes a purified, recombinant PPARγ LBD tagged with a donor fluorophore (e.g., terbium) and a coactivator peptide (e.g., from TRAP220/MED1) labeled with an acceptor fluorophore (e.g., fluorescein).[9] When the coactivator peptide binds to the LBD in the presence of an agonist, the donor and acceptor fluorophores are brought into close proximity, allowing for FRET to occur upon excitation of the donor. The resulting FRET signal is proportional to the extent of coactivator recruitment.
Protocol Outline:
-
Protein Preparation: Express and purify recombinant GST-tagged PPARγ LBD and biotinylated TRAP220 coactivator peptide.
-
Reaction Setup: In a 384-well plate, combine the PPARγ LBD with the test compounds (e.g., SR16832, GW9662) and incubate to allow for covalent modification.
-
Ligand Titration: Add a serial dilution of the agonist (e.g., MRL20, rosiglitazone).
-
Detection Reagents: Add the terbium-labeled anti-GST antibody and streptavidin-conjugated acceptor fluorophore.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measurement: Read the plate on a suitable TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the FRET ratio and plot it against the agonist concentration to determine the EC50 values.
Cellular Luciferase Reporter Assay
This cell-based assay quantifies the transcriptional activity of PPARγ in response to ligand treatment.
Principle: Cells are transiently transfected with two plasmids: one expressing a fusion protein of the Gal4 DNA-binding domain and the PPARγ LBD, and another containing a luciferase reporter gene under the control of a promoter with Gal4 upstream activating sequences (UAS).[4] When an agonist activates the PPARγ LBD, the fusion protein binds to the UAS and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the transcriptional activity.
Protocol Outline:
-
Cell Culture and Transfection: Plate HEK293T cells and transfect them with the Gal4-PPARγ LBD and 5xUAS-luciferase reporter plasmids using a suitable transfection reagent.
-
Inhibitor Pre-treatment: Treat the transfected cells with the covalent inhibitors (e.g., SR16832, GW9662) or vehicle control for a defined period.
-
Agonist Treatment: Add a serial dilution of the agonist (e.g., rosiglitazone) to the cells and incubate.
-
Cell Lysis: Lyse the cells to release the cellular contents, including the expressed luciferase.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and plot the activity against the agonist concentration to determine the dose-response relationship.
Visualizations
Signaling Pathway of PPARγ Activation and Inhibition
Caption: PPARγ signaling pathway and points of inhibition by SR16832.
Experimental Workflow for TR-FRET Assay
Caption: Workflow for the TR-FRET coactivator recruitment assay.
Logical Relationship of SR16832's Dual Inhibition
Caption: Logical diagram of SR16832's dual inhibitory mechanism.
Conclusion
SR16832 represents a significant advancement in the development of PPARγ modulators. Its unique dual-site inhibitory mechanism, targeting both the orthosteric and an allosteric site, provides a more complete blockade of receptor activation compared to traditional orthosteric antagonists.[4][6] This makes SR16832 an invaluable chemical probe for dissecting the complex pharmacology of PPARγ and a potential starting point for the design of novel therapeutics with a more nuanced and potentially safer mode of action. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the fascinating biology of PPARγ allostery and its implications for drug discovery.
References
- 1. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARγ in Complex with an Antagonist and Inverse Agonist: a Tumble and Trap Mechanism of the Activation Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Modeling of Allosteric Site of Isoform-Specific Inhibition of the Peroxisome Proliferator-Activated Receptor PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An alternate binding site for PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unmasking antagonists: a deep dive into the structural binding poses of PPARγ ligands | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 9. Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
SR16832: A Technical Guide to its Selectivity for PPARγ
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of SR16832, a dual-site inhibitor of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). The document summarizes the current understanding of its mechanism of action, selectivity over other PPAR isoforms, and the experimental protocols used for its characterization.
Executive Summary
Data Presentation: Selectivity of PPARγ Antagonists
Quantitative data for the selectivity of SR16832 against PPARα and PPARδ is not currently published. To provide a frame of reference, the following table summarizes the selectivity profiles of two well-characterized PPARγ antagonists, GW9662 and T0070907.
| Compound | Target Isoform | IC50 (nM) | Selectivity over PPARα | Selectivity over PPARδ | Reference |
| GW9662 | PPARγ | 3.3 | ~10-fold | ~600 to 1000-fold | [3][4][5][6] |
| PPARα | 32 | - | |||
| PPARδ | 2000 | - | |||
| T0070907 | PPARγ | 1 | >800-fold | >800-fold | |
| PPARα | >800 nM | - | |||
| PPARδ | >800 nM | - | |||
| SR16832 | PPARγ | Data not available | Data not available | Data not available | |
| PPARα | Data not available | - | |||
| PPARδ | Data not available | - |
Experimental Protocols
The characterization of compounds like SR16832 involves a suite of biochemical and cell-based assays. The following are detailed methodologies for key experiments.
GAL4-PPARγ Ligand Binding Domain (LBD) Luciferase Reporter Assay
This cell-based assay is used to determine the functional activity of a compound as an agonist or antagonist of PPARγ.
Objective: To measure the ability of a test compound to modulate the transcriptional activity of the PPARγ LBD.
Principle: HEK293T cells are transiently transfected with two plasmids. The first contains a chimeric protein consisting of the Gal4 DNA-binding domain (DBD) fused to the PPARγ LBD. The second plasmid contains a luciferase reporter gene under the control of a Gal4 Upstream Activation Sequence (UAS). If the test compound activates the PPARγ LBD, the chimeric protein binds to the UAS and drives the expression of luciferase. An antagonist will block this effect.
Detailed Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
-
Cells are seeded into 96-well plates at a density that allows for ~70-80% confluency at the time of transfection.
-
For each well, a transfection mix is prepared containing the Gal4-PPARγ LBD expression plasmid, the UAS-luciferase reporter plasmid, and a transfection reagent (e.g., Lipofectamine). A control plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.
-
The transfection mix is added to the cells, which are then incubated for 4-6 hours.
-
-
Compound Treatment:
-
After transfection, the medium is replaced with fresh medium containing the test compound (e.g., SR16832) at various concentrations. A known PPARγ agonist (e.g., rosiglitazone) is used as a positive control, and a vehicle control (e.g., DMSO) is also included.
-
For antagonist assays, cells are co-treated with the agonist and the test compound.
-
The cells are incubated with the compounds for 18-24 hours.
-
-
Luciferase Assay:
-
The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer and a luciferase assay reagent kit.
-
If a Renilla luciferase control was used, its activity is also measured.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This biochemical assay measures the ability of a ligand to promote or inhibit the interaction between the PPARγ LBD and a coactivator peptide.
Objective: To determine if a test compound induces a conformational change in the PPARγ LBD that facilitates the recruitment of a coactivator.
Principle: The assay utilizes a GST-tagged PPARγ LBD, a terbium-labeled anti-GST antibody (donor fluorophore), and a fluorescein-labeled coactivator peptide (acceptor fluorophore). When the coactivator peptide is recruited to the LBD by an agonist, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal. Antagonists will prevent this interaction.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., complete TR-FRET PPAR Assay Buffer with 5 mM DTT).
-
Prepare a 2X solution of the test compound in the assay buffer.
-
Prepare a 4X solution of the fluorescein-labeled coactivator peptide in the assay buffer.
-
Prepare a 4X mixture of the GST-PPARγ LBD and the terbium-labeled anti-GST antibody in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add the 2X test compound solution to the wells.
-
Add the 4X fluorescein-coactivator peptide solution to the wells.
-
Add the 4X GST-PPARγ LBD/terbium-anti-GST antibody mixture to the wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence emission at two wavelengths (e.g., 495 nm for the donor and 520 nm for the acceptor) using a TR-FRET-compatible plate reader.
-
Calculate the TR-FRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the TR-FRET ratio against the log of the compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).
-
Visualizations
Signaling Pathways
The following diagrams illustrate the general signaling pathways for each of the three PPAR isoforms.
References
- 1. SR 16832 | PPARγ | Tocris Bioscience [tocris.com]
- 2. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. abmole.com [abmole.com]
Foundational Research on SR16832 and its Interruption of Adipogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research concerning the novel peroxisome proliferator-activated receptor-gamma (PPARγ) inhibitor, SR16832, and its role in the modulation of adipogenesis. Due to the limited availability of public quantitative data specifically for SR16832's effects on adipocyte differentiation, this guide incorporates representative data from the well-characterized, potent PPARγ antagonist, GW9662, to illustrate the quantitative impact of PPARγ inhibition on this biological process.
Introduction: PPARγ, the Master Regulator of Adipogenesis
Adipogenesis, the process of preadipocyte differentiation into mature, lipid-storing adipocytes, is a fundamental biological process critical for systemic energy homeostasis. The nuclear receptor PPARγ is widely recognized as the master transcriptional regulator of adipogenesis. Its activation is both necessary and sufficient to drive the complex cascade of gene expression that leads to the adipocyte phenotype. This central role has made PPARγ a key therapeutic target for metabolic diseases, most notably type 2 diabetes, with the development of agonist drugs like thiazolidinediones (TZDs). However, the therapeutic use of PPARγ agonists is often associated with undesirable side effects, including weight gain and fluid retention. Consequently, the development of PPARγ antagonists has emerged as an important area of research for dissecting the roles of PPARγ in various physiological and pathophysiological states, and for the potential development of novel therapeutics.
SR16832 is a novel, dual-site PPARγ inhibitor, that acts on both the orthosteric and allosteric sites within the ligand-binding domain. This unique mechanism of action distinguishes it from traditional competitive antagonists. This guide will delve into the mechanism of SR16832, present quantitative data on the effects of PPARγ antagonism on adipogenesis, detail relevant experimental protocols, and visualize the underlying signaling pathways.
Mechanism of Action of SR16832: A Dual-Site PPARγ Inhibitor
SR16832 represents a significant advancement in the chemical biology of PPARγ modulation. Unlike conventional antagonists that compete with agonists for binding at the orthosteric ligand-binding pocket, SR16832 exhibits a dual-site inhibitory mechanism. It covalently modifies the orthosteric site, while also interacting with an allosteric site on the PPARγ ligand-binding domain. This dual engagement is reported to be more effective at inhibiting the transcriptional activity of PPARγ compared to purely orthosteric covalent antagonists like GW9662 and T0070907. This enhanced inhibition is crucial for completely blocking both endogenous and synthetic ligand-mediated receptor activation.
Quantitative Data on PPARγ Antagonism in Adipogenesis
Table 1: Binding Affinity of the PPARγ Antagonist GW9662
| Compound | Target | Assay | Kᵢ (nM) |
| GW9662 | PPARγ | Radioligand Displacement Assay ([³H]rosiglitazone) | 13[1] |
Note: This data is for the PPARγ antagonist GW9662 and serves as a representative example of a high-affinity antagonist.
Table 2: Effect of the PPARγ Antagonist GW9662 on Adipogenic Gene and Protein Expression
| Treatment | Target Gene/Protein | Cell Type | Effect | Reference |
| GW9662 | aP2 (FABP4) | 3T3-L1 preadipocytes | No increase in expression | [1] |
| GW9662 | FABP4 mRNA | Differentiating monocytes | Inhibition of Rosiglitazone- and NO₂-FA-induced expression | [2] |
| GW9662 | CD36 mRNA | Differentiating monocytes | Inhibition of Rosiglitazone- and NO₂-FA-induced expression | [2] |
| GW9662 | FABP4 protein | Differentiating monocytes | 80% inhibition of Rosiglitazone-induced levels; 72-89% inhibition of NO₂-FA-induced levels | [2] |
| GW9662 | PPARγ₂ mRNA | Human pre-adipocytes | Abrogation of Rosiglitazone-induced expression | [3] |
Note: This data is for the PPARγ antagonist GW9662 and serves as a representative example of the impact of PPARγ antagonism on the expression of key adipogenic markers.
Signaling Pathways in Adipogenesis and Inhibition by PPARγ Antagonism
The process of adipogenesis is orchestrated by a complex signaling network that converges on the activation of PPARγ. The following diagrams, generated using the DOT language for Graphviz, illustrate this pathway and the mechanism of its inhibition by a PPARγ antagonist.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the study of adipogenesis.
3T3-L1 Preadipocyte Differentiation
The 3T3-L1 cell line is a widely used and well-characterized model for studying adipocyte differentiation.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, supplemented with 10% bovine calf serum (Growth Medium)
-
DMEM with high glucose, supplemented with 10% fetal bovine serum (FBS)
-
Dexamethasone (1 mM stock in ethanol)
-
3-isobutyl-1-methylxanthine (IBMX) (0.5 M stock in DMSO)
-
Insulin (10 mg/mL stock in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate 3T3-L1 preadipocytes in Growth Medium and culture until they reach confluence.
-
Post-Confluence Maintenance: Maintain the confluent cells in Growth Medium for an additional 2 days.
-
Induction of Differentiation (Day 0): Replace the medium with Differentiation Medium I, which consists of DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin.
-
Insulin Treatment (Day 2): After 48 hours, replace the medium with Differentiation Medium II, containing DMEM with 10% FBS and 10 µg/mL insulin.
-
Maintenance (Day 4 onwards): Every 2 days, replace the medium with fresh DMEM containing 10% FBS.
-
Assessment of Differentiation: Mature adipocytes, characterized by the accumulation of lipid droplets, are typically observed between days 8 and 12.
Oil Red O Staining for Lipid Accumulation
Oil Red O is a lipid-soluble dye used to visualize neutral triglycerides and lipids in mature adipocytes.
Materials:
-
Oil Red O stock solution (0.5% w/v in isopropanol)
-
Oil Red O working solution (prepare fresh by diluting 6 mL of stock solution with 4 mL of distilled water, let stand for 10 minutes, and filter)
-
10% formalin in PBS
-
60% isopropanol
-
Distilled water
Procedure:
-
Fixation: Wash the differentiated 3T3-L1 cells with PBS and fix with 10% formalin for at least 1 hour.
-
Washing: Wash the fixed cells twice with distilled water.
-
Dehydration: Wash the cells with 60% isopropanol for 5 minutes and then allow them to air dry completely.
-
Staining: Add the Oil Red O working solution to the cells and incubate at room temperature for 10-15 minutes.
-
Washing: Wash the cells repeatedly with distilled water until the excess stain is removed.
-
Visualization: Visualize the stained lipid droplets under a microscope. For quantification, the stain can be eluted with isopropanol and the absorbance measured at 510 nm.
Quantitative Real-Time PCR (qPCR) for Adipogenic Gene Expression
qPCR is used to quantify the mRNA levels of key adipogenic marker genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., Pparg, Cebpa, Fabp4, Adipoq) and a housekeeping gene (e.g., Actb, Gapdh)
Procedure:
-
RNA Extraction: At desired time points during differentiation, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Conclusion
SR16832 represents a novel class of PPARγ inhibitors with a unique dual-site mechanism of action. While specific quantitative data on its direct effects on adipogenesis remain to be fully elucidated in the public domain, the foundational principles of PPARγ antagonism strongly suggest its potent inhibitory effect on adipocyte differentiation. The data from the well-characterized antagonist GW9662 provides a clear indication of the quantitative impact that can be expected from such inhibition, including a significant reduction in the expression of key adipogenic genes. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to investigate the effects of SR16832 and other PPARγ modulators on adipogenesis. Further research into the specific dose-response relationships and gene regulatory effects of SR16832 will be crucial for fully understanding its therapeutic potential in metabolic diseases.
References
Methodological & Application
Application Notes and Protocols for SR 16832 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 16832 is a potent and specific dual-site inhibitor of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a ligand-activated transcription factor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation.[1][2] Unlike traditional orthosteric antagonists such as GW9662 and T0070907, this compound acts at both the orthosteric and an allosteric site within the PPARγ ligand-binding domain (LBD).[1][2] This dual-site inhibition makes this compound a more complete inhibitor of PPARγ activity, effectively blocking the binding of both endogenous and synthetic ligands.[1][2] These characteristics position this compound as a valuable research tool for investigating PPARγ signaling and as a potential lead compound in drug discovery programs targeting metabolic diseases and cancer.
This document provides detailed protocols for two key cell-based assays to characterize the inhibitory activity of this compound on PPARγ: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and a Luciferase Reporter Gene Assay.
Mechanism of Action: Dual-Site Inhibition of PPARγ
This compound covalently modifies cysteine 285 (Cys285) in the orthosteric binding pocket of the PPARγ LBD.[1][2] Additionally, its chemical structure extends towards an allosteric site, thereby physically hindering the binding of other ligands to this secondary pocket.[1] This dual-site action is critical because some ligands can still activate PPARγ through the allosteric site even when the orthosteric site is occupied by a conventional antagonist.[1] this compound overcomes this limitation, providing a more thorough blockade of PPARγ-mediated transcription.[1][2]
Signaling Pathway Diagram
Caption: PPARγ signaling pathway and its inhibition by this compound.
Data Presentation
The following tables summarize the inhibitory effects of this compound in comparison to other known PPARγ modulators in key cell-based assays.
Table 1: Inhibition of MRL20-induced Allosteric Activation
| Compound | Assay Type | Cell Line | MRL20 Concentration | Result |
| This compound | Luciferase Reporter | HEK293T | Up to 30 µM | No significant allosteric activation |
| GW9662 | Luciferase Reporter | HEK293T | Up to 30 µM | Allosteric activation observed |
| T0070907 | Luciferase Reporter | HEK293T | Up to 30 µM | Allosteric activation observed |
Data derived from a Gal4-PPARγ LBD/5xUAS-luciferase reporter assay.[1]
Table 2: Inhibition of Rosiglitazone-induced Activation
| Compound | Assay Type | Rosiglitazone Concentration | Result |
| This compound | TR-FRET | Up to 300 µM | No detectable increase in TR-FRET response |
| GW9662 | TR-FRET | Up to 300 µM | Lowered but not blocked TR-FRET response |
| T0070907 | TR-FRET | Up to 300 µM | Lowered but not blocked TR-FRET response |
TR-FRET assay measuring the recruitment of TRAP220 coactivator peptide to His-PPARγ LBD.[1]
Table 3: Inhibition of DHA Binding
| Compound | Assay Type | DHA Concentration | Result |
| This compound | TR-FRET | 30 µM | Reduced binding of DHA |
| GW9662 | TR-FRET | 30 µM | Less effective at reducing DHA binding |
| T0070907 | TR-FRET | 30 µM | Less effective at reducing DHA binding |
TR-FRET assay measuring the effect on DHA binding to His-PPARγ LBD in the presence of TRAP220 coactivator peptide.[1]
Experimental Protocols
TR-FRET Assay for Coactivator Recruitment
This protocol is designed to measure the ability of this compound to inhibit the recruitment of a coactivator peptide to the PPARγ LBD induced by an agonist.
Experimental Workflow Diagram
Caption: Workflow for the TR-FRET coactivator recruitment assay.
Materials:
-
His-tagged PPARγ LBD protein
-
This compound, GW9662, T0070907 (from a 10 mM stock in DMSO)
-
PPARγ agonist (e.g., Rosiglitazone)
-
TRAP220 coactivator peptide
-
TR-FRET donor (e.g., Europium cryptate-labeled anti-His antibody)
-
TR-FRET acceptor (e.g., Streptavidin-XL665 and biotinylated TRAP220)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20)
-
384-well low-volume black plates
Procedure:
-
Pre-incubation with Covalent Antagonist:
-
In a microcentrifuge tube, incubate His-PPARγ LBD with a 1.5-fold molar excess of this compound, GW9662, or T0070907 for 2-4 hours at 4°C to ensure covalent modification. A vehicle control (DMSO) should be run in parallel.
-
-
Assay Plate Preparation:
-
Prepare serial dilutions of the PPARγ agonist (e.g., Rosiglitazone) in assay buffer.
-
-
Reaction Assembly:
-
To the wells of a 384-well plate, add the pre-incubated PPARγ LBD-antagonist complex.
-
Add the agonist dilutions to the respective wells.
-
Add the TRAP220 coactivator peptide and the TR-FRET donor and acceptor reagents. The final concentrations should be optimized, but typical starting concentrations are 5-10 nM for the antibodies and peptide.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm for Europium/XL665).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission) * 10,000.
-
Plot the TR-FRET ratio against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 values.
-
Gal4-PPARγ LBD Luciferase Reporter Assay
This assay measures the ability of this compound to inhibit the transcriptional activity of PPARγ in a cellular context.
Experimental Workflow Diagram
Caption: Workflow for the Gal4-PPARγ LBD luciferase reporter assay.
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Gal4-PPARγ LBD expression plasmid
-
5xUAS-luciferase reporter plasmid
-
Renilla luciferase internal control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound, GW9662, T0070907, and agonist (e.g., MRL20)
-
Dual-luciferase reporter assay system
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Co-transfect the cells with the Gal4-PPARγ LBD, 5xUAS-luciferase, and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Cell Seeding:
-
After 24 hours of transfection, trypsinize and seed the cells into a 96-well plate at a density of 20,000-40,000 cells per well.
-
-
Compound Treatment:
-
Allow the cells to attach for 4-6 hours.
-
Prepare serial dilutions of this compound and control compounds, as well as the agonist.
-
Treat the cells with the compounds. Include vehicle controls (DMSO) and agonist-only controls.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer from the dual-luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the compound concentration.
-
Fit the data to a suitable dose-response model to determine IC50 values.
-
Conclusion
This compound represents a significant advancement in the development of PPARγ inhibitors due to its dual-site mechanism of action. The provided protocols for TR-FRET and luciferase reporter assays offer robust methods for characterizing the inhibitory profile of this compound and other potential PPARγ modulators in a cell-based setting. These assays are essential tools for researchers in the fields of metabolic disease, inflammation, and oncology who are investigating the therapeutic potential of targeting the PPARγ signaling pathway.
References
- 1. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Screening for Novel Inhibitors of the TGF-β Signaling Pathway Using a CAGA-Luciferase Reporter Assay with SR 16832 as a Test Compound
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of this pathway is implicated in a wide range of diseases, such as cancer and fibrosis.[2] Consequently, the TGF-β pathway is a significant target for therapeutic intervention.
A robust method for identifying and characterizing inhibitors of TGF-β signaling is the CAGA-luciferase reporter assay. This assay relies on a reporter construct containing multiple copies of the Smad-binding element (SBE), known as the "CAGA box," upstream of a firefly luciferase gene.[3][4] In response to TGF-β stimulation, activated SMAD complexes bind to these CAGA elements, driving the expression of luciferase. The resulting luminescence provides a quantitative measure of pathway activation.
This document provides a detailed protocol for utilizing the CAGA-luciferase reporter assay to screen for and characterize potential inhibitors of the TGF-β signaling pathway. We will use SR 16832, a known covalent antagonist of PPARγ, as a test compound to illustrate the experimental workflow for assessing novel inhibitory activities.[5][6] A well-characterized TGF-β receptor I kinase inhibitor, SB-431542, will be used as a positive control.[7][8]
Signaling Pathway
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI, also known as ALK5).[9][10] The activated TGFβRI phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus.[10] In the nucleus, the SMAD complex acts as a transcription factor, binding to SBEs in the promoter regions of target genes to regulate their expression.[9]
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293T or HCT116 cells[3]
-
Plasmids:
-
Reagents:
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipofectamine 2000 or similar transfection reagent[3]
-
Recombinant human TGF-β1
-
Test compound: this compound[6]
-
Positive control inhibitor: SB-431542[8]
-
Dual-Luciferase® Reporter Assay System (Promega) or equivalent[3]
-
Phosphate-Buffered Saline (PBS)
-
DMSO (for dissolving compounds)
-
Protocol: CAGA-Luciferase Reporter Assay
This protocol is adapted for a 48-well plate format.[3]
Day 1: Cell Seeding
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Trypsinize and count the cells.
-
Seed 1 x 105 cells per well in a 48-well plate.
-
Incubate for 12-16 hours at 37°C in a 5% CO2 incubator.
Day 2: Transfection
-
For each well, prepare a transfection mix in serum-free DMEM:
-
Incubate the transfection mix at room temperature for 20 minutes.
-
Add the transfection mix to the cells.
-
Incubate for 24 hours.
Day 3: Compound Treatment and TGF-β Stimulation
-
Prepare serial dilutions of the test compound (this compound) and the positive control (SB-431542) in serum-free DMEM. A typical concentration range would be from 0.01 µM to 10 µM. Include a DMSO vehicle control.
-
Aspirate the transfection medium from the cells.
-
Add the media containing the different concentrations of the compounds to the respective wells.
-
Pre-incubate the cells with the compounds for 1 hour at 37°C.
-
Prepare TGF-β1 stimulation medium (e.g., 5 ng/mL final concentration in serum-free DMEM).
-
Add the TGF-β1 stimulation medium to all wells except for the unstimulated control wells.
-
Incubate for 12-16 hours at 37°C.[3]
Day 4: Cell Lysis and Luciferase Assay
-
Aspirate the medium from the wells and wash once with PBS.
-
Add 1X Passive Lysis Buffer (e.g., 100 µL per well) to each well.[3]
-
Incubate on a shaker for 15 minutes at room temperature.
-
Transfer 20 µL of the cell lysate from each well to a white 96-well luminometer plate.
-
Measure firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase assay kit according to the manufacturer's instructions.
Experimental Workflow Diagram
Data Presentation and Analysis
-
Normalization: For each well, normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity. This ratio corrects for variations in transfection efficiency and cell number.[3]
-
Calculation of Percent Inhibition:
-
Determine the normalized luciferase activity for:
-
Unstimulated control (Basal)
-
TGF-β stimulated control (Maximal)
-
TGF-β stimulated + compound (Treated)
-
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Treated - Basal) / (Maximal - Basal))
-
-
IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the TGF-β response by 50%.[4]
Quantitative Data Summary
The following table presents example data for the positive control (SB-431542) and a hypothetical result for the test compound (this compound).
| Compound | Target | Assay Type | Cell Line | IC50 |
| SB-431542 (Control) | TGFβRI (ALK5) | CAGA-Luciferase | HEK293T | 94 nM[8] |
| This compound (Test) | TGF-β Pathway | CAGA-Luciferase | HEK293T | To be determined |
Note: The IC50 for SB-431542 is a literature value. The result for this compound is hypothetical and would be determined through the experiment outlined above.
Conclusion
The CAGA-luciferase reporter assay is a sensitive and reliable method for quantifying the activity of the canonical TGF-β/SMAD signaling pathway. This application note provides a comprehensive protocol for screening and characterizing potential inhibitors of this pathway. By using a test compound such as this compound alongside a known inhibitor like SB-431542, researchers can effectively identify and evaluate novel therapeutic candidates targeting TGF-β signaling. This assay is a valuable tool in drug discovery and for elucidating the mechanisms of action of small molecules that may have on- or off-target effects on this crucial cellular pathway.
References
- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. CAGA-luciferase reporter assay [bio-protocol.org]
- 4. pGL3-(CAGA)12-luciferase reporter assay [bio-protocol.org]
- 5. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SB 431542 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 9. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
application of SR 16832 in studying insulin sensitization
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and, most notably, insulin sensitization. Agonists of PPARγ, such as the thiazolidinedione (TZD) class of drugs, are potent insulin sensitizers used in the treatment of type 2 diabetes. To elucidate the precise mechanisms by which PPARγ activation leads to improved insulin sensitivity, highly specific and potent antagonists are invaluable research tools. SR16832 is a novel, dual-site covalent inhibitor of PPARγ that acts at both the orthosteric and allosteric sites of the ligand-binding domain.[1][2][3] This unique mechanism of action makes SR16832 a more effective and complete antagonist than conventional inhibitors like GW9662, which primarily target the orthosteric site.[1][2] By irreversibly blocking PPARγ activity, SR16832 enables researchers to investigate the direct consequences of PPARγ inhibition on cellular and systemic insulin signaling, glucose metabolism, and gene expression. These application notes provide detailed protocols for utilizing SR16832 in both in vitro and in vivo models to study the role of PPARγ in insulin sensitization.
Mechanism of Action of SR16832
SR16832 is a covalent antagonist that irreversibly binds to Cys285 in the orthosteric ligand-binding pocket of PPARγ.[2][3] Its chemical structure features an extension that also allows it to interact with and block the allosteric binding site. This dual-site inhibition is crucial as some PPARγ agonists can still activate the receptor through the allosteric site even when the orthosteric site is occupied by a conventional antagonist. SR16832 overcomes this limitation, ensuring a more complete shutdown of PPARγ-mediated transcriptional activity.[1][2] This makes it a superior tool for dissecting the specific contributions of PPARγ to various biological processes, including insulin sensitization.
Quantitative Data
The following table summarizes the known inhibitory properties of SR16832.
| Parameter | Value | Assay System | Reference |
| Inhibition of Rosiglitazone-induced Cellular PPARγ Activation | Complete inhibition at concentrations up to 100 μM | Gal4-PPARγ LBD/5xUAS-luciferase reporter assay in HEK293T cells | [2] |
| Effect on MRL20-induced Allosteric PPARγ Activation | Complete abolishment of cellular activation | Gal4-PPARγ LBD/5xUAS-luciferase reporter assay in HEK293T cells | [1] |
| Binding Site | Orthosteric (covalent) and Allosteric | Molecular modeling and biochemical assays | [1][2][3] |
Experimental Protocols
Herein, we provide detailed protocols for utilizing SR16832 in key experiments to study its impact on insulin sensitization.
Protocol 1: In Vitro Inhibition of PPARγ-mediated Gene Expression in Adipocytes
This protocol details the use of SR16832 to block PPARγ-induced gene expression in a differentiated adipocyte cell line, such as 3T3-L1.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
SR16832 (Tocris, MedChemExpress)
-
Rosiglitazone (PPARγ agonist)
-
DMSO (vehicle control)
-
TRIzol reagent for RNA extraction
-
qRT-PCR reagents and primers for PPARγ target genes (e.g., Adipoq, Slc2a4 (GLUT4), Fabp4)
Procedure:
-
Cell Culture and Treatment:
-
Plate differentiated 3T3-L1 adipocytes in 6-well plates.
-
Prepare stock solutions of SR16832 and rosiglitazone in DMSO.
-
Pre-treat the cells with SR16832 (e.g., 1 µM, 10 µM) or vehicle (DMSO) for 2 hours.
-
Following pre-treatment, add rosiglitazone (e.g., 1 µM) or vehicle to the respective wells.
-
Incubate the cells for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
RNA Extraction and qRT-PCR:
-
After incubation, wash the cells with PBS and lyse them using TRIzol reagent.
-
Extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of PPARγ target genes. Normalize the expression to a housekeeping gene (e.g., Actb).
-
Expected Outcome:
Treatment with rosiglitazone should significantly increase the expression of PPARγ target genes. Pre-treatment with SR16832 is expected to dose-dependently block this rosiglitazone-induced gene expression, demonstrating its efficacy as a PPARγ antagonist in a cellular context.
Protocol 2: In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes
This protocol describes how to use SR16832 to investigate the role of PPARγ in insulin-stimulated glucose uptake using the fluorescent glucose analog 2-NBDG.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin
-
SR16832
-
Rosiglitazone
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Pre-treatment:
-
Plate differentiated 3T3-L1 adipocytes in a 96-well black, clear-bottom plate.
-
Treat the cells with SR16832 (e.g., 10 µM) and/or rosiglitazone (e.g., 1 µM) for 24-48 hours.
-
-
Insulin Stimulation and Glucose Uptake:
-
Wash the cells twice with KRH buffer.
-
Starve the cells in KRH buffer for 2 hours.
-
Stimulate the cells with insulin (e.g., 100 nM) for 30 minutes.
-
Add 2-NBDG (e.g., 50 µM) to each well and incubate for 30 minutes.
-
-
Measurement:
-
Wash the cells three times with ice-cold KRH buffer to remove extracellular 2-NBDG.
-
Measure the fluorescence intensity using a plate reader (Excitation/Emission ~485/535 nm).
-
Expected Outcome:
Insulin stimulation should increase glucose uptake, which is potentiated by rosiglitazone treatment. SR16832 treatment is expected to blunt the potentiating effect of rosiglitazone on insulin-stimulated glucose uptake, indicating that this effect is PPARγ-dependent.
Protocol 3: In Vivo Glucose Tolerance Test (GTT) in a Mouse Model of Insulin Resistance
This protocol outlines the use of SR16832 in a diet-induced obesity mouse model to assess the role of PPARγ in systemic glucose homeostasis.
Materials:
-
Male C57BL/6J mice on a high-fat diet (HFD) for 12-16 weeks
-
SR16832
-
Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Glucose solution (20% w/v in sterile saline)
-
Glucometer and test strips
Procedure:
-
Animal Dosing:
-
Acclimatize HFD-fed mice to handling.
-
Administer SR16832 (e.g., 10-30 mg/kg) or vehicle via intraperitoneal (IP) injection or oral gavage daily for a predetermined period (e.g., 7-14 days).
-
-
Glucose Tolerance Test:
-
Fast the mice for 6 hours.
-
Measure baseline blood glucose (t=0) from a tail snip.
-
Administer a glucose bolus (2 g/kg) via IP injection.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
Expected Outcome:
HFD-fed mice will exhibit impaired glucose tolerance. If basal PPARγ activity contributes to maintaining a degree of insulin sensitivity in this model, treatment with SR16832 may exacerbate glucose intolerance. Conversely, if the primary effect of PPARγ in this context is detrimental (e.g., promoting adiposity-related inflammation), its inhibition might have complex effects. This experiment will help delineate the in vivo role of PPARγ in a state of insulin resistance.
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows described.
Caption: Canonical PPARγ and Insulin Signaling Pathways.
Caption: Inhibition of PPARγ Signaling by SR16832.
References
- 1. SR 16832 | PPARγ | Tocris Bioscience [tocris.com]
- 2. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR 16832 in TR-FRET Coactivator Recruitment Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 16832 is a potent and specific dual-site covalent inhibitor of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key nuclear receptor involved in adipogenesis, insulin sensitization, and inflammation.[1][2][3] Unlike traditional orthosteric antagonists such as GW9662 and T0070907, which bind solely to the ligand-binding pocket, this compound acts as a dual-site inhibitor, effectively blocking both orthosteric and allosteric activation pathways.[1][2] This unique mechanism makes this compound a valuable tool for studying PPARγ signaling and for the development of novel therapeutics.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive immunoassay technology widely used in high-throughput screening (HTS) to study molecular interactions, such as the recruitment of coactivator proteins to nuclear receptors.[4][5][6][7] This application note provides a detailed protocol for utilizing this compound in a TR-FRET based coactivator recruitment assay to characterize its inhibitory effects on PPARγ activity.
Principle of TR-FRET Coactivator Recruitment Assay
The TR-FRET coactivator recruitment assay measures the interaction between a nuclear receptor, in this case, the PPARγ ligand-binding domain (LBD), and a specific coactivator peptide. The assay relies on the transfer of energy from a long-lifetime lanthanide chelate donor (e.g., Terbium) to a fluorescent acceptor (e.g., Fluorescein) when they are in close proximity.
In this assay, the PPARγ-LBD is typically tagged (e.g., with GST) and is recognized by a Terbium-labeled anti-tag antibody (donor). A coactivator peptide (e.g., from TRAP220) is labeled with a fluorescent acceptor.[1][8] When an agonist binds to PPARγ, it induces a conformational change that promotes the recruitment of the coactivator peptide.[4][6][8] This brings the donor and acceptor fluorophores into close proximity, resulting in a high TR-FRET signal. Conversely, an antagonist or inhibitor like this compound will prevent this interaction, leading to a decrease in the TR-FRET signal.[1]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the principle of the TR-FRET coactivator recruitment assay and the inhibitory action of this compound.
Figure 1: Mechanism of TR-FRET coactivator recruitment assay and inhibition by this compound.
Experimental Protocols
This protocol is a general guideline and may require optimization based on the specific reagents and plate reader used.
Materials and Reagents
-
Nuclear Receptor: Purified His- or GST-tagged PPARγ Ligand-Binding Domain (LBD).
-
Coactivator Peptide: Fluorescein-labeled peptide derived from a coactivator, such as TRAP220.[1]
-
Lanthanide Donor: Terbium-labeled anti-His or anti-GST antibody.
-
Test Compound: this compound.
-
Control Agonist: Rosiglitazone.[1]
-
Control Antagonists: GW9662, T0070907.[1]
-
Assay Buffer: TR-FRET compatible buffer (e.g., Thermo Fisher Scientific's LanthaScreen™ TR-FRET buffer).
-
Assay Plates: Black, low-volume 384-well assay plates.
-
Plate Reader: A TR-FRET compatible plate reader with excitation at ~340 nm and emission detection at ~495 nm (Terbium) and ~520 nm (Fluorescein).[6][9]
Experimental Workflow
The following diagram outlines the major steps in the experimental workflow.
Figure 2: General experimental workflow for the TR-FRET coactivator recruitment assay.
Detailed Assay Protocol (Antagonist Mode)
-
Compound Preparation: Prepare a serial dilution of this compound and control compounds (rosiglitazone, GW9662, T0070907) in assay buffer. The final concentration of DMSO in the assay should be kept constant and typically below 1%.
-
Dispensing Compounds: Add the diluted compounds to the 384-well plate.
-
PPARγ-LBD Addition: Add the purified PPARγ-LBD to each well containing the compounds.
-
Incubation: Incubate the plate to allow the compounds to bind to the PPARγ-LBD. For covalent inhibitors like this compound, this pre-incubation step is crucial.
-
Detection Reagent Preparation: Prepare a detection mix containing the fluorescein-labeled coactivator peptide and the terbium-labeled antibody in assay buffer. The final concentrations will need to be optimized but are typically in the low nanomolar range.
-
Addition of Detection Mix: Add the detection mix to all wells.
-
Final Incubation: Incubate the plate at room temperature, protected from light, for 1-2 hours to allow the assay to reach equilibrium.[4]
-
Plate Reading: Measure the fluorescence emission at 520 nm (acceptor) and 495 nm (donor) using a TR-FRET plate reader with an excitation wavelength of approximately 340 nm. A time delay of 50-100 µs before reading is recommended to reduce background fluorescence.[6][10]
Data Analysis
-
Calculate the TR-FRET Ratio: For each well, calculate the TR-FRET ratio by dividing the acceptor emission signal (520 nm) by the donor emission signal (495 nm).
-
TR-FRET Ratio = (Emission at 520 nm) / (Emission at 495 nm)
-
-
Data Normalization: Normalize the data to the positive control (agonist-only) and negative control (no agonist) wells.
-
Dose-Response Curves: Plot the TR-FRET ratio against the logarithm of the compound concentration.
-
IC50/EC50 Determination: Fit the dose-response curves using a sigmoidal dose-response equation (variable slope) to determine the IC50 (for antagonists/inhibitors) or EC50 (for agonists) values.
Data Presentation
The following table summarizes the expected outcomes and provides a template for presenting quantitative data from a TR-FRET coactivator recruitment assay with this compound and control compounds.
| Compound | Target | Assay Mode | Coactivator Peptide | Expected Outcome | IC50/EC50 (nM) |
| Rosiglitazone | PPARγ | Agonist | TRAP220 | Increased TR-FRET signal | Insert experimental value |
| This compound | PPARγ | Antagonist | TRAP220 | Decreased agonist-induced TR-FRET signal | Insert experimental value |
| GW9662 | PPARγ | Antagonist | TRAP220 | Decreased agonist-induced TR-FRET signal | Insert experimental value |
| T0070907 | PPARγ | Antagonist | TRAP220 | Decreased agonist-induced TR-FRET signal | Insert experimental value |
Note: The IC50/EC50 values are dependent on the specific experimental conditions and should be determined empirically.
Representative Data for this compound
Studies have shown that this compound effectively inhibits the recruitment of the coactivator peptide TRAP220 to the PPARγ LBD induced by the agonist rosiglitazone.[1] In contrast to GW9662 and T0070907, which may not completely block the binding of certain ligands, this compound demonstrates a more complete inhibition of coactivator recruitment, highlighting its dual-site inhibitory mechanism.[1][2]
Troubleshooting and Considerations
-
DMSO Tolerance: Ensure the final DMSO concentration is consistent across all wells and is within the tolerance limits of the assay (typically ≤1%). High concentrations of DMSO can interfere with the assay.[11]
-
Compound Autofluorescence: Test compounds for autofluorescence at the excitation and emission wavelengths used in the assay. The time-resolved nature of TR-FRET minimizes interference from short-lived background fluorescence.[6]
-
Z'-Factor: To assess the quality and robustness of the assay, calculate the Z'-factor using positive and negative controls. A Z'-factor > 0.5 is generally considered indicative of a robust assay.[5]
-
Reagent Stability: Follow the manufacturer's instructions for the storage and handling of all reagents to ensure optimal performance.
By following these application notes and protocols, researchers can effectively utilize this compound as a tool to investigate PPARγ function and to screen for novel modulators of this important nuclear receptor.
References
- 1. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unmasking antagonists: a deep dive into the structural binding poses of PPARγ ligands | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 4. LanthaScreen™ TR-FRET NR Coregulator Interaction Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: SR16832 for Blocking Endogenous Ligand Activation of PPARγ
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of SR16832, a potent dual-site inhibitor of Peroxisome Proliferator-Activated Receptor γ (PPARγ). SR16832 acts at both the orthosteric and allosteric sites of the PPARγ ligand-binding domain, effectively blocking the binding of endogenous ligands and subsequent transcriptional activity.[1][2] This makes it a superior tool for studying PPARγ signaling compared to older, less complete antagonists like GW9662 and T0070907.[1][2] Included are quantitative data on its inhibitory activity, detailed experimental protocols for in vitro and cell-based assays, and visualizations of the relevant signaling pathway and experimental workflows.
Introduction to PPARγ and SR16832
Peroxisome Proliferator-Activated Receptor γ (PPARγ) is a nuclear receptor that plays a pivotal role in regulating glucose and lipid metabolism, inflammation, and adipocyte differentiation.[3][4] It is activated by endogenous ligands, such as fatty acids and their derivatives, as well as synthetic agonists like the thiazolidinedione (TZD) class of anti-diabetic drugs.[2] Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[3][5][6]
While PPARγ agonists have been used therapeutically, their use has been limited by undesirable side effects.[7] The study of PPARγ's physiological roles requires tools that can effectively block its activation by endogenous ligands. SR16832 is a novel covalent antagonist that functions as a dual-site inhibitor of PPARγ.[2] Unlike traditional orthosteric antagonists, SR16832's unique mechanism provides a more complete inhibition of PPARγ activation, making it an invaluable tool for elucidating the specific functions of endogenous PPARγ signaling.[2][8]
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of SR16832 compared to other common PPARγ antagonists.
Table 1: Inhibition of Rosiglitazone-Induced Coactivator Recruitment (TR-FRET Assay)
| Compound | Concentration | % Inhibition of Rosiglitazone (300 µM) Activity |
| SR16832 | 10 µM | ~100% |
| GW9662 | 10 µM | Partial |
| T0070907 | 10 µM | Partial |
| Data estimated from dose-response curves in Hughes et al., 2017.[2] |
Table 2: Inhibition of Docosahexaenoic Acid (DHA)-Induced Coactivator Recruitment (TR-FRET Assay)
| Compound | Estimated IC₅₀ |
| SR16832 | ~3 µM |
| GW9662 | > 30 µM |
| T0070907 | > 30 µM |
| Data estimated from dose-response curves in Hughes et al., 2017.[2] |
Table 3: Inhibition of MRL20-Induced Transcriptional Activity (Cell-Based Reporter Assay)
| Compound | Concentration | % Inhibition of MRL20 (30 µM) Activity |
| SR16832 | 10 µM | ~100% |
| GW9662 | 10 µM | Partial |
| T0070907 | 10 µM | Partial |
| Data estimated from dose-response curves in Hughes et al., 2017.[2] |
Visualizations
Caption: PPARγ signaling pathway and the inhibitory action of SR16832.
Caption: Experimental workflow for assessing SR16832 efficacy.
Experimental Protocols
In Vitro Time-Resolved Fluorescence Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This assay quantifies the ability of SR16832 to inhibit the interaction between the PPARγ Ligand Binding Domain (LBD) and a coactivator peptide in the presence of an endogenous ligand.
Materials:
-
Recombinant GST-tagged PPARγ LBD
-
Fluorescein-labeled coactivator peptide (e.g., from PGC-1α)
-
Terbium-labeled anti-GST antibody
-
Assay buffer (e.g., 50 mM HEPES, 50 mM NaCl, 1 mM DTT, 0.01% BSA, pH 7.4)
-
SR16832, GW9662, T0070907 (for comparison)
-
Endogenous ligand (e.g., Docosahexaenoic acid - DHA)
-
DMSO
-
384-well, low-volume, black assay plates
-
TR-FRET-compatible microplate reader
Protocol:
-
Prepare a 10 mM stock solution of SR16832 and other test compounds in DMSO.
-
Perform serial dilutions of the compounds in assay buffer to create a 10-point dose-response curve. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare a 2X working solution of the endogenous ligand (e.g., 60 µM DHA) in assay buffer.
-
In a 384-well plate, add 5 µL of the compound dilutions.
-
Add 5 µL of the 2X endogenous ligand solution to the wells. For control wells (no ligand), add 5 µL of assay buffer.
-
Prepare a 2X master mix of GST-PPARγ LBD and Terbium-labeled anti-GST antibody in assay buffer. Add 10 µL of this mix to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Prepare a 4X solution of the fluorescein-labeled coactivator peptide in assay buffer. Add 5 µL of this solution to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET reader, with excitation at 340 nm and emission at 495 nm (Terbium) and 520 nm (Fluorescein).
-
Calculate the TR-FRET ratio (520 nm / 495 nm) and plot against the compound concentration to determine the IC₅₀ values.
Cell-Based PPARγ Transactivation Luciferase Reporter Assay
This assay measures the ability of SR16832 to inhibit the transcriptional activity of PPARγ in a cellular environment.
Materials:
-
HEK293T cells
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
GAL4-PPARγ LBD expression vector
-
5xUAS-luciferase reporter vector
-
Renilla luciferase vector (for normalization)
-
Transfection reagent (e.g., FuGENE HD)
-
SR16832
-
PPARγ agonist (e.g., MRL20)
-
96-well, white, clear-bottom tissue culture plates
-
Dual-Glo Luciferase Assay System
-
Luminometer
Protocol:
-
Seed HEK293T cells into 96-well plates at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.
-
Co-transfect the cells with the GAL4-PPARγ LBD, 5xUAS-luciferase, and Renilla luciferase vectors using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours, replace the transfection medium with fresh DMEM containing 10% FBS.
-
Prepare serial dilutions of SR16832 in the cell culture medium.
-
Pre-treat the cells with the SR16832 dilutions for 1 hour.
-
Prepare a dose-response of the PPARγ agonist (e.g., MRL20) in culture medium and add it to the appropriate wells.
-
Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Glo Luciferase Assay System and a luminometer.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal.
-
Plot the normalized luciferase activity against the agonist concentration in the presence and absence of SR16832 to determine the extent of inhibition.
References
- 1. ulab360.com [ulab360.com]
- 2. HEK293-PPARγ-GAL4-Luciferase-Reporter Cell Line - Creative Bioarray [dda.creative-bioarray.com]
- 3. PPARγ gene−luciferase reporter assay [bio-protocol.org]
- 4. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Cofactor Recruitment Assay for PPARα and PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: SR16832 in Combination with Metabolic Research Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR16832 is a potent and selective covalent antagonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key nuclear receptor that governs adipogenesis, lipid metabolism, and insulin sensitivity. Unlike earlier generation PPARγ antagonists such as GW9662 and T0070907, SR16832 offers a dual-site inhibitory mechanism. It not only covalently modifies Cysteine 285 in the orthosteric ligand-binding pocket but also effectively blocks ligand binding to an alternate, allosteric site.[1][2] This unique characteristic makes SR16832 a superior tool for dissecting PPARγ signaling and for studies where complete inhibition of both orthosteric and allosteric ligand effects is crucial.
These application notes provide detailed protocols for utilizing SR16832 in combination with other metabolic research compounds to investigate various aspects of metabolic signaling.
Data Presentation: SR16832 Interaction with PPARγ Ligands
The following tables summarize the quantitative data from studies of SR16832 in combination with known PPARγ agonists and ligands.
Table 1: Inhibition of Allosteric Activation of PPARγ by Rosiglitazone in the Presence of Covalent Antagonists
| Covalent Antagonist | Rosiglitazone Activation of Gal4-PPARγ LBD |
| Vehicle (DMSO) | Dose-dependent increase |
| GW9662 | Partial activation observed |
| T0070907 | Partial activation observed |
| SR16832 | No detectable activation |
Data adapted from a cell-based transactivation assay using a Gal4-PPARγ LBD/5xUAS-luciferase reporter in HEK293T cells.[2]
Table 2: Effect of Covalent Antagonists on Rosiglitazone-Induced Coactivator Recruitment
| Covalent Antagonist | Rosiglitazone-induced TRAP220 Recruitment (TR-FRET) |
| Apo-PPARγ LBD | Dose-dependent increase |
| GW9662 | Lower but detectable response |
| T0070907 | Lower but detectable response |
| SR16832 | No detectable increase in response |
Data adapted from a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay.[2]
Table 3: Inhibition of DHA Binding to PPARγ
| Covalent Antagonist | Reduction in DHA-induced TRAP220 Recruitment |
| GW9662 | Partial reduction |
| T0070907 | Partial reduction |
| SR16832 | More effective reduction than GW9662 and T0070907 |
Data adapted from a TR-FRET assay.[2]
Table 4: Inhibition of MRL20-induced Allosteric Activation
| Covalent Antagonist | MRL20 Allosteric Cellular Activation of Gal4-PPARγ LBD |
| Other Analogs | Varied levels of inhibition |
| SR16832 | Little to no allosteric activation observed |
Data adapted from a cell-based transactivation assay.[2]
Signaling Pathways and Experimental Workflows
PPARγ Signaling Pathway
The following diagram illustrates the canonical PPARγ signaling pathway and the inhibitory action of SR16832.
Caption: PPARγ signaling pathway and SR16832 inhibition.
Experimental Workflow: Luciferase Reporter Assay
This diagram outlines the workflow for assessing the effect of SR16832 in combination with a test compound on PPARγ transcriptional activity.
Caption: Luciferase reporter assay workflow.
Experimental Workflow: TR-FRET Coactivator Recruitment Assay
This diagram illustrates the workflow for a TR-FRET assay to measure the recruitment of a coactivator peptide to the PPARγ LBD.
Caption: TR-FRET coactivator recruitment assay workflow.
Experimental Protocols
Protocol 1: Cell-Based PPARγ Transactivation Assay
This protocol is designed to assess the ability of SR16832 to inhibit the transcriptional activation of PPARγ by a test compound in a cellular context.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and antibiotics
-
Gal4-PPARγ Ligand Binding Domain (LBD) expression plasmid
-
5xUAS-luciferase reporter plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
SR16832
-
Test compound (e.g., Rosiglitazone)
-
DMSO (vehicle)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Method:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection: Co-transfect the cells with the Gal4-PPARγ LBD and 5xUAS-luciferase reporter plasmids according to the manufacturer's protocol for your chosen transfection reagent.
-
Incubation: Incubate the transfected cells for 24-48 hours.
-
SR16832 Pre-treatment: Prepare a stock solution of SR16832 in DMSO. Dilute the stock solution in culture medium to the desired final concentrations. Remove the old medium from the cells and add 90 µL of medium containing SR16832 or vehicle (DMSO). Incubate for 1-2 hours.
-
Test Compound Treatment: Prepare a stock solution of the test compound in DMSO. Dilute the stock solution in culture medium to the desired final concentrations. Add 10 µL of the test compound solution to the appropriate wells.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Equilibrate the plate to room temperature. Perform the luciferase assay according to the manufacturer's instructions for your chosen reagent.
-
Data Analysis: Measure luminescence using a plate-reading luminometer. Normalize the luciferase activity to a control (e.g., vehicle-treated cells). Plot the data as a dose-response curve to determine the IC50 of SR16832 or the EC50 of the test compound.
Protocol 2: TR-FRET Coactivator Recruitment Assay
This in vitro assay measures the ability of a test compound to promote the interaction between the PPARγ LBD and a coactivator peptide, and the inhibitory effect of SR16832 on this interaction.
Materials:
-
His-tagged PPARγ LBD protein
-
Terbium-labeled anti-His antibody
-
Fluorescein-labeled coactivator peptide (e.g., TRAP220/DRIP-2)
-
SR16832
-
Test compound (e.g., Rosiglitazone)
-
DMSO (vehicle)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA)
-
384-well low-volume black plates
-
TR-FRET-compatible plate reader
Method:
-
Reagent Preparation: Prepare stock solutions of SR16832 and the test compound in DMSO. Prepare working solutions of all reagents in assay buffer.
-
Assay Plate Setup: Add 2 µL of SR16832, test compound, or vehicle to the appropriate wells of the 384-well plate.
-
Protein Addition: Add 4 µL of His-PPARγ LBD to each well.
-
Incubation: Incubate for 30-60 minutes at room temperature to allow for covalent modification by SR16832.
-
Detection Reagent Addition: Add 4 µL of a pre-mixed solution of Terbium-labeled anti-His antibody and Fluorescein-labeled coactivator peptide to each well.
-
Incubation: Incubate for 1-2 hours at room temperature, protected from light.
-
TR-FRET Measurement: Read the plate on a TR-FRET plate reader with excitation at approximately 340 nm and emission at 495 nm (Terbium) and 520 nm (Fluorescein).
-
Data Analysis: Calculate the FRET ratio (Emission at 520 nm / Emission at 495 nm). Plot the FRET ratio against the compound concentration to generate dose-response curves and determine IC50 or EC50 values.
Protocol 3: Adipocyte Differentiation Assay (Example Application)
This protocol provides a framework for investigating the effect of SR16832 in combination with a PPARγ agonist on the differentiation of preadipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% bovine calf serum
-
Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, 1 µg/mL insulin)
-
Insulin medium (DMEM with 10% FBS, 1 µg/mL insulin)
-
SR16832
-
PPARγ agonist (e.g., Rosiglitazone)
-
Oil Red O staining solution
-
Formalin
-
6-well tissue culture plates
Method:
-
Cell Culture: Culture 3T3-L1 cells in DMEM with 10% bovine calf serum until they reach confluence.
-
Induction of Differentiation: Two days post-confluence (Day 0), replace the medium with differentiation medium containing SR16832 or vehicle, and the PPARγ agonist or vehicle.
-
Medium Change: On Day 2, replace the medium with insulin medium containing SR16832 or vehicle, and the PPARγ agonist or vehicle.
-
Maintenance: From Day 4 onwards, replace the medium every two days with DMEM containing 10% FBS, SR16832 or vehicle, and the PPARγ agonist or vehicle.
-
Assessment of Differentiation (Day 8-10):
-
Oil Red O Staining: Wash the cells with PBS, fix with 10% formalin for 1 hour, and stain with Oil Red O solution to visualize lipid droplets.
-
Gene Expression Analysis: Harvest RNA and perform qRT-PCR to measure the expression of adipogenic marker genes (e.g., Pparg, Cebpa, Fabp4).
-
-
Data Analysis: Quantify the Oil Red O staining by extracting the dye and measuring its absorbance. Normalize gene expression data to a housekeeping gene. Compare the effects of the combination treatment to the individual treatments.
Conclusion
SR16832 represents a valuable tool for researchers in the field of metabolic diseases. Its ability to completely block both orthosteric and allosteric ligand binding to PPARγ allows for a more precise investigation of PPARγ-dependent signaling pathways. The protocols provided here offer a starting point for utilizing SR16832 in combination with a variety of other metabolic research compounds to further elucidate the complex roles of PPARγ in health and disease.
References
- 1. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing SR16832 Covalent Binding to Cys285 of PPARγ
Audience: Researchers, scientists, and drug development professionals.
Introduction
SR16832 is a potent and selective covalent antagonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key nuclear receptor involved in adipogenesis and insulin sensitization.[1][2][3] Unlike other covalent antagonists such as GW9662 and T0070907, which also target the Cys285 residue within the ligand-binding domain (LBD), SR16832 has been shown to be a more effective inhibitor of both orthosteric and allosteric ligand binding.[2][3] This document provides detailed application notes and protocols for assessing the covalent binding of SR16832 to Cys285 of PPARγ, essential for its characterization and development as a chemical probe or therapeutic agent.
The assessment of covalent binding is critical to understanding the mechanism of action, determining the potency and selectivity, and predicting the in vivo efficacy of covalent inhibitors like SR16832.[4][5] The following sections detail various biochemical, biophysical, and cell-based methods to rigorously characterize the covalent interaction between SR16832 and PPARγ.
I. Biochemical Assays for Covalent Adduct Formation
Biochemical assays are fundamental to directly observe and quantify the covalent modification of PPARγ by SR16832.
A. Intact Protein Mass Spectrometry (LC-MS)
Application Note: Intact protein mass spectrometry is a direct and robust method to confirm the covalent binding of SR16832 to PPARγ.[6][7] This technique measures the mass of the intact protein before and after incubation with the inhibitor. A mass shift corresponding to the molecular weight of SR16832 confirms the formation of a covalent adduct. This method can also be used to determine the stoichiometry of binding and the kinetics of the covalent reaction.[7][8][9]
Experimental Protocol:
-
Protein Preparation: Purify recombinant human PPARγ LBD. Ensure the protein is in a suitable buffer for MS analysis, such as ammonium acetate or Tris-HCl, with minimal detergents.
-
Incubation: Incubate a known concentration of PPARγ LBD (e.g., 2 µM) with a molar excess of SR16832 (e.g., 20 µM) at 37°C.[8] Collect time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the reaction progress. A control sample with vehicle (e.g., DMSO) should be run in parallel.
-
Sample Cleanup: Prior to MS analysis, desalt the protein samples using a C4 ZipTip or similar solid-phase extraction method to remove excess inhibitor and non-volatile salts.
-
LC-MS Analysis: Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography.
-
Data Analysis: Deconvolute the raw mass spectra to determine the molecular weight of the protein species. The percentage of bound protein at each time point can be calculated from the relative abundance of the unmodified and modified protein peaks. The observed rate constant (kobs) can be determined by fitting the data to a single exponential equation.
Data Presentation:
| Time (min) | % PPARγ LBD Unmodified | % PPARγ LBD-SR16832 Adduct |
| 0 | 100 | 0 |
| 5 | 60 | 40 |
| 15 | 30 | 70 |
| 30 | 10 | 90 |
| 60 | <5 | >95 |
Diagram of Experimental Workflow:
References
- 1. Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ [elifesciences.org]
- 2. Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. axxam.com [axxam.com]
- 6. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Reversible Covalent Inhibitor Binding Assay | Domainex [domainex.co.uk]
- 9. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering unexpected results with the PPARγ inhibitor, SR16832.
Frequently Asked Questions (FAQs)
Q1: What is SR16832 and how does it inhibit PPARγ?
SR16832 is a potent and selective dual-site inhibitor of PPARγ. It acts as a covalent antagonist, binding irreversibly to Cys285 in the orthosteric (ligand-binding) pocket. Additionally, its structure extends towards an allosteric site, further preventing the conformational changes required for receptor activation. This dual-site action makes it more effective at blocking both orthosteric and allosteric activation compared to older antagonists like GW9662 and T0070907.[1][2]
Q2: What are the primary applications of SR16832 in research?
SR16832 is a valuable chemical tool for elucidating the roles of PPARγ in various physiological and pathological processes. It is used to inhibit PPARγ activity to study its involvement in adipogenesis, insulin sensitivity, inflammation, and cancer.[2][3] Its high potency and dual-site inhibition provide a more complete blockade of PPARγ signaling than previous generations of antagonists.[1][2]
Q3: What is the fundamental mechanism of PPARγ activation?
Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor. Upon binding to an agonist (endogenous lipids or synthetic drugs), PPARγ undergoes a conformational change. This change promotes the dissociation of corepressor proteins and the recruitment of coactivator proteins. The PPARγ/RXRα heterodimer then binds to Peroxisome Proliferator Response Elements (PPREs) on the DNA, initiating the transcription of target genes involved in adipogenesis, lipid metabolism, and glucose homeostasis.[4][5]
Troubleshooting Guide: SR16832 Not Inhibiting PPARγ Activity as Expected
This guide addresses common issues that may lead to the observation of SR16832 failing to inhibit PPARγ activity in your experiments.
Issue 1: No or weak inhibition of PPARγ activity in a cell-based reporter assay.
Possible Cause 1: Suboptimal SR16832 Concentration or Stability
-
Troubleshooting Steps:
-
Verify Stock Solution: Ensure your SR16832 stock solution was prepared correctly and stored properly. SR16832 is typically dissolved in DMSO and should be stored at +4°C for short-term use or colder for long-term storage.[6] Avoid repeated freeze-thaw cycles.
-
Concentration Optimization: Perform a dose-response experiment to determine the optimal concentration of SR16832 for your specific cell line and experimental conditions. While potent, the effective concentration can vary.
-
Compound Integrity: If possible, verify the integrity of your SR16832 compound using analytical methods like HPLC.
-
Possible Cause 2: Issues with the Reporter Assay System
-
Troubleshooting Steps:
-
Transfection Efficiency: Low transfection efficiency of your PPARγ expression vector and/or the PPRE-luciferase reporter plasmid will result in a weak signal-to-noise ratio, making it difficult to observe inhibition. Optimize your transfection protocol.[7]
-
Plasmid Quality: Use high-quality, endotoxin-free plasmid DNA for transfection, as contaminants can affect cell health and transfection efficiency.[7]
-
Promoter Strength: If the basal activity of your reporter is too high or too low, it can be challenging to detect changes. Consider using a reporter with a different promoter strength or normalizing your data to a control vector.[8]
-
Possible Cause 3: High Levels of Endogenous PPARγ Activators
-
Troubleshooting Steps:
-
Serum Components: Fetal bovine serum (FBS) contains endogenous PPARγ ligands (e.g., fatty acids) that can compete with SR16832 or activate PPARγ.[1] Try reducing the serum concentration during the treatment period or using a charcoal-stripped serum to remove lipids.
-
Cellular Environment: Some cell lines may have high endogenous production of PPARγ activators. This can create a high basal level of PPARγ activity that is difficult to inhibit completely.
-
Issue 2: Discrepancy between biochemical and cellular assay results.
It has been noted that while SR16832 can completely abolish allosteric cellular activation of PPARγ, it may not completely inhibit the binding of coactivator peptides in a purified biochemical assay (like TR-FRET).[1]
Possible Cause: Differences in Assay Complexity
-
Explanation:
-
Biochemical assays (e.g., TR-FRET) use purified proteins and peptides in a simplified system.[1] These assays are excellent for studying direct molecular interactions but may not fully recapitulate the cellular context.
-
Cell-based assays (e.g., reporter gene assays) involve the full cellular machinery, including the complete set of coactivators, corepressors, and other signaling molecules that can influence PPARγ activity.[1]
-
-
Recommendation:
-
Rely on cellular assays to determine the functional inhibitory effect of SR16832 in a biological system. Use biochemical assays as a complementary approach to investigate specific molecular interactions.
-
Issue 3: Unexpected agonist-like effects at certain concentrations.
While SR16832 is a potent antagonist, some compounds can exhibit biphasic or unexpected effects depending on the cellular context and concentration.
Possible Cause: Off-Target Effects
-
Explanation: At very high concentrations, small molecules can have off-target effects that are independent of their intended target.[9] These effects can sometimes mimic or mask the expected inhibitory action.
-
Troubleshooting Steps:
-
Dose-Response Curve: A comprehensive dose-response curve is crucial to identify the optimal inhibitory concentration range and to observe if high concentrations lead to unexpected activity.
-
Control Experiments: Include appropriate negative controls, such as a structurally similar but inactive compound, if available. Also, test the effect of SR16832 in a cell line that does not express PPARγ to identify PPARγ-independent effects.
-
Data Presentation
Table 1: Comparison of IC50 Values for PPARγ Antagonists
| Compound | Assay Type | Target | IC50 | Reference |
| SR16832 | Cellular Reporter Assay | Rosiglitazone-induced activation | More potent than GW9662/T0070907 | [1] |
| GW9662 | Cell-free Assay | PPARγ | 3.3 nM | [10] |
| T0070907 | Cell-free Assay | PPARγ | 1 nM | |
| 7-Chloroarctinone-b | Transactivation Assay | Rosiglitazone-induced activity | 5.61 µM | [11] |
| Protopanaxatriol (PPT) | TR-FRET | PPARγ | 11.75 µM | [11] |
Experimental Protocols
Protocol 1: PPARγ Luciferase Reporter Gene Assay
This protocol is designed to assess the ability of SR16832 to inhibit agonist-induced PPARγ transcriptional activity.
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293T, U2OS) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with:
-
A PPARγ expression vector (e.g., pCMV-hPPARγ).
-
A PPARγ-responsive luciferase reporter vector (e.g., pGL4-3xPPRE-tata-luc).[12]
-
A control vector expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Treatment:
-
Pre-treat the cells with varying concentrations of SR16832 or vehicle (DMSO) for 1-2 hours.
-
Add a known PPARγ agonist (e.g., Rosiglitazone at its EC50 concentration) to the wells, in the continued presence of SR16832.
-
Include control wells with vehicle only, agonist only, and SR16832 only.
-
-
Incubation: Incubate for an additional 18-24 hours.
-
Lysis and Luminescence Reading:
-
Lyse the cells using a suitable lysis buffer.
-
Measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions for your dual-luciferase assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in activity relative to the vehicle-treated control.
-
Plot the dose-response curve for SR16832 inhibition and determine the IC50 value.
-
Protocol 2: Co-activator Recruitment Assay (TR-FRET)
This biochemical assay measures the ability of SR16832 to prevent agonist-induced recruitment of a co-activator peptide to the PPARγ Ligand Binding Domain (LBD).
-
Reagents:
-
Purified, tagged PPARγ LBD (e.g., GST-PPARγ LBD).
-
Fluorescently labeled co-activator peptide (e.g., FITC-TRAP220).
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) donor and acceptor pair (e.g., Europium-labeled anti-GST antibody and a fluorescently labeled co-activator peptide).
-
-
Assay Setup:
-
In a suitable microplate, combine the PPARγ LBD, the TR-FRET donor, and varying concentrations of SR16832.
-
Incubate to allow for SR16832 binding.
-
-
Agonist Addition: Add a PPARγ agonist (e.g., Rosiglitazone) to the wells.
-
Co-activator Addition: Add the fluorescently labeled co-activator peptide (TR-FRET acceptor).
-
Incubation: Incubate to allow for co-activator binding.
-
TR-FRET Reading: Measure the TR-FRET signal on a compatible plate reader. An increased signal indicates proximity between the donor and acceptor, signifying co-activator recruitment.
-
Data Analysis:
-
Calculate the TR-FRET ratio.
-
Plot the agonist dose-response in the presence and absence of SR16832 to demonstrate inhibition of co-activator recruitment.
-
Visualizations
Caption: PPARγ Signaling Pathway and Point of Inhibition by SR16832.
References
- 1. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of an irreversible PPARγ antagonist with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]
- 5. raybiotech.com [raybiotech.com]
- 6. SR 16832 | PPARγ | Tocris Bioscience [tocris.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. goldbio.com [goldbio.com]
- 9. Minireview: Challenges and Opportunities in Development of PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PPARgamma inhibition of cyclooxygenase-2, PGE2 synthase, and inducible nitric oxide synthase in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of PPARγ by Natural Compounds as a Promising Strategy in Obesity and Diabetes [openmedicinalchemistryjournal.com]
- 12. Stable reporter cell lines for peroxisome proliferator-activated receptor γ (PPARγ)-mediated modulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SR16832 Incubation for Maximal PPARγ Inhibition
Welcome to the technical support center for SR16832, a potent dual-site covalent inhibitor of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting, with a focus on optimizing incubation time for maximal inhibitory effect.
Frequently Asked Questions (FAQs)
Q1: What is SR16832 and how does it inhibit PPARγ?
SR16832 is a selective, irreversible antagonist of PPARγ. It functions as a dual-site inhibitor, acting at both the orthosteric and allosteric sites within the ligand-binding domain.[1] Its mechanism of action involves the formation of a covalent bond with the Cys285 residue in the orthosteric pocket of PPARγ, leading to its inactivation.[1] This covalent modification effectively blocks the binding of endogenous and synthetic ligands.[1]
Q2: Why is incubation time a critical parameter for SR16832?
As a covalent inhibitor, the extent of PPARγ inactivation by SR16832 is dependent on both concentration and time. The formation of the covalent bond is a chemical reaction that requires a certain amount of time to proceed to completion. Insufficient incubation time will result in incomplete inhibition of the PPARγ population, leading to potentially misleading experimental results. Conversely, excessively long incubation times may lead to off-target effects or cellular stress. Therefore, optimizing the incubation time is crucial for achieving maximal and specific inhibition of PPARγ.
Q3: What is a recommended starting point for SR16832 concentration and incubation time in a cell-based assay?
Based on published studies, a common starting point for cell-based assays is a pre-incubation of cells with SR16832 for a specific duration before introducing a PPARγ agonist. A successfully used protocol in HEK293T cells involved a 4-hour pre-incubation with 10 µM SR16832.[2] This was followed by the addition of the agonist and a further 18-hour incubation.[2] However, the optimal conditions can vary depending on the cell type, experimental endpoint, and other factors.
Q4: How does SR16832 differ from other PPARγ antagonists like GW9662?
SR16832 has been shown to be more effective than older orthosteric covalent antagonists like GW9662 and T0070907 in inhibiting both orthosteric and allosteric cellular activation of PPARγ.[1] While GW9662 can block the binding of some ligands, it is less effective at preventing the binding of allosteric modulators. SR16832's dual-site action provides a more complete inhibition of PPARγ activity.[1]
Troubleshooting Guide: Optimizing SR16832 Incubation Time
This guide will help you address common issues related to achieving maximal inhibition with SR16832.
| Problem | Possible Cause | Suggested Solution |
| Incomplete or variable inhibition of PPARγ activity. | Insufficient incubation time: The covalent reaction between SR16832 and PPARγ may not have reached completion. | Perform a time-course experiment: Treat your cells with a fixed concentration of SR16832 for varying durations (e.g., 1, 2, 4, 8, 12, and 24 hours) before agonist stimulation. Measure the inhibition of a downstream readout (e.g., reporter gene expression, target gene mRNA levels) at each time point to determine the shortest duration that yields maximal inhibition. |
| Suboptimal SR16832 concentration: The concentration of SR16832 may be too low to effectively inhibit the entire pool of PPARγ in your cells. | Perform a dose-response experiment: At a fixed, optimized incubation time, treat your cells with a range of SR16832 concentrations to determine the lowest concentration that achieves maximal inhibition. | |
| Observed cytotoxicity or off-target effects. | Excessively long incubation time: Prolonged exposure to a reactive compound like SR16832 could lead to non-specific effects or cellular stress. | Reduce incubation time: Based on your time-course experiment, select the shortest incubation time that provides maximal inhibition. Avoid unnecessarily long incubations. |
| High SR16832 concentration: The concentration of the inhibitor may be in a range that causes toxicity. | Assess cell viability: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your inhibition experiments to ensure that the chosen SR16832 concentration is not causing significant cell death. | |
| Difficulty reproducing published results. | Differences in experimental conditions: Cell type, passage number, cell density, and media components can all influence the outcome of the experiment. | Standardize your protocol: Ensure that all experimental parameters are kept consistent between experiments. If using a different cell line than in the published study, re-optimization of incubation time and concentration is highly recommended. |
Experimental Protocols
Protocol for Determining Optimal SR16832 Incubation Time in a Luciferase Reporter Assay
This protocol provides a framework for empirically determining the optimal pre-incubation time for SR16832 in your specific cell line and assay.
Materials:
-
Your cell line of interest (e.g., HEK293T)
-
Cell culture medium and supplements
-
Plasmids: PPARγ expression vector, PPRE-luciferase reporter vector, and a control vector (e.g., Renilla luciferase)
-
Transfection reagent
-
SR16832
-
PPARγ agonist (e.g., rosiglitazone)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Methodology:
-
Cell Seeding and Transfection:
-
Seed cells in a 96-well plate at a density that will result in ~80-90% confluency at the time of the assay.
-
Co-transfect the cells with the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
SR16832 Pre-incubation Time-Course:
-
Prepare a working solution of SR16832 at the desired final concentration (e.g., 10 µM).
-
At staggered time points (e.g., 24, 12, 8, 4, 2, and 1 hour before agonist addition), remove the media from the appropriate wells and add media containing SR16832. Include a "0 hour" set of wells that will receive SR16832 at the same time as the agonist. Also, include vehicle control wells (e.g., DMSO).
-
-
Agonist Stimulation:
-
At the end of the longest pre-incubation period, add the PPARγ agonist to all wells (except for the negative controls) at a concentration known to elicit a robust response (e.g., EC80).
-
-
Incubation:
-
Incubate the plate for a further 18 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the fold induction of luciferase activity by the agonist in the absence of SR16832.
-
For each pre-incubation time point, calculate the percentage of inhibition of the agonist-induced luciferase activity by SR16832.
-
Plot the percentage of inhibition as a function of the pre-incubation time. The optimal incubation time is the shortest duration that results in a plateau of maximal inhibition.
-
Example Protocol: Cell-Based Luciferase Transcriptional Reporter Assay
The following protocol has been successfully used for SR16832 in HEK293T cells.[2]
| Parameter | Condition |
| Cell Line | HEK293T |
| Plasmids | Gal4-PPARγ LBD expression plasmid, 5xGal4 Upstream Activation Sequence (UAS)-luciferase reporter plasmid |
| Transfection | Cells transfected for 18 hours. |
| Cell Plating | Transfected cells plated in 384-well plates at 10,000 cells/well. |
| SR16832 Pre-incubation | 4 hours with 10 µM SR16832. |
| Agonist Incubation | 18 hours with agonist. |
| Readout | Luciferase activity. |
Visualizations
PPARγ Signaling Pathway
Caption: Overview of the PPARγ signaling pathway and the inhibitory action of SR16832.
Experimental Workflow for Optimizing Incubation Time
Caption: A stepwise workflow for determining the optimal SR16832 incubation time.
References
potential off-target effects of SR 16832 in cellular models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of SR-16832 in cellular models, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is SR-16832 and what is its primary mechanism of action?
SR-16832 is a highly selective, irreversible covalent antagonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). It functions as a dual-site inhibitor by covalently modifying Cys285 in the orthosteric ligand-binding pocket and extending towards an allosteric site. This unique binding mode is designed to more completely inhibit both orthosteric and allosteric activation of PPARγ compared to older antagonists like GW9662 and T0070907.[1] The expansion of the molecule towards the allosteric site weakens the binding affinity of allosteric ligands and induces a conformation that is not competent for cellular PPARγ activation.[1]
Q2: Why is SR-16832 considered an improvement over other PPARγ covalent antagonists like GW9662?
SR-16832 was developed to overcome the limitations of earlier PPARγ covalent antagonists. While compounds like GW9662 and T0070907 also covalently bind to the orthosteric site, they have been shown to be unreliable in completely blocking the binding of all other ligands.[2][3][4][5] In contrast, SR-16832 more effectively inhibits the binding of various ligands, including the potent agonist rosiglitazone and endogenous fatty acids like docosahexaenoic acid (DHA).[1] This makes SR-16832 a more robust tool for specifically interrogating PPARγ signaling pathways.
Q3: What are the potential off-target effects of SR-16832?
As a covalent inhibitor, SR-16832 has the potential to react with off-target proteins, particularly those with reactive cysteine residues. While designed for high selectivity towards PPARγ, it is crucial to experimentally verify its specificity in your cellular model of interest. General classes of potential off-targets for covalent inhibitors can include other nuclear receptors, kinases, and enzymes involved in cellular metabolism. Specific off-target profiling data for SR-16832 is not extensively published; therefore, empirical determination is recommended.
Q4: How can I assess the potential off-target effects of SR-16832 in my experiments?
Several advanced techniques can be employed to identify potential off-target interactions of covalent inhibitors like SR-16832. These methods provide a global view of protein engagement by the compound within the cell. Key recommended approaches include:
-
Activity-Based Protein Profiling (ABPP): This chemical proteomics approach uses probes that mimic the inhibitor to identify its targets in a complex proteome.[1][2]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by observing the thermal stabilization of proteins upon ligand binding.[6][7][8][9][10]
-
Quantitative Proteomic Profiling: This involves comparing the proteome of cells treated with the inhibitor to control cells to identify changes in protein expression or post-translational modifications that may indicate off-target effects.[11][12][13][14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete inhibition of PPARγ activity | 1. Insufficient concentration of SR-16832. 2. Inadequate incubation time for covalent bond formation. 3. High expression level of PPARγ in the cellular model. 4. Issues with compound stability or cellular uptake. | 1. Perform a dose-response curve to determine the optimal concentration. 2. Increase the pre-incubation time with SR-16832 before adding an agonist. 3. Confirm PPARγ expression levels by Western blot or qPCR. 4. Verify the integrity of the compound stock and consider using a vehicle control with a known cellular uptake marker. |
| Unexpected cellular phenotype observed | 1. Potential off-target effects of SR-16832. 2. The phenotype is a downstream consequence of PPARγ inhibition that was not anticipated. | 1. Perform off-target profiling using techniques like ABPP, CETSA, or quantitative proteomics (see protocols below). 2. Conduct thorough literature research on the known downstream effects of PPARγ inhibition in your specific cellular context. Use orthogonal approaches to confirm the phenotype is PPARγ-dependent (e.g., siRNA/shRNA knockdown of PPARγ). |
| Variability between experiments | 1. Inconsistent cell density or passage number. 2. Degradation of SR-16832 stock solution. 3. Differences in incubation times or temperatures. | 1. Maintain consistent cell culture conditions. 2. Prepare fresh stock solutions of SR-16832 and store them appropriately. 3. Standardize all experimental parameters. |
| Difficulty interpreting off-target profiling data | 1. A large number of potential hits. 2. Distinguishing direct targets from indirect downstream effects. | 1. Prioritize hits based on the magnitude of the effect and known biological relevance. 2. Use orthogonal validation methods (e.g., individual protein binding assays, siRNA knockdown of potential off-targets) to confirm direct interactions. |
Quantitative Data Presentation
The following table is a template for researchers to summarize their findings from off-target profiling experiments.
Table 1: Summary of Potential Off-Target Hits for SR-16832 from Cellular Profiling
| Protein Name | Gene Symbol | Cell Line | Method of Identification | Quantitative Metric (e.g., IC50, Thermal Shift) | Functional Class | Notes |
| Example: Kinase X | KINX | HEK293T | Kinome Scan | IC50 = 5 µM | Serine/Threonine Kinase | Further validation required |
| Example: Protein Y | PROY | HepG2 | CETSA-MS | ΔTm = +3.2 °C | Metabolic Enzyme | Observed at high concentrations |
| Example: Protein Z | PROZ | 3T3-L1 | ABPP | Probe labeling inhibited by 80% at 10 µM | Unknown | Potential novel off-target |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
This protocol provides a general workflow for using CETSA to identify protein targets of SR-16832 in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of SR-16832 or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) to allow for target engagement.
-
-
Heat Shock:
-
Harvest cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet precipitated proteins.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of a specific protein of interest in the soluble fraction by Western blotting.
-
Alternatively, for a global analysis (CETSA-MS), the entire soluble proteome can be analyzed by mass spectrometry to identify all proteins stabilized by SR-16832.
-
Protocol 2: Activity-Based Protein Profiling (ABPP) Workflow
This protocol outlines a general strategy for identifying covalent targets of SR-16832.
Methodology:
-
Probe Synthesis:
-
Synthesize a probe version of SR-16832 that contains a "clickable" tag (e.g., an alkyne or azide group) for subsequent visualization or enrichment. This modification should be in a position that does not significantly alter the compound's binding properties.
-
-
Cellular Labeling:
-
Treat live cells or cell lysates with the SR-16832 probe.
-
Include a competition experiment where cells are pre-treated with an excess of the parent SR-16832 compound before adding the probe. This will help distinguish specific targets from non-specific binding.
-
-
Click Chemistry:
-
Lyse the cells and perform a click reaction to attach a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) to the probe-labeled proteins.
-
-
Target Identification:
-
For biotinylated probes: Use streptavidin beads to enrich the probe-labeled proteins. The enriched proteins can then be identified by mass spectrometry.
-
For fluorescently-tagged probes: Visualize the labeled proteins by in-gel fluorescence scanning.
-
Visualizations
Caption: SR-16832 covalently binds to PPARγ, preventing agonist binding and coactivator recruitment, thereby inhibiting target gene transcription.
Caption: A generalized workflow for identifying protein targets of SR-16832 using the Cellular Thermal Shift Assay (CETSA).
Caption: A schematic of the Activity-Based Protein Profiling (ABPP) workflow to identify covalent targets of SR-16832.
References
- 1. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ | eLife [elifesciences.org]
- 4. Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ [elifesciences.org]
- 6. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Proteomic Profiling of Mitochondrial Toxicants in a Human Cardiomyocyte Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteomic profiling of prostate cancer reveals molecular signatures under antiandrogen treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteomic Profiling in Biracial Cohorts Implicates DC-SIGN as a Mediator of Genetic Risk in COVID-19. [research.bidmc.org]
- 14. Proteomic profiling of MIS-C patients indicates heterogeneity relating to interferon gamma dysregulation and vascular endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming SR 16832 Delivery Issues in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential delivery issues with SR 16832 in animal models. The information is presented in a question-and-answer format to directly address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a dual-site Peroxisome Proliferator-Activated Receptor γ (PPARγ) inhibitor. It acts at both the orthosteric and allosteric sites within the ligand-binding domain of PPARγ.[1] Chemically, it is known as 2-Chloro-N-(6-methoxy-4-quinolinyl)-5-nitrobenzamide.[1][2]
Based on its chemical structure, this compound is predicted to be a hydrophobic compound, which can present challenges for in vivo delivery.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 357.7 g/mol | [2] |
| XLogP3 | 3.5 | [2] |
XLogP3 is a computed value that indicates the lipophilicity of a compound. A value greater than 3 suggests poor aqueous solubility.
Q2: What are the common delivery challenges associated with hydrophobic compounds like this compound?
The primary challenge with hydrophobic compounds is their low solubility in aqueous solutions, which are often the preferred vehicle for animal dosing. This can lead to:
-
Poor bioavailability: The compound may not be efficiently absorbed into the bloodstream, leading to lower than expected plasma concentrations.
-
Inconsistent dosing: It can be difficult to prepare a homogenous solution or suspension, leading to variability in the administered dose between animals.
-
Precipitation at the injection site: If administered via injection, the compound may precipitate out of solution upon contact with physiological fluids, causing local irritation, inflammation, or erratic absorption.
-
Vehicle-related toxicity: The use of harsh solvents or high concentrations of surfactants to dissolve the compound can cause adverse effects in the animal model.
Troubleshooting Guides
This section provides guidance on how to address specific issues you may encounter when administering this compound.
Problem 1: this compound is not dissolving in my desired vehicle.
-
Initial Assessment: The high XLogP3 value of 3.5 suggests that this compound will have poor solubility in water or saline.
-
Troubleshooting Steps:
-
Co-solvents: Try dissolving this compound in a small amount of a water-miscible organic solvent first, before diluting with an aqueous vehicle. Common co-solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol 300 or 400 (PEG300/400)
-
N,N-dimethylacetamide (DMA)
-
-
pH Adjustment: Although less common for neutral compounds, if the compound has ionizable groups, adjusting the pH of the vehicle might improve solubility.
-
Surfactants: The addition of a non-ionic surfactant can help to create a micellar solution or a stable suspension. Commonly used surfactants include:
-
Tween® 80 (Polysorbate 80)
-
Cremophor® EL
-
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drugs, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HPβCD) is a frequently used option.
-
Table 2: Common Vehicle Formulations for Hydrophobic Compounds
| Vehicle Composition | Notes |
| 10% DMSO, 40% PEG400, 50% Saline | A common starting point for many preclinical studies. Ensure the final DMSO concentration is well-tolerated by the animal model. |
| 5% Tween® 80 in Saline | Can be effective for creating a stable suspension. Sonication may be required to ensure homogeneity. |
| 20% HPβCD in Water | Cyclodextrins can significantly improve the solubility of hydrophobic compounds. |
| Corn Oil or Sesame Oil | For oral administration, oil-based vehicles can be a good option for highly lipophilic compounds. |
Problem 2: I am observing precipitation of this compound after administration.
-
Initial Assessment: This can occur if the compound is dissolved in a high concentration of an organic solvent that is rapidly diluted by physiological fluids upon injection.
-
Troubleshooting Steps:
-
Decrease the concentration of the organic co-solvent: Try to use the lowest possible amount of DMSO or other organic solvent that is required to dissolve the compound.
-
Increase the proportion of solubilizing agents: If using a formulation with PEG, surfactants, or cyclodextrins, increasing their concentration may help to keep the compound in solution.
-
Consider a different route of administration: If intravenous or intraperitoneal injection is causing precipitation, oral gavage with an oil-based or suspension formulation might be a more suitable alternative.
-
Problem 3: I am seeing high variability in my experimental results.
-
Initial Assessment: This could be due to inconsistent dosing from a non-homogenous formulation.
-
Troubleshooting Steps:
-
Ensure a homogenous formulation: If using a suspension, ensure it is well-mixed before each administration. Sonication can be a useful technique to create a uniform particle size distribution.
-
Prepare fresh formulations: Some formulations may not be stable over long periods. It is often best to prepare the dosing solution or suspension fresh each day.
-
Validate your formulation: Before starting a large-scale animal study, it is advisable to perform a small pilot study to assess the in vivo tolerability and pharmacokinetics of your chosen formulation.
-
Experimental Protocols
Protocol 1: General Protocol for Preparing a Co-solvent Formulation of this compound
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the primary organic solvent (e.g., DMSO) to dissolve the compound completely. Vortex or sonicate briefly if necessary.
-
Add the secondary solubilizing agent (e.g., PEG400 or Tween® 80) and mix thoroughly.
-
Slowly add the aqueous vehicle (e.g., saline or sterile water) dropwise while vortexing to prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation. If it is a suspension, ensure it is homogenous.
-
Store the formulation appropriately (e.g., at 4°C, protected from light) and use within a validated timeframe.
Visualizations
Caption: Experimental workflow for this compound formulation and administration.
Caption: Troubleshooting decision tree for this compound delivery issues.
References
SR 16832 stability in different experimental buffers
Welcome to the technical support center for SR 16832. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in various experimental settings.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and potential issues related to the stability of this compound.
Q1: How should I prepare and store stock solutions of this compound?
A1: Based on available data, this compound is readily soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in high-purity DMSO, for example, at a concentration of 10 mM or higher. Aliquot the stock solution into small volumes in tightly sealed vials and store at -20°C or -80°C for long-term use. For short-term storage, the solid compound can be stored at +4°C. Avoid repeated freeze-thaw cycles of the stock solution.
Q2: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of this compound in my culture medium?
A2: Yes, inconsistent results can be a sign of compound instability in aqueous solutions like cell culture media. While this compound has been successfully used in cell-based assays, its long-term stability in media, especially in the presence of components like fetal bovine serum (FBS), has not been quantitatively determined. It is advisable to prepare fresh dilutions of this compound from your DMSO stock into the cell culture medium immediately before each experiment. If experiments run for an extended period (e.g., over 24 hours), consider replenishing the medium with freshly diluted compound.
Q3: What are the best practices for diluting the DMSO stock of this compound into aqueous experimental buffers (e.g., PBS, TRIS)?
A3: To minimize the precipitation of this compound upon dilution, it is recommended to perform serial dilutions. When preparing your final working concentration, add the this compound DMSO stock to your aqueous buffer while vortexing or mixing to ensure rapid and uniform dispersion. The final concentration of DMSO in your assay should be kept low (typically below 0.5%) to avoid solvent effects on your biological system.
Q4: Are there any known chemical incompatibilities of this compound?
A4: this compound contains a nitroaromatic functional group. Compounds with this moiety can be sensitive to reducing agents. Therefore, it is advisable to avoid strong reducing agents in your experimental buffers. The stability of this compound to light and varying pH in aqueous solutions has not been extensively studied. As a general precaution, protect solutions from direct light.
Q5: How can I determine if this compound is stable in my specific experimental buffer?
A5: The most reliable way to assess stability is to perform an empirical stability study. This involves incubating this compound in your buffer of interest under your experimental conditions (e.g., temperature, duration) and then measuring the amount of intact compound at different time points using an analytical method like High-Performance Liquid Chromatography (HPLC). A detailed protocol for such a study is provided in this guide.
Experimental Data Summary
| Assay Type | Vehicle | Buffer/Medium Component | Reference |
| TR-FRET Assay | DMSO | Not specified | [1](--INVALID-LINK--) |
| Cell-based Luciferase Reporter Assay | DMSO | Cell Culture Medium | [1](--INVALID-LINK--) |
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Aqueous Buffer
This protocol provides a general framework for determining the stability of this compound in a user-defined experimental buffer using HPLC.
Materials:
-
This compound
-
High-purity DMSO
-
Experimental buffer of interest (e.g., PBS, TRIS, DMEM)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator or water bath
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Test Solution: Dilute the this compound stock solution into your experimental buffer to your final working concentration. Ensure the final DMSO concentration is consistent with your planned experiments.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution and analyze it by HPLC to determine the initial concentration of this compound. This will serve as your baseline.
-
Incubation: Incubate the remaining test solution under your intended experimental conditions (e.g., 37°C for cell-based assays, room temperature for biochemical assays).
-
Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from the incubated test solution.
-
HPLC Analysis: Analyze each aliquot by HPLC to quantify the concentration of the intact this compound.
-
Data Analysis: Plot the concentration of this compound as a function of time. A significant decrease in concentration over time indicates instability. From this data, you can estimate the half-life of the compound in your buffer.
Visualizations
Signaling Pathway of PPARγ Inhibition by this compound
Caption: PPARγ signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for determining the stability of this compound.
References
Technical Support Center: Choosing the Right PPARγ Inhibitor
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of two commonly used PPARγ inhibitors, SR16832 and GW9662. We address frequently asked questions and provide detailed experimental protocols to assist in selecting the appropriate compound for achieving complete inhibition in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why should I consider using SR16832 instead of the more commonly known GW9662 for complete PPARγ inhibition?
A1: While both SR16832 and GW9662 are potent PPARγ antagonists, SR16832 offers a more complete and robust inhibition due to its unique dual-site binding mechanism. GW9662 is an irreversible antagonist that covalently binds to the orthosteric (primary) ligand-binding pocket of PPARγ at cysteine 285 (Cys285)[1][2]. However, research has revealed the existence of an alternative, allosteric binding site on the PPARγ ligand-binding domain (LBD)[3]. Importantly, GW9662 does not block this allosteric site. This allows certain agonists, such as rosiglitazone, to still bind and weakly activate PPARγ even in the presence of GW9662, leading to incomplete inhibition[3][4].
SR16832 was specifically designed as a dual-site covalent inhibitor. It not only binds to the orthosteric site but also extends to occupy and block the allosteric site[2][3]. This dual-site action effectively prevents the binding of other ligands to either site, resulting in a more complete shutdown of PPARγ transcriptional activity[3]. Therefore, for experiments requiring unequivocal and complete inhibition of PPARγ, SR16832 is the superior choice[1][5].
Q2: What is the mechanistic difference between SR16832 and GW9662?
A2: The primary mechanistic difference lies in their interaction with the PPARγ ligand-binding domain (LBD).
-
GW9662: Functions as a selective, irreversible antagonist that covalently modifies Cys285 within the orthosteric pocket of the PPARγ LBD[1][2]. Its inhibitory action is limited to this primary binding site. While it effectively blocks many agonists, it fails to prevent ligands from binding to a distinct allosteric site on the LBD[3][4].
-
SR16832: Acts as a dual-site or "bitopic" covalent inhibitor[3]. It is built upon the same scaffold as GW9662, allowing it to covalently bind to Cys285 in the orthosteric pocket. However, it possesses an extended chemical structure that also physically obstructs the nearby allosteric site[2][3]. This dual engagement ensures a more comprehensive blockade of ligand-induced PPARγ activation.
Data Presentation: Inhibitor Comparison
| Feature | SR16832 | GW9662 |
| Mechanism of Action | Dual-site (orthosteric and allosteric) covalent inhibitor | Orthosteric site-specific irreversible covalent antagonist |
| Target | Peroxisome Proliferator-Activated Receptor gamma (PPARγ) | Peroxisome Proliferator-Activated Receptor gamma (PPARγ) |
| Selectivity | High for PPARγ | Selective for PPARγ over PPARα and PPARδ |
| IC50 for PPARγ | Not explicitly reported in a direct comparative study | 3.3 nM (in a cell-free assay)[6][7] |
| IC50 for PPARα | Not explicitly reported | 32 nM[7] |
| IC50 for PPARδ | Not explicitly reported | 2000 nM[7] |
| Completeness of Inhibition | More complete due to dual-site blockade | Incomplete; allows for ligand binding at the allosteric site |
Mandatory Visualization
References
- 1. Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into Dynamic Mechanism of Ligand Binding to Peroxisome Proliferator-Activated Receptor γ toward Potential Pharmacological Applications [jstage.jst.go.jp]
- 3. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An alternate binding site for PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unmasking antagonists: a deep dive into the structural binding poses of PPARγ ligands | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 6. selleckchem.com [selleckchem.com]
- 7. GW 9662 | PPARγ | Tocris Bioscience [tocris.com]
troubleshooting unexpected results with SR 16832 treatment
Welcome to the technical support center for SR 16832. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a covalent antagonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[1][2] It functions by binding to the orthosteric site of the PPARγ ligand-binding domain (LBD), thereby inhibiting the binding of both orthosteric and allosteric ligands.[3] This dual-site inhibition is an improvement over older covalent antagonists like GW9662 and T0070907, which are less effective at preventing allosteric ligand binding.[3]
Q2: Why should I use this compound instead of other PPARγ antagonists like GW9662?
This compound was developed to more completely inhibit PPARγ activity.[1][2] Unlike GW9662 and T0070907, which can still permit allosteric activation by some ligands, this compound effectively blocks this activity.[3] This makes it a more reliable tool for investigating PPARγ-independent or off-target effects of other compounds.[3]
Q3: What are the key applications of this compound in research?
This compound is primarily used as a selective inhibitor to probe the function of PPARγ in various biological processes. Its ability to effectively block both orthosteric and allosteric activation makes it a valuable tool for:
-
Dissecting the role of PPARγ in gene regulation.
-
Investigating the off-target effects of other PPARγ ligands.
-
Studying the physiological consequences of complete PPARγ inhibition.
Q4: In which experimental systems has this compound been validated?
This compound has been validated in several in vitro systems, including:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays to measure co-regulator peptide recruitment.[3]
-
Cell-based transactivation assays, such as Gal4-PPARγ LBD/5xUAS-luciferase reporter assays in HEK293T cells.[3]
-
Nuclear Magnetic Resonance (NMR) spectroscopy to study ligand binding.[4]
Troubleshooting Unexpected Results
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Incomplete or no inhibition of PPARγ activity observed.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Recommendation: Ensure you are using an appropriate concentration of this compound. A titration experiment is recommended to determine the optimal inhibitory concentration for your specific cell line and experimental conditions.
-
-
Possible Cause 2: Instability of the compound.
-
Recommendation: this compound, like many small molecules, can degrade over time. Ensure the compound is stored correctly and prepare fresh solutions for each experiment.
-
-
Possible Cause 3: High levels of endogenous PPARγ ligands.
-
Recommendation: Some cell culture media, particularly those supplemented with serum, can contain endogenous PPARγ activators. Consider using serum-free or charcoal-stripped serum to reduce background activation.
-
-
Possible Cause 4: Cell line-specific factors.
-
Recommendation: The expression and activity of co-regulators and other interacting proteins can vary between cell lines, potentially influencing the efficacy of this compound. Consider validating your findings in a different cell line.
-
Issue 2: Unexpected changes in basal PPARγ activity upon this compound treatment.
-
Possible Cause: Inverse agonist activity.
-
Explanation: Some PPARγ antagonists can exhibit inverse agonist properties, meaning they can reduce the basal activity of the receptor. This compound has been shown to have a minimal effect on the basal activity of Gal4-PPARγ LBD but can lower the basal activity of full-length PPARγ.[3]
-
Recommendation: Carefully evaluate the basal activity of your reporter system in the presence and absence of this compound. This effect may be an inherent property of the compound's interaction with the full-length receptor.
-
Issue 3: Discrepancies between in vitro binding assays (e.g., TR-FRET) and cell-based reporter assays.
-
Possible Cause: Cellular factors influencing compound activity.
-
Explanation: While this compound may not completely inhibit the binding of a coactivator peptide in a purified protein system, it can still effectively block transcriptional activation in a cellular context.[3] This discrepancy can arise from the complex interplay of proteins and endogenous ligands within the cell.
-
Data Presentation
Table 1: Comparative Efficacy of PPARγ Covalent Antagonists in Inhibiting Allosteric Activation by Rosiglitazone
| Covalent Antagonist | Effect on Rosiglitazone-induced TRAP220 Recruitment (TR-FRET) | Effect on Rosiglitazone-induced Cellular Activation (Luciferase Assay) |
| GW9662 | Low inhibition | Incomplete inhibition |
| T0070907 | Low inhibition | Incomplete inhibition |
| This compound | No detectable increase | Complete inhibition |
Data summarized from literature reports.[3]
Experimental Protocols
1. Gal4-PPARγ LBD Luciferase Reporter Assay
This assay measures the ability of a compound to modulate the transcriptional activity of the PPARγ ligand-binding domain (LBD).
-
Cell Line: HEK293T cells.
-
Plasmids:
-
Gal4-PPARγ LBD expression plasmid.
-
5xUAS-luciferase reporter plasmid.
-
A control plasmid expressing Renilla luciferase for normalization.
-
-
Methodology:
-
Seed HEK293T cells in a 96-well plate.
-
Transfect cells with the Gal4-PPARγ LBD, 5xUAS-luciferase, and Renilla luciferase plasmids using a suitable transfection reagent.
-
After 24 hours, treat the cells with this compound or a vehicle control.
-
Subsequently, treat the cells with a PPARγ agonist (e.g., rosiglitazone) or vehicle.
-
Incubate for another 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
2. TR-FRET Coactivator Recruitment Assay
This assay measures the recruitment of a coactivator peptide to the PPARγ LBD in the presence of a test compound.
-
Reagents:
-
His-tagged PPARγ LBD.
-
FITC-labeled TRAP220 coactivator peptide.
-
Europium-labeled anti-His antibody.
-
This compound and a PPARγ agonist (e.g., rosiglitazone).
-
-
Methodology:
-
In a 384-well plate, add His-PPARγ LBD, this compound (or vehicle), and the PPARγ agonist.
-
Incubate to allow for binding.
-
Add the FITC-TRAP220 peptide and the Europium-labeled anti-His antibody.
-
Incubate to allow for the binding of the peptide and antibody.
-
Measure the TR-FRET signal using a plate reader with appropriate filters. An increase in the TR-FRET signal indicates recruitment of the coactivator peptide.
-
Visualizations
Caption: PPARγ signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound effects.
Caption: A logical approach to troubleshooting unexpected results.
References
- 1. Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ [elifesciences.org]
- 3. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: SR 16832 Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the cellular target engagement of SR 16832, a dual-site covalent antagonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
This compound is a small molecule inhibitor that targets Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor and transcription factor critical in regulating lipid metabolism, glucose homeostasis, and inflammation.[4] this compound is unique in that it acts as a dual-site covalent antagonist, binding to both the orthosteric and allosteric sites within the ligand-binding domain of PPARγ.[1][2][3] This dual-site action allows it to more effectively inhibit the transcriptional activity of PPARγ compared to traditional orthosteric antagonists.[2]
Q2: Why is it important to confirm this compound target engagement in cells?
Confirming target engagement in a cellular context is a critical step in drug discovery and development. It provides direct evidence that a compound reaches and interacts with its intended target within the complex environment of a living cell. This validation helps to:
-
Establish a clear mechanism of action: Linking the compound's binding to the target with the observed biological or phenotypic effects.
-
Optimize dosing and treatment schedules: Understanding the concentration of this compound required to effectively engage PPARγ in cells.
-
Minimize off-target effects: Differentiating between on-target and off-target activities to build a stronger safety and efficacy profile.
Q3: What are the primary methods to confirm this compound engagement with PPARγ in cells?
Several robust methods can be employed to confirm the engagement of this compound with PPARγ in a cellular setting. These can be broadly categorized as:
-
Direct Binding Assays: These methods provide evidence of the physical interaction between this compound and PPARγ.
-
Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of PPARγ upon this compound binding.
-
Pull-Down Assays: Utilizes a modified, "bait" version of this compound (e.g., biotinylated) to capture and identify its binding partners from cell lysates.
-
-
Functional Assays: These methods measure the downstream consequences of this compound binding to PPARγ, such as the inhibition of its transcriptional activity.
-
Luciferase Reporter Assays: Quantifies the transcriptional activity of PPARγ in the presence of this compound.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: Measures the ability of this compound to disrupt the interaction between PPARγ and its coactivators.
-
Quantitative PCR (qPCR): Measures the change in the expression of known PPARγ target genes.
-
Experimental Protocols and Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells by measuring the change in thermal stability of a target protein upon ligand binding. Ligand-bound proteins are generally more resistant to heat-induced denaturation.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture cells known to express endogenous PPARγ (e.g., adipocytes, macrophages) or cells overexpressing PPARγ to 80-90% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
Harvest cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Detection of Soluble PPARγ:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the levels of soluble PPARγ in each sample by Western blotting using a specific anti-PPARγ antibody.
-
Data Analysis and Expected Results:
| Temperature (°C) | Soluble PPARγ (Vehicle) | Soluble PPARγ (this compound) |
| 40 | ++++ | ++++ |
| 45 | +++ | ++++ |
| 50 | ++ | +++ |
| 55 | + | ++ |
| 60 | - | + |
| 65 | - | - |
| A representative table of expected CETSA results. "+" indicates the relative amount of soluble PPARγ. |
A successful experiment will show a shift in the melting curve of PPARγ to higher temperatures in the this compound-treated samples compared to the vehicle-treated samples, indicating that this compound binding has stabilized the protein.
Troubleshooting Guide for CETSA:
| Issue | Possible Cause | Suggested Solution |
| No shift in melting temperature | Insufficient this compound concentration or incubation time. | Optimize this compound concentration and incubation time. |
| Poor antibody quality. | Validate the anti-PPARγ antibody for specificity and sensitivity. | |
| This compound does not induce a thermal shift in PPARγ. | Consider alternative target engagement assays. | |
| High background in Western Blot | Incomplete cell lysis. | Optimize lysis conditions (e.g., add sonication). |
| Non-specific antibody binding. | Optimize antibody concentration and blocking conditions. | |
| Inconsistent results | Uneven heating of samples. | Ensure proper use of a calibrated thermal cycler. |
| Pipetting errors. | Use master mixes and calibrated pipettes. |
Pull-Down Assay with Biotinylated this compound
This method uses a modified version of this compound containing a biotin tag to "pull down" PPARγ from cell lysates, providing direct evidence of their interaction.
Experimental Workflow:
Detailed Protocol:
-
Preparation of Cell Lysate:
-
Lyse PPARγ-expressing cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
-
Incubation with Biotinylated this compound:
-
Incubate the cell lysate with biotinylated this compound for 2-4 hours at 4°C with gentle rotation.
-
Include a negative control with biotin alone and a competitive control with an excess of non-biotinylated this compound.
-
-
Capture of Protein Complexes:
-
Add pre-washed streptavidin-coated magnetic or agarose beads to the lysate and incubate for an additional 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using a high-salt buffer or by boiling in SDS-PAGE sample buffer.
-
-
Detection of PPARγ:
-
Analyze the eluate by Western blotting using an anti-PPARγ antibody.
-
Data Analysis and Expected Results:
| Lane | Description | Expected PPARγ Band |
| 1 | Input (Cell Lysate) | Present |
| 2 | Biotinylated this compound Pull-Down | Present |
| 3 | Biotin alone (Negative Control) | Absent or very faint |
| 4 | Biotinylated this compound + excess this compound | Absent or significantly reduced |
| A representative table of expected pull-down assay results. |
A specific band for PPARγ should be observed in the lane corresponding to the biotinylated this compound pull-down and should be absent or significantly reduced in the negative and competitive control lanes.
Troubleshooting Guide for Pull-Down Assays:
| Issue | Possible Cause | Suggested Solution |
| No PPARγ detected in pull-down | Biotin tag interferes with this compound binding. | Synthesize biotinylated this compound with a longer linker arm. |
| Insufficient incubation time. | Optimize incubation times for both the compound and the beads. | |
| High non-specific binding | Inadequate washing. | Increase the number of washes and/or the stringency of the wash buffer (e.g., increase salt or detergent concentration). |
| Beads are "sticky". | Pre-clear the lysate with beads before adding the biotinylated compound. | |
| PPARγ detected in negative control | Endogenous biotinylated proteins in the lysate. | Deplete endogenous biotinylated proteins using avidin beads before the assay. |
Luciferase Reporter Assay
This functional assay measures the ability of this compound to inhibit PPARγ-mediated gene transcription.
Experimental Workflow:
Detailed Protocol:
-
Cell Transfection:
-
Co-transfect a suitable cell line (e.g., HEK293T) with a plasmid encoding full-length PPARγ and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).
-
A control plasmid (e.g., Renilla luciferase) can be co-transfected for normalization of transfection efficiency.
-
-
Cell Treatment:
-
After 24 hours, treat the cells with a known PPARγ agonist (e.g., rosiglitazone) to induce luciferase expression.
-
In parallel, co-treat cells with the agonist and increasing concentrations of this compound. Include vehicle controls.
-
Incubate for an additional 18-24 hours.
-
-
Cell Lysis and Luminescence Measurement:
-
Lyse the cells using the luciferase assay kit's lysis buffer.
-
Add the luciferase substrate to the lysate and measure the luminescence using a luminometer.
-
Data Analysis and Expected Results:
| Treatment | Normalized Luciferase Activity (RLU) | % Inhibition |
| Vehicle | 100 | 0 |
| Agonist | 10,000 | N/A |
| Agonist + 1 µM this compound | 5,000 | 50 |
| Agonist + 10 µM this compound | 1,000 | 90 |
| A representative table of expected luciferase reporter assay results. |
This compound should cause a dose-dependent decrease in the agonist-induced luciferase activity, confirming its antagonistic effect on PPARγ transcriptional activity.
Troubleshooting Guide for Luciferase Reporter Assays:
| Issue | Possible Cause | Suggested Solution |
| Low luciferase signal | Low transfection efficiency. | Optimize transfection protocol (e.g., DNA:reagent ratio). |
| Weak agonist activity. | Use a potent and validated PPARγ agonist. | |
| Insufficient incubation time. | Optimize the duration of agonist and antagonist treatment. | |
| High variability between replicates | Pipetting errors. | Use master mixes and ensure proper mixing. |
| Inconsistent cell numbers. | Ensure even cell seeding in all wells. | |
| No inhibition by this compound | This compound is not cell-permeable. | Confirm cell permeability through other methods. |
| This compound concentration is too low. | Test a wider range of this compound concentrations. |
PPARγ Signaling Pathway
This compound, as a PPARγ antagonist, interferes with the canonical signaling pathway of this nuclear receptor.
In its active state, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[5] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[4] This binding, along with the recruitment of coactivators, initiates the transcription of genes involved in various metabolic processes.[6] this compound, by binding to PPARγ, prevents this activation cascade, thereby inhibiting the expression of PPARγ target genes.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. This compound | PPARγ | Tocris Bioscience [tocris.com]
- 3. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PPARG | Abcam [abcam.com]
- 5. PPARG: Gene Expression Regulation and Next-Generation Sequencing for Unsolved Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
minimizing cytotoxicity of SR 16832 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the PPARγ antagonist, SR 16832. The information provided is intended to help minimize potential cytotoxicity at high concentrations and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective covalent antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in adipogenesis, insulin sensitivity, and inflammation. As a covalent antagonist, this compound forms a stable, long-lasting bond with its target, effectively inhibiting PPARγ signaling. This is in contrast to non-covalent antagonists, which bind reversibly.
Q2: I am observing high levels of cell death in my experiments with this compound. Is this expected?
While this compound is a valuable tool for studying PPARγ function, like many small molecule inhibitors, it can exhibit cytotoxicity at high concentrations. The exact concentration at which cytotoxicity occurs can vary significantly depending on the cell type, cell density, and duration of exposure. It is crucial to determine the optimal, non-toxic working concentration for your specific experimental setup.
Q3: What are the typical signs of this compound-induced cytotoxicity?
Researchers should be vigilant for common indicators of cellular stress and death, which may include:
-
Morphological Changes: Rounding up of cells, detachment from the culture surface, membrane blebbing, and the appearance of apoptotic bodies.
-
Reduced Cell Viability: A decrease in the number of viable cells as measured by assays such as MTT, MTS, or trypan blue exclusion.
-
Induction of Apoptosis: Increased activity of caspases (e.g., caspase-3/7) or changes in mitochondrial membrane potential.
-
Decreased Proliferation: A reduction in the rate of cell division.
Q4: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
It is highly recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for PPARγ antagonism and the CC50 (half-maximal cytotoxic concentration) in your cell line of interest. The therapeutic window for your experiments will be the concentration range that effectively inhibits PPARγ without causing significant cell death.
Troubleshooting Guides
Issue 1: High Levels of Acute Cell Death
| Possible Cause | Troubleshooting Step |
| Concentration of this compound is too high. | Perform a dose-response curve to determine the CC50. Start with a wide range of concentrations and narrow down to a range that maintains high cell viability. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Run a solvent-only control. |
| Improper storage or handling of this compound. | Store the compound as recommended by the manufacturer. Avoid repeated freeze-thaw cycles of stock solutions. |
| Cell line is particularly sensitive. | Consider using a less sensitive cell line if appropriate for your research question. Alternatively, reduce the exposure time to this compound. |
Issue 2: Gradual Decrease in Cell Viability Over Time
| Possible Cause | Troubleshooting Step |
| Chronic toxicity from prolonged exposure. | Reduce the duration of treatment with this compound. If long-term inhibition is required, consider a pulsed treatment regimen (e.g., treat for 24 hours, then replace with fresh media). |
| Off-target effects of this compound. | At high concentrations, the risk of off-target effects increases. Use the lowest effective concentration possible. Consider using another PPARγ antagonist as a control to see if the effect is specific to this compound. |
| Sub-optimal cell culture conditions. | Ensure your cells are healthy and not stressed from other factors such as high confluence, nutrient depletion, or contamination. |
Experimental Protocols
Protocol 1: Determination of CC50 of this compound using MTT Assay
This protocol provides a method to determine the concentration of this compound that reduces the viability of a cell population by 50%.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the different concentrations of this compound and the vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and determine the CC50 value using non-linear regression.
Data Presentation:
| Concentration of this compound (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.2 | 100% |
| 1 | 1.18 | 98.3% |
| 5 | 1.15 | 95.8% |
| 10 | 1.05 | 87.5% |
| 25 | 0.80 | 66.7% |
| 50 | 0.55 | 45.8% |
| 100 | 0.20 | 16.7% |
Note: The data in this table is for illustrative purposes only.
Visualizations
Caption: Workflow for determining the CC50 of this compound.
Caption: Simplified PPARγ signaling pathway showing inhibition by this compound.
challenges in using SR 16832 for long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SR 16832 in their experiments, with a focus on challenges that may arise in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific covalent antagonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). It functions as a dual-site inhibitor, acting at both the orthosteric and allosteric sites within the ligand-binding domain of PPARγ. This dual-site action allows it to more effectively inhibit the binding of endogenous ligands and the subsequent transcriptional activity of PPARγ compared to older orthosteric covalent antagonists like GW9662 and T0070907.
Q2: What are the main advantages of using this compound over other PPARγ antagonists in my experiments?
The primary advantage of this compound is its superior ability to inhibit both orthosteric and allosteric ligand binding to PPARγ. This provides a more complete and specific inhibition of PPARγ signaling, making it a better tool to probe the functions of this nuclear receptor.
Q3: I am planning a long-term cell culture experiment (several days to weeks) with this compound. What are the potential challenges I should be aware of?
While specific long-term stability and cytotoxicity data for this compound are not extensively published, researchers should consider the following potential challenges associated with the long-term use of covalent inhibitors:
-
Compound Stability: The chemical stability of this compound in aqueous cell culture media over extended periods is not fully characterized. Degradation could lead to a decrease in efficacy and the potential for confounding effects from degradation products.
-
Irreversible Binding and Target Turnover: As a covalent inhibitor, this compound forms a stable bond with PPARγ. The duration of its effect will be dependent on the turnover rate (synthesis and degradation) of the PPARγ protein within the specific cell type being studied.
-
Potential for Off-Target Effects: Although designed to be specific for PPARγ, the reactive nature of covalent inhibitors raises the possibility of off-target covalent modification of other cellular proteins, which could lead to unforeseen biological consequences, especially in long-term exposure scenarios.
-
Cytotoxicity: Prolonged exposure to any small molecule, including this compound, may induce cytotoxicity. It is crucial to determine the optimal non-toxic concentration for the specific cell line and duration of your experiment.
-
Ligand Co-binding: Recent studies suggest that even in the presence of this compound, some ligands may still be able to bind to PPARγ. This "co-binding" phenomenon could lead to unexpected functional outcomes in long-term experiments.
Q4: What is the recommended solvent and storage condition for this compound?
According to supplier data, this compound is soluble in DMSO. For long-term storage, it is recommended to store the powdered form at -20°C. Stock solutions in DMSO can be stored at -80°C for up to 3 months or at -20°C for up to 2 weeks.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Loss of this compound activity over time in a long-term experiment. | 1. Degradation of this compound in cell culture media. 2. Cellular metabolism of this compound. 3. High rate of PPARγ protein turnover in the experimental cell line. | 1. Replenish this compound with every media change. The frequency of media changes should be optimized for your specific cell line and experiment duration.2. Perform a dose-response curve at different time points to determine if the effective concentration changes over time.3. Consider the known PPARγ protein turnover rate in your cell type. If it is rapid, more frequent dosing may be necessary to maintain target engagement. |
| Unexpected or off-target effects observed in cells treated with this compound for an extended period. | 1. Covalent modification of off-target proteins. 2. Accumulation of this compound or its metabolites to toxic levels. 3. Effects of this compound degradation products. | 1. Include appropriate controls. Use a structurally similar but non-reactive analog of this compound if available. Also, consider knocking down PPARγ using siRNA or shRNA to confirm that the observed effects are on-target.2. Perform cytotoxicity assays (e.g., MTT, LDH) to determine the non-toxic concentration range for your specific cell line and experimental duration.3. Characterize the purity and stability of your this compound stock solution. |
| Inconsistent results between experiments. | 1. Variability in this compound stock solution preparation and storage. 2. Inconsistent cell culture conditions. 3. Ligand co-binding with components in the serum or media. | 1. Prepare fresh stock solutions of this compound regularly. Avoid repeated freeze-thaw cycles.2. Maintain consistent cell passage numbers, density, and media formulations. 3. Consider using serum-free or defined media if possible to reduce the variability introduced by serum components. If serum is required, use a consistent source and lot number. |
Experimental Protocols
Note: These are generalized protocols based on published literature. Researchers should optimize these protocols for their specific experimental systems.
Protocol 1: In Vitro PPARγ Antagonism Assay (e.g., Luciferase Reporter Assay)
-
Cell Culture: Plate cells (e.g., HEK293T) in a suitable plate format (e.g., 96-well plate) and allow them to adhere overnight.
-
Transfection: Co-transfect cells with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) driving the expression of a reporter gene (e.g., luciferase).
-
Treatment: After 24 hours, replace the media with fresh media containing this compound at various concentrations. It is recommended to pre-incubate the cells with this compound for at least 1 hour before adding a known PPARγ agonist (e.g., rosiglitazone).
-
Agonist Stimulation: Add the PPARγ agonist to the wells. Include controls with vehicle (e.g., DMSO), agonist alone, and this compound alone.
-
Incubation: Incubate for an additional 18-24 hours.
-
Reporter Gene Assay: Measure the reporter gene activity (e.g., luciferase activity) according to the manufacturer's instructions.
-
Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Calculate the IC50 value for this compound.
Protocol 2: Long-Term Cell Viability/Cytotoxicity Assay
-
Cell Plating: Seed cells in a 96-well plate at a low density to allow for proliferation over the course of the experiment.
-
Treatment: The following day, treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).
-
Long-Term Culture: Maintain the cells in culture for the desired duration (e.g., 3, 5, 7 days).
-
Media and Compound Replenishment: Change the media and replenish this compound at regular intervals (e.g., every 48-72 hours) to ensure compound stability and nutrient availability.
-
Viability Assessment: At each time point, assess cell viability using a suitable method (e.g., MTT, Calcein-AM, or cell counting).
-
Data Analysis: Plot cell viability against this compound concentration for each time point to determine the long-term effect on cell proliferation and identify any potential cytotoxicity.
Visualizations
Caption: PPARγ signaling pathway and the inhibitory action of this compound.
Caption: Workflow for an in vitro PPARγ antagonism reporter assay.
Caption: Troubleshooting logic for loss of this compound activity.
Validation & Comparative
A Head-to-Head Comparison of SR16832 and T0070907 in Modulating PPARγ Function
A detailed analysis of two prominent PPARγ antagonists, SR16832 and T0070907, reveals significant differences in their functional efficacy, particularly in their ability to inhibit the allosteric activation of the peroxisome proliferator-activated receptor-gamma (PPARγ). Experimental data from biochemical and cell-based assays demonstrate that while both compounds act as covalent antagonists, SR16832 exhibits a superior profile as a dual-site inhibitor, effectively blocking both orthosteric and allosteric activation pathways of PPARγ.
This guide provides a comprehensive comparison of SR16832 and T0070907, presenting key quantitative data from functional assays, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows. This information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these pharmacological tools.
Quantitative Comparison of Functional Activity
The functional potencies of SR16832 and T0070907 were evaluated in two key assays: a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure coactivator recruitment to the PPARγ ligand-binding domain (LBD) and a cell-based luciferase reporter assay to assess transcriptional activity. The data clearly indicates that SR16832 is a more potent inhibitor of allosteric activation compared to T0070907.
| Functional Assay | Agonist | Compound | IC50 / EC50 (µM) | Fold Shift vs. Agonist Alone |
| TR-FRET Coactivator Recruitment Assay | MRL20 | MRL20 alone | 0.23 ± 0.02 | - |
| + T0070907 (5 µM) | 1.1 ± 0.1 | ~5 | ||
| + SR16832 (5 µM) | 4.8 ± 0.6 | ~21 | ||
| Cell-Based Transactivation Assay (Gal4-PPARγ LBD) | Rosiglitazone | Rosiglitazone alone | 0.08 ± 0.01 | - |
| + T0070907 (5 µM) | ~10 | ~125 | ||
| + SR16832 (5 µM) | No significant activation | N/A |
Data extracted from Brust et al., 2017, "Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor".
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This assay quantifies the recruitment of a coactivator peptide to the PPARγ LBD in the presence of a ligand.
Materials:
-
His-tagged PPARγ LBD
-
LanthaScreen™ Tb-anti-His Antibody (Invitrogen)
-
Fluorescein-labeled TRAP220 coactivator peptide
-
Assay Buffer: 50 mM HEPES (pH 7.4), 50 mM NaCl, 1 mM DTT, 0.1% BSA
-
SR16832 and T0070907
-
Agonist (e.g., MRL20)
-
384-well assay plates
Procedure:
-
Prepare a 2x solution of His-PPARγ LBD and a 2x solution of the test compounds (SR16832 or T0070907) in assay buffer.
-
Add 10 µL of the 2x His-PPARγ LBD solution to the wells of a 384-well plate.
-
Add 10 µL of the 2x compound solution to the respective wells and incubate for 1 hour at room temperature to allow for covalent modification.
-
Prepare a 2x solution of the agonist and a 2x solution of the Tb-anti-His antibody and fluorescein-TRAP220 peptide mix in assay buffer.
-
Add 10 µL of the 2x agonist solution to the wells.
-
Add 10 µL of the 2x antibody/peptide mix to the wells.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, with excitation at 340 nm and emission at 495 nm (Terbium) and 520 nm (Fluorescein).
-
The TR-FRET ratio (520 nm / 495 nm) is calculated and plotted against the agonist concentration to determine EC50 values.
Cell-Based Luciferase Transcriptional Reporter Assay
This assay measures the ability of a compound to modulate the transcriptional activity of PPARγ in a cellular context.
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and antibiotics
-
Expression plasmid for Gal4-PPARγ LBD fusion protein
-
Reporter plasmid containing a 5xUAS (Upstream Activator Sequence) driving luciferase expression
-
Transfection reagent (e.g., Lipofectamine)
-
SR16832 and T0070907
-
Agonist (e.g., Rosiglitazone)
-
Luciferase assay reagent (e.g., Bright-Glo)
-
384-well white, clear-bottom assay plates
Procedure:
-
Seed HEK293T cells in a 10 cm dish and grow to ~80% confluency.
-
Co-transfect the cells with the Gal4-PPARγ LBD expression plasmid and the 5xUAS-luciferase reporter plasmid using a suitable transfection reagent.
-
After 24 hours, detach the cells and seed them into 384-well plates at a density of 10,000 cells per well in 40 µL of media.
-
Allow the cells to attach for 4-6 hours.
-
Pre-treat the cells with 5 µL of a 10x solution of SR16832, T0070907, or vehicle control (DMSO) for 1 hour.
-
Add 5 µL of a 10x solution of the agonist (rosiglitazone) at various concentrations.
-
Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.
-
Add 25 µL of luciferase assay reagent to each well.
-
Measure the luminescence using a plate reader.
-
Normalize the luciferase activity to a control (e.g., vehicle-treated cells) and plot the data against the agonist concentration to determine EC50 values.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the PPARγ signaling pathway and the workflows of the functional assays described.
SR16832: A Superior Dual-Site Inhibitor of PPARγ Validated
A comprehensive analysis of SR16832's dual inhibitory mechanism reveals its enhanced efficacy in blocking both orthosteric and allosteric activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) compared to conventional antagonists. This guide provides researchers, scientists, and drug development professionals with a detailed comparison, supporting experimental data, and methodologies to underscore the potential of SR16832 as a potent research tool.
SR16832 has been identified as a dual-site covalent inhibitor of PPARγ, a key nuclear receptor in regulating gene expression. Unlike traditional orthosteric covalent antagonists such as GW9662 and T0070907, which only target the primary ligand-binding pocket, SR16832 is designed to inhibit both the orthosteric and a recently identified allosteric site.[1][2] This dual-action mechanism provides a more complete inhibition of PPARγ activation by various ligands.
The development of SR16832 was prompted by the discovery that ligands could still activate PPARγ through an allosteric site, even when the orthosteric site was blocked by antagonists like GW9662.[1][2] SR16832 was engineered from the orthosteric covalent antagonist scaffold to extend its reach towards the allosteric site, thereby physically hindering the binding of allosteric activators.[1]
Comparative Efficacy of PPARγ Antagonists
Experimental data demonstrates the superior inhibitory profile of SR16832 in comparison to GW9662 and T0070907. Key findings from cellular and biochemical assays are summarized below.
| Compound | Inhibition of Orthosteric Activation | Inhibition of Allosteric Activation by MRL20 | Inhibition of Allosteric Activation by Rosiglitazone |
| SR16832 | Effective | Effective | Complete |
| GW9662 | Effective | Ineffective | Ineffective |
| T0070907 | Effective | Ineffective | Ineffective |
Table 1: Comparison of the inhibitory activity of SR16832, GW9662, and T0070907 on PPARγ activation. Data compiled from cellular reporter assays.
| Assay | Ligand | Effect of SR16832 | Comparison with GW9662/T0070907 |
| TR-FRET | MRL20 | Weakened allosteric binding | More effective at weakening binding |
| TR-FRET | Rosiglitazone | No detectable increase in TR-FRET response | GW9662/T0070907 showed a lower but not blocked response |
| TR-FRET | DHA | Reduces binding | Better inhibition compared to orthosteric antagonists |
Table 2: Summary of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay results for SR16832's effect on ligand binding to PPARγ.
Signaling Pathway of PPARγ and Inhibition Mechanisms
The following diagram illustrates the signaling pathway of PPARγ and the distinct inhibitory mechanisms of single-site versus dual-site antagonists.
Caption: PPARγ activation and inhibition pathways.
Experimental Methodologies
Cell-Based Luciferase Reporter Assay
This assay is crucial for assessing the transcriptional activity of PPARγ in a cellular context.
Caption: Workflow of the luciferase reporter assay.
Protocol:
-
Cell Culture: HEK293T cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Transfection: Cells were seeded in 96-well plates and transfected with plasmids encoding for Gal4-PPARγ ligand-binding domain (LBD) and a 5xUAS-luciferase reporter construct using a suitable transfection reagent.
-
Treatment: After 24 hours, the medium was replaced with DMEM containing the vehicle (DMSO) or the covalent inhibitors (SR16832, GW9662, or T0070907) at a fixed concentration.
-
Agonist Addition: Following a 30-minute pre-incubation with the inhibitors, cells were treated with increasing concentrations of the PPARγ agonists rosiglitazone or MRL20.
-
Incubation: Cells were incubated for an additional 24 hours.
-
Lysis and Luminescence Reading: Cells were lysed, and luciferase activity was measured using a luminometer after the addition of a luciferase substrate.
-
Data Analysis: Luminescence signals were normalized to the vehicle control to determine the fold activation. Dose-response curves were generated using non-linear regression.[2]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay directly measures the binding of ligands to the purified PPARγ LBD.
Caption: Workflow of the TR-FRET assay.
Protocol:
-
Protein Preparation: Recombinant His-tagged PPARγ LBD was expressed and purified.
-
Inhibitor Incubation: The purified PPARγ LBD was incubated with either vehicle (DMSO) or the covalent antagonists (SR16832, GW9662, or T0070907).
-
Assay Components: The assay was performed in a buffer containing the PPARγ LBD, a fluorescently labeled TRAP220 coactivator peptide, and the respective ligands.
-
Ligand Addition: Increasing concentrations of rosiglitazone, MRL20, or docosahexaenoic acid (DHA) were added to the mixture.
-
Signal Measurement: The TR-FRET signal, which indicates the proximity of the coactivator peptide to the PPARγ LBD, was measured after an incubation period. An increase in the TR-FRET signal corresponds to ligand-induced coactivator recruitment.
-
Data Analysis: The TR-FRET ratio was calculated and plotted against the ligand concentration to determine the extent of binding and activation.[2]
Conclusion
The dual-site inhibitory mechanism of SR16832 represents a significant advancement in the development of PPARγ antagonists. By effectively blocking both orthosteric and allosteric activation pathways, SR16832 serves as a more reliable and complete inhibitor for studying PPARγ signaling compared to its predecessors. The experimental data robustly supports its superior efficacy, making it an invaluable tool for researchers in the field.
References
- 1. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of SR16832 with Non-covalent PPARγ Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dual-site covalent inhibitor SR16832 with a selection of non-covalent Peroxisome Proliferator-Activated Receptor γ (PPARγ) antagonists. This analysis is supported by experimental data from publicly available literature to inform research and development decisions.
SR16832 is a potent dual-site covalent inhibitor of PPARγ, acting at both the orthosteric and allosteric sites within the ligand-binding domain.[1][2][3][4] This mechanism of action distinguishes it from traditional non-covalent antagonists that primarily compete with endogenous ligands at the orthosteric binding pocket. This guide will delve into a comparative analysis of SR16832 against several non-covalent PPARγ antagonists, focusing on their binding affinities, functional activities, and mechanisms of action.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for SR16832 and a panel of non-covalent PPARγ antagonists. It is important to note that direct head-to-head comparisons in the same study are limited, and thus, variations in experimental conditions across different studies should be considered when interpreting these values.
Table 1: Comparative Binding Affinities of PPARγ Antagonists
| Compound | Type | Target | Assay Method | IC50 / Ki | Reference |
| SR16832 | Covalent (Dual-site) | PPARγ | TR-FRET | Not explicitly reported as IC50, but shown to be more effective than GW9662 and T0070907 | [2][3][4] |
| SR10171 | Non-covalent | PPARγ | Competition Displacement Assay (LanthaScreen) | IC50: 220 nM | [5] |
| SR11023 | Non-covalent | PPARγ | Competition Displacement Assay (LanthaScreen) | IC50: 109 nM | [5][6] |
| BADGE | Non-covalent | PPARγ | Radioligand Binding Assay | Kd(app): 100 µM | [7] |
| MMT-160 | Covalent | PPARγ | Not Specified | IC50: 0.17 µM | [1][8] |
| MEKT-76 | Non-covalent | PPARγ | Not Specified | Not explicitly reported as IC50, characterized as a weak partial agonist/antagonist | [9] |
| Tanshinone IIA | Non-covalent | PPARγ | Competitive Binding Assay (radiolabeled rosiglitazone) | IC50: 3.897 µM | [10] |
| Protopanaxatriol (PPT) | Non-covalent | PPARγ | Competitive Binding Assay (TR-FRET) | IC50: 11.75 µM | [10] |
| G3335 | Non-covalent | PPARγ | Luciferase Reporter Assay (inhibition of rosiglitazone) | IC50: 31.9 µM | [11] |
Table 2: Comparative Functional Activities of PPARγ Antagonists
| Compound | Functional Effect | Cell-Based Assay | Key Findings | Reference |
| SR16832 | Inhibition of orthosteric and allosteric activation | Luciferase Reporter Assay | More effectively inhibits PPARγ transcriptional activity than GW9662 and T0070907.[1][4] | [2][3] |
| SR10171 | Inverse Agonism (represses basal activity) | Transcriptional Reporter Assays | Partially represses basal transcriptional activity of PPARγ.[5] | [5][12] |
| SR11023 | Neutral Antagonism (blocks agonist activity) | Transcriptional Reporter Assays | Displays no transcriptional activity on its own.[5] | [5][6][13] |
| BADGE | Antagonism of agonist-induced activity | Adipocyte Differentiation Assay | Antagonizes rosiglitazone-induced adipogenesis in 3T3-L1 cells.[2][7] | [14] |
| Tanshinone IIA | Inhibition of adipogenesis | 3T3-L1 Adipocyte Differentiation | Strongly inhibited adipocyte differentiation in a dose-dependent manner.[10] | [10] |
| Protopanaxatriol (PPT) | Inhibition of adipogenesis and lipogenic gene expression | 3T3-L1 Adipocyte Differentiation | Induced a significant inhibition of adipocyte differentiation and repressed adipogenic genes.[10] | [10] |
| MRL-24 | Partial Agonism/Antagonism | Transcriptional and Adipogenesis Assays | Poor agonist activity in transcription and adipogenesis assays, but effective at blocking Cdk5-mediated phosphorylation of PPARγ.[14][15] | [16][17][18] |
Mechanism of Action and Signaling Pathways
SR16832's dual-site covalent binding offers a distinct mechanism of antagonism compared to non-covalent antagonists. While non-covalent antagonists typically compete with agonists for the orthosteric binding pocket, SR16832 not only blocks this site but also inhibits activation through an allosteric site.[2][3] This dual inhibition may lead to a more complete shutdown of PPARγ signaling.
The general mechanism of PPARγ antagonism involves preventing the conformational changes required for the recruitment of co-activators and/or promoting the recruitment of co-repressors to the PPARγ/RXR heterodimer, thereby inhibiting the transcription of target genes.[6][8][19]
Figure 1. Simplified signaling pathway of PPARγ activation and antagonism.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparative analysis.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
Objective: To determine the binding affinity (IC50) of a test compound to the PPARγ ligand-binding domain (LBD).
Principle: This assay measures the displacement of a fluorescently labeled tracer from the PPARγ-LBD by a competitive ligand. The decrease in the FRET signal is proportional to the binding affinity of the test compound.
Protocol:
-
Reagents:
-
Purified recombinant PPARγ-LBD (e.g., GST-tagged).
-
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore).
-
Fluorescently labeled PPARγ ligand (tracer, e.g., Fluormone™ Pan-PPAR Green) (acceptor fluorophore).
-
Test compounds (SR16832 and non-covalent antagonists) at various concentrations.
-
Assay buffer (e.g., 50 mM HEPES, 50 mM NaCl, 1 mM TCEP, 0.01% BSA, 0.008% Brij-35).
-
-
Procedure:
-
In a 384-well plate, add PPARγ-LBD, Tb-anti-GST antibody, and the fluorescent tracer to the assay buffer.
-
Add serial dilutions of the test compounds or vehicle control (DMSO).
-
Incubate the plate at room temperature for 2-6 hours to reach equilibrium.
-
Measure the fluorescence emission at two wavelengths (e.g., 495 nm for Terbium and 520 nm for the tracer) using a TR-FRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (emission at 520 nm / emission at 495 nm).
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Figure 2. Experimental workflow for the TR-FRET competitive binding assay.
Cell-Based Luciferase Reporter Assay
Objective: To assess the functional activity of PPARγ antagonists in a cellular context.
Principle: This assay utilizes a reporter gene (e.g., luciferase) under the control of a PPARγ-responsive promoter. Antagonist activity is measured by the inhibition of agonist-induced luciferase expression.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, HepG2) in appropriate media.
-
Co-transfect the cells with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs). A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization.
-
-
Compound Treatment:
-
After transfection, treat the cells with a known PPARγ agonist (e.g., rosiglitazone) in the presence or absence of varying concentrations of the test antagonists (SR16832 or non-covalent antagonists).
-
-
Luciferase Assay:
-
After an incubation period (e.g., 24 hours), lyse the cells.
-
Measure the firefly luciferase activity in the cell lysates using a luminometer.
-
If a normalization plasmid was used, measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Calculate the percentage of inhibition of the agonist-induced luciferase activity for each antagonist concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
-
Adipocyte Differentiation Assay
Objective: To evaluate the effect of PPARγ antagonists on adipogenesis.
Principle: PPARγ is a master regulator of adipocyte differentiation. Antagonists are expected to inhibit the differentiation of preadipocytes into mature adipocytes.
Protocol:
-
Cell Culture:
-
Culture preadipocyte cells (e.g., 3T3-L1) to confluence.
-
-
Differentiation Induction:
-
Induce differentiation using a standard adipogenic cocktail (e.g., containing insulin, dexamethasone, and IBMX) in the presence of a PPARγ agonist (e.g., rosiglitazone).
-
Treat the cells with varying concentrations of the test antagonists (SR16832 or non-covalent antagonists) during the differentiation period.
-
-
Assessment of Differentiation:
-
After several days (e.g., 7-10 days), assess the degree of adipocyte differentiation by staining for lipid accumulation using Oil Red O.
-
-
Quantification:
-
Extract the Oil Red O stain from the cells and quantify the absorbance using a spectrophotometer.
-
Alternatively, visualize and quantify the number of lipid-laden cells using microscopy.
-
-
Data Analysis:
-
Compare the amount of lipid accumulation in antagonist-treated cells to the agonist-only control to determine the inhibitory effect.
-
Conclusion
SR16832 presents a unique profile as a dual-site covalent inhibitor of PPARγ, offering a potentially more complete and potent antagonism compared to traditional non-covalent antagonists. While direct comparative data is still emerging, the available information suggests that SR16832 is a powerful tool for researchers studying PPARγ signaling. Non-covalent antagonists, however, offer a diverse range of chemical scaffolds and may exhibit different selectivity and pharmacokinetic properties. The choice of antagonist will ultimately depend on the specific research question and experimental context. This guide provides a foundational comparison to aid in the selection and application of these important research tools.
References
- 1. Biochemical and structural basis for the pharmacological inhibition of nuclear hormone receptor PPARγ by inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A synthetic antagonist for the peroxisome proliferator-activated receptor gamma inhibits adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PPARγ in Complex with an Antagonist and Inverse Agonist: a Tumble and Trap Mechanism of the Activation Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 10. Inhibition of PPARγ by Natural Compounds as a Promising Strategy in Obesity and Diabetes [openmedicinalchemistryjournal.com]
- 11. Regulation of Peroxisome Proliferator-Activated Receptor γ Expression by Adipocyte Differentiation and Determination Factor 1/Sterol Regulatory Element Binding Protein 1: Implications for Adipocyte Differentiation and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rcsb.org [rcsb.org]
- 15. An alternate binding site for PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Examining multiple cellular pathways at once using multiplex hextuple luciferase assaying - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Insights into Dynamic Mechanism of Ligand Binding to Peroxisome Proliferator-Activated Receptor γ toward Potential Pharmacological Applications [jstage.jst.go.jp]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Deciphering the Roles of PPARγ in Adipocytes via Dynamic Change of Transcription Complex - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for PPARγ Modulation: SR 16832 vs. Rosiglitazone
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of compounds with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is critical for the development of next-generation therapeutics. This guide provides a detailed comparison of the efficacy and mechanisms of action of SR 16832 and rosiglitazone, two molecules with opposing effects on PPARγ activation.
Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a well-established full agonist of PPARγ, historically used in the management of type 2 diabetes.[1] Its therapeutic effects are derived from its ability to activate PPARγ, a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin sensitization.[2] Conversely, this compound is a novel, investigational dual-site covalent inhibitor of PPARγ designed to block the receptor's activity.[3] This fundamental difference in their interaction with PPARγ forms the basis of this comparative analysis.
Unraveling the Mechanisms of Action: Activation vs. Inhibition
Rosiglitazone functions by binding to the orthosteric (or canonical) ligand-binding pocket of the PPARγ ligand-binding domain (LBD). This binding event induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and subsequent transcription of target genes involved in glucose and lipid metabolism.[1][2]
In stark contrast, this compound acts as an antagonist, effectively shutting down PPARγ activity. Its unique mechanism involves covalently binding to both the orthosteric site and a recently identified allosteric site on the PPARγ LBD.[3] This dual-site engagement provides a more comprehensive blockade of the receptor than traditional orthosteric antagonists. Notably, this dual inhibition is particularly effective at preventing activation by agonists like rosiglitazone, which have been shown to bind to the allosteric site.[3]
Efficacy in Blocking PPARγ Activation: A Qualitative Comparison
| Feature | This compound | Rosiglitazone |
| Primary Effect on PPARγ | Inhibition / Antagonism | Activation / Agonism |
| Binding Site(s) | Orthosteric and Allosteric (Covalent) | Orthosteric |
| Mechanism of Action | Blocks coactivator recruitment and downstream gene transcription by binding to two key sites on the PPARγ LBD. | Promotes coactivator recruitment and initiates gene transcription by binding to the orthosteric site of the PPARγ LBD. |
| Efficacy in Blocking Activation | Highly effective at inhibiting PPARγ activation, including that induced by allosteric-binding agonists. | Does not block activation; it is an activator itself. |
Visualizing the Signaling Pathways
Figure 1. Rosiglitazone's agonistic signaling pathway.
Figure 2. this compound's inhibitory signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments utilized in the characterization of compounds like this compound and rosiglitazone.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This assay is employed to quantitatively assess the ability of a test compound to either promote (agonist) or inhibit (antagonist) the interaction between the PPARγ LBD and a coactivator peptide.
Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., Terbium-labeled anti-GST antibody bound to a GST-tagged PPARγ LBD) to an acceptor fluorophore (e.g., Fluorescein-labeled coactivator peptide). When the LBD and the coactivator peptide are in close proximity (i.e., interaction occurs), excitation of the donor results in emission from the acceptor. The TR-FRET signal is proportional to the extent of this interaction.
Agonist Mode Protocol:
-
A reaction mixture is prepared containing GST-tagged PPARγ LBD, a fluorescently labeled coactivator peptide (e.g., PGC1α), and a Terbium-labeled anti-GST antibody in assay buffer.
-
Serial dilutions of the test compound (e.g., rosiglitazone) are added to the wells of a 384-well plate.
-
The reaction mixture is dispensed into the wells containing the test compound.
-
The plate is incubated at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection, with excitation typically around 340 nm and emission measured at two wavelengths (e.g., 495 nm for the donor and 520 nm for the acceptor).
-
The ratio of acceptor to donor emission is calculated, and the data are plotted against the compound concentration to determine the EC50 value.
Antagonist Mode Protocol:
-
The assay is set up similarly to the agonist mode, with the addition of a fixed concentration of a known PPARγ agonist (e.g., rosiglitazone) at its EC80 concentration to all wells (except for negative controls).
-
Serial dilutions of the test compound (e.g., this compound) are then added.
-
Following incubation, the TR-FRET signal is measured. A decrease in the signal indicates that the test compound is inhibiting the agonist-induced interaction between the PPARγ LBD and the coactivator peptide.
-
The data are plotted to determine the IC50 value of the antagonist.
Figure 3. Workflow for TR-FRET coactivator recruitment assays.
Gal4-PPARγ Ligand-Binding Domain (LBD) Luciferase Reporter Assay
This cell-based assay is used to assess the transcriptional activity of PPARγ in response to a test compound.
Principle: The assay utilizes a chimeric receptor construct where the DNA-binding domain of the yeast transcription factor Gal4 is fused to the LBD of human PPARγ. This construct is co-transfected into mammalian cells (e.g., HEK293) along with a reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS). If a compound activates the PPARγ LBD, the Gal4-PPARγ LBD fusion protein binds to the UAS and drives the expression of luciferase.
Protocol:
-
HEK293 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are co-transfected with two plasmids: one expressing the Gal4-PPARγ LBD fusion protein and a second containing a luciferase reporter gene downstream of a Gal4 UAS. A third plasmid expressing a different reporter (e.g., Renilla luciferase) can be included for normalization of transfection efficiency.
-
After a post-transfection period (e.g., 24 hours), the cells are treated with serial dilutions of the test compound (agonist or antagonist). For antagonist testing, cells are co-treated with a known agonist.
-
The cells are incubated for a further period (e.g., 18-24 hours) to allow for gene expression.
-
The cells are lysed, and the luciferase activity is measured using a luminometer after the addition of the appropriate luciferase substrate.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal. For agonists, the fold activation relative to a vehicle control is calculated to determine EC50 values. For antagonists, the percentage of inhibition of the agonist response is calculated to determine IC50 values.
Figure 4. Workflow for Gal4-PPARγ luciferase reporter assay.
References
- 1. Acute genome-wide effects of rosiglitazone on PPARγ transcriptional networks in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-diabetic rosiglitazone remodels the adipocyte transcriptome by redistributing transcription to PPARγ-driven enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | PPARγ | Tocris Bioscience [tocris.com]
SR16832: A Superior Dual-Site PPARγ Antagonist for Specificity in Research
A detailed comparison of SR16832 with other common PPARγ antagonists, GW9662 and T0070907, highlighting its enhanced specificity and efficacy through a dual-site inhibitory mechanism.
For researchers investigating the multifaceted roles of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) in metabolic diseases, inflammation, and cancer, the specificity of pharmacological tools is paramount. While GW9662 and T0070907 are widely utilized as irreversible antagonists of PPARγ, emerging evidence underscores the superior specificity and inhibitory profile of SR16832. This guide provides a comprehensive comparison of these antagonists, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.
Unveiling a Dual-Site Inhibitor: The SR16832 Advantage
SR16832 distinguishes itself from its predecessors, GW9662 and T0070907, through its unique dual-site inhibitory mechanism.[1][2] Traditional antagonists like GW9662 and T0070907 act as irreversible covalent modifiers of a cysteine residue (Cys285) within the orthosteric binding pocket of the PPARγ ligand-binding domain (LBD).[3][4] However, research has revealed the existence of an alternative, allosteric binding site on the PPARγ LBD that is not effectively blocked by these orthosteric antagonists.[3][4]
SR16832 was developed to address this limitation by functioning as a dual-site covalent inhibitor, targeting both the orthosteric and allosteric sites of PPARγ.[1][2][3][4] This dual-action mechanism results in a more complete and robust inhibition of PPARγ activity, proving more effective at blocking the binding and transcriptional activity induced by both endogenous and synthetic ligands.[2]
Comparative Efficacy: A Look at the Data
| Compound | Target(s) | Mechanism of Action | IC50/Ki for PPARγ | Selectivity |
| SR16832 | PPARγ (dual-site) | Covalent inhibitor of both orthosteric and allosteric sites | Not explicitly reported, but qualitatively superior to GW9662 and T0070907 | High for PPARγ |
| GW9662 | PPARγ (orthosteric site) | Irreversible covalent antagonist | IC50: 3.3 nM | High selectivity for PPARγ over PPARα and PPARδ |
| T0070907 | PPARγ (orthosteric site) | Irreversible covalent antagonist | Ki: 1 nM, IC50: 1 nM | >800-fold selectivity for PPARγ over PPARα and PPARδ |
A key advantage of SR16832 is its ability to effectively block the activity of the potent PPARγ agonist rosiglitazone, a function where GW9662 and T0070907 fall short.[4] This is a critical consideration for studies aiming to dissect PPARγ-dependent signaling pathways without the confounding effects of residual agonist activity.
Experimental Protocols: Methodologies for Specificity Validation
To validate the specificity and efficacy of PPARγ antagonists, two primary experimental approaches are commonly employed: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays and cell-based transactivation assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay directly measures the binding of a ligand to the PPARγ LBD. The LanthaScreen™ TR-FRET PPARγ Competitive Binding Assay is a common commercial kit used for this purpose.
Principle: The assay relies on the transfer of energy between a terbium-labeled anti-GST antibody (donor) bound to a GST-tagged PPARγ LBD and a fluorescently labeled small molecule pan-PPAR ligand (Fluormone™ Pan-PPAR Green, acceptor). When the fluorescent ligand is bound to the PPARγ LBD, excitation of the terbium donor results in FRET to the acceptor, producing a high TR-FRET signal. A test compound that competes with the fluorescent ligand for binding to the LBD will disrupt FRET, leading to a decrease in the signal.
Abbreviated Protocol:
-
Reagent Preparation: Prepare a 2X solution of the test compound (e.g., SR16832, GW9662, or T0070907) and a 2X solution of the Fluormone™ Pan-PPAR Green tracer. Prepare a 4X solution of the GST-PPARγ LBD and a 4X solution of the terbium-labeled anti-GST antibody.
-
Assay Assembly: In a 384-well plate, add the test compound solution followed by the addition of the PPARγ LBD and antibody mixture. Finally, add the Fluormone™ tracer.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of TR-FRET measurements, exciting at approximately 340 nm and measuring emission at 495 nm (terbium) and 520 nm (FRET signal).
-
Data Analysis: Calculate the 520/495 nm emission ratio. The IC50 value, representing the concentration of the antagonist required to inhibit 50% of the tracer binding, is determined by plotting the emission ratio against the log of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Luciferase Reporter Transactivation Assay
This assay measures the ability of a compound to inhibit the transcriptional activity of PPARγ in a cellular context.
Principle: Cells (e.g., HEK293T or Cos-7) are co-transfected with two plasmids: one expressing the PPARγ LBD fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS). In the presence of a PPARγ agonist, the PPARγ-GAL4 fusion protein binds to the UAS and drives the expression of luciferase. An antagonist will compete with the agonist, leading to a decrease in luciferase expression.
Abbreviated Protocol:
-
Cell Culture and Transfection: Plate cells in a 96-well plate and co-transfect with the PPARγ-GAL4 expression vector and the GAL4-luciferase reporter vector. A Renilla luciferase vector is often co-transfected as an internal control for transfection efficiency.
-
Compound Treatment: After transfection, treat the cells with a known PPARγ agonist (e.g., rosiglitazone) in the presence or absence of varying concentrations of the antagonist (SR16832, GW9662, or T0070907).
-
Incubation: Incubate the cells for 18-24 hours to allow for gene expression.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and appropriate luciferase assay reagents.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The antagonist activity is calculated as the percent inhibition of the agonist-induced luciferase expression. The IC50 value is determined by plotting the percent inhibition against the log of the antagonist concentration.
Visualizing the Mechanisms
To better understand the interactions of these antagonists with PPARγ, the following diagrams illustrate their proposed binding mechanisms and a typical experimental workflow.
Figure 1. Binding mechanisms of PPARγ antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SR 16832 | PPARγ | Tocris Bioscience [tocris.com]
- 3. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomics of SR16832 and Other PPARγ Modulators: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced effects of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) modulators is critical for advancing therapeutic strategies in metabolic diseases and beyond. This guide provides a comparative analysis of the novel dual-site inhibitor SR16832 against other well-characterized PPARγ modulators, focusing on their impact on the transcriptome.
While direct, publicly available transcriptomic data for SR16832 is not yet available, this guide synthesizes existing knowledge on its unique mechanism of action with the established transcriptomic profiles of other key PPARγ modulators. By examining the effects of full agonists, partial agonists, and antagonists, we can infer the potential transcriptomic signature of SR16832 and highlight its therapeutic potential.
Introduction to PPARγ Modulation
Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a ligand-activated transcription factor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin sensitivity.[1] Modulation of PPARγ activity by small molecules has been a cornerstone of treatment for type 2 diabetes. However, the clinical utility of full agonists like thiazolidinediones (TZDs) has been hampered by adverse side effects. This has spurred the development of a diverse new generation of PPARγ modulators with varied mechanisms of action.
This guide focuses on a comparative analysis of:
-
Full Agonists (e.g., Rosiglitazone, Pioglitazone): These ligands robustly activate PPARγ, leading to broad transcriptional changes.
-
Antagonists (e.g., GW9662): These molecules block the binding of endogenous or synthetic agonists, thereby inhibiting PPARγ-mediated transcription.
-
Dual-Site Inhibitor (SR16832): A novel covalent antagonist that uniquely inhibits both orthosteric and allosteric activation of PPARγ.[2]
Comparative Transcriptomic Analysis
The following tables summarize the known transcriptomic effects of rosiglitazone, pioglitazone, and GW9662. Based on the unique dual-site inhibitory mechanism of SR16832, we provide an inferred transcriptomic profile. It is crucial to note that the SR16832 column represents a hypothesis based on its biochemical activity, pending direct experimental validation through RNA-sequencing or microarray analysis.
Table 1: Comparative Effects on Key PPARγ Target Genes
| Gene | Function | Rosiglitazone/Pioglitazone (Full Agonists) | GW9662 (Antagonist) | SR16832 (Dual-Site Inhibitor - Inferred) |
| Adipogenesis & Lipid Metabolism | ||||
| FABP4 (aP2) | Fatty acid binding and transport | Strongly Upregulated | Downregulated/Inhibited | Strongly Downregulated/Inhibited |
| CD36 | Fatty acid translocase | Strongly Upregulated | Downregulated/Inhibited | Strongly Downregulated/Inhibited |
| LPL | Lipoprotein lipase | Upregulated | Downregulated/Inhibited | Downregulated/Inhibited |
| ADIPOQ (Adiponectin) | Insulin-sensitizing adipokine | Strongly Upregulated | Downregulated/Inhibited | Strongly Downregulated/Inhibited |
| Glucose Homeostasis | ||||
| SLC2A4 (GLUT4) | Insulin-regulated glucose transporter | Upregulated | Downregulated/Inhibited | Downregulated/Inhibited |
| PCK1 (PEPCK) | Gluconeogenesis | Modulated (tissue-specific) | Modulated (tissue-specific) | Modulated (tissue-specific) |
| Inflammation | ||||
| TNF-α | Pro-inflammatory cytokine | Downregulated | Upregulated/No Change | Potential for strong upregulation |
| IL-6 | Pro-inflammatory cytokine | Downregulated | Upregulated/No Change | Potential for strong upregulation |
Table 2: Overview of Affected Signaling Pathways
| Pathway | Rosiglitazone/Pioglitazone (Full Agonists) | GW9662 (Antagonist) | SR16832 (Dual-Site Inhibitor - Inferred) |
| PPAR Signaling | Strongly Activated | Inhibited | Strongly Inhibited |
| Insulin Signaling | Enhanced | Attenuated | Attenuated |
| Adipocytokine Signaling | Modulated (Increased Adiponectin) | Modulated (Decreased Adiponectin) | Modulated (Strongly Decreased Adiponectin) |
| Lipid Metabolism | Upregulated (Fatty acid storage) | Downregulated | Strongly Downregulated |
| Inflammatory Pathways (e.g., NF-κB) | Inhibited | Activated/No Change | Potentially Activated |
Experimental Protocols
Detailed experimental design is paramount for reproducible and comparable transcriptomic studies. Below are generalized protocols for RNA-sequencing and microarray analysis, based on common practices in the field.
RNA-Sequencing (RNA-Seq) Protocol
-
Cell Culture and Treatment:
-
Plate cells (e.g., 3T3-L1 preadipocytes, HepG2 hepatocytes) at a desired density.
-
Treat cells with the PPARγ modulator (e.g., 1 µM rosiglitazone, 10 µM GW9662, or an appropriate concentration of SR16832) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Harvest cells and immediately lyse to preserve RNA integrity.
-
-
RNA Isolation:
-
Extract total RNA using a column-based kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent, according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from total RNA.
-
Fragment the remaining RNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library using PCR.
-
-
Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control of raw sequencing reads (e.g., using FastQC).
-
Align reads to a reference genome (e.g., using STAR or HISAT2).
-
Quantify gene expression levels (e.g., using featureCounts or Salmon).
-
Perform differential gene expression analysis (e.g., using DESeq2 or edgeR).
-
Conduct pathway and gene ontology enrichment analysis (e.g., using GSEA or DAVID).
-
Microarray Protocol
-
Cell Culture and Treatment: (Similar to RNA-Seq)
-
RNA Isolation and Labeling:
-
Extract total RNA as described for RNA-Seq.
-
Synthesize cDNA from the RNA and label it with a fluorescent dye (e.g., Cy3 or Cy5).
-
-
Hybridization:
-
Hybridize the labeled cDNA to a microarray chip containing probes for thousands of genes.
-
Wash the microarray to remove unbound labeled cDNA.
-
-
Scanning and Data Extraction:
-
Scan the microarray to measure the fluorescence intensity of each spot.
-
Use image analysis software to quantify the intensity values.
-
-
Data Analysis:
-
Normalize the data to correct for systematic variations.
-
Identify differentially expressed genes using statistical tests (e.g., t-test, ANOVA).
-
Perform clustering and pathway analysis.
-
Visualizing Mechanisms and Workflows
PPARγ Signaling Pathway
The following diagram illustrates the central role of PPARγ in regulating gene expression and the points of intervention for different modulators.
Caption: PPARγ signaling and points of modulator intervention.
Experimental Workflow for Comparative Transcriptomics
This diagram outlines the key steps in a comparative transcriptomic analysis of PPARγ modulators.
Caption: A typical workflow for comparative transcriptomics.
SR16832 Dual-Site Inhibition Mechanism
This diagram illustrates the unique mechanism of SR16832, which blocks both the orthosteric (ligand-binding) and an allosteric site on PPARγ.
Caption: Dual-site inhibition of PPARγ by SR16832.
Conclusion and Future Directions
The comparative analysis of PPARγ modulators reveals a spectrum of transcriptomic responses, from broad activation by full agonists to targeted inhibition by antagonists. SR16832, with its unique dual-site inhibitory mechanism, is poised to exhibit a distinct and potentially more profound inhibitory transcriptomic signature compared to traditional antagonists like GW9662.[2] The inferred strong downregulation of genes involved in adipogenesis and lipid metabolism, coupled with a potential for pro-inflammatory gene expression, underscores the need for direct transcriptomic profiling of SR16832.
Future research employing RNA-sequencing or microarray analysis on relevant cell types treated with SR16832 is essential to validate these hypotheses. Such studies will not only elucidate the precise gene regulatory networks governed by this novel modulator but also pave the way for the rational design of next-generation PPARγ-targeted therapies with improved efficacy and safety profiles.
References
Dual-Site Inhibition of PPARγ: A Comparative Analysis of SR 16832
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of SR 16832 with other common PPARγ antagonists, validating its efficacy in inhibiting allosteric activation. The data presented is compiled from peer-reviewed studies to ensure accuracy and objectivity.
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a key nuclear receptor involved in adipogenesis, insulin sensitivity, and inflammation. Its dysregulation is implicated in various metabolic diseases, making it a critical therapeutic target. While orthosteric antagonists like GW9662 and T0070907 have been widely used to inhibit PPARγ activity, their inability to block a newly identified allosteric site limits their effectiveness. This compound, a novel covalent antagonist, has been developed to address this limitation by acting as a dual-site inhibitor, targeting both the orthosteric and allosteric sites of PPARγ.[1]
Comparative Performance of PPARγ Inhibitors
The inhibitory effects of this compound have been benchmarked against the established orthosteric antagonists GW9662 and T0070907. Experimental data demonstrates the superior ability of this compound to block the allosteric activation of PPARγ, particularly by ligands such as MRL20 and rosiglitazone.[2]
Quantitative Analysis of Co-regulator Binding
The binding of coactivator and corepressor peptides to the PPARγ ligand-binding domain (LBD) is a crucial step in modulating its transcriptional activity. Time-Resolved Fluorescence Energy Transfer (TR-FRET) assays have been employed to quantify the binding affinities of the coactivator peptide TRAP220 and the corepressor peptide NCoR to the PPARγ LBD when covalently modified by this compound, GW9662, or T0070907.
| Covalent Ligand | TRAP220 Binding Affinity (μM) | NCoR Binding Affinity (μM) |
| Apo (No Ligand) | 2.2 ± 0.3 | 0.85 ± 0.27 |
| GW9662 | 2.8 ± 0.3 | 0.38 ± 0.12 |
| T0070907 | 7.7 ± 0.8 | 0.12 ± 0.06 |
| This compound | Slight weakening of affinity for both peptides | Slight weakening of affinity for both peptides |
Data sourced from Hughes et al. (2017).[2] Note: Specific affinity values for this compound were described qualitatively in the source.
These results indicate that while GW9662 and T0070907 exhibit inverse agonist-like activity by weakening coactivator binding and strengthening corepressor binding, this compound acts more as a neutral antagonist with only minor effects on the binding of either peptide.[2]
Inhibition of Allosteric Activation by Rosiglitazone
The efficacy of this compound in blocking allosteric activation was further validated using both biochemical and cell-based assays.
TR-FRET Coactivator Recruitment Assay:
This assay measures the recruitment of the TRAP220 coactivator peptide to the PPARγ LBD in the presence of the allosteric activator rosiglitazone.
| Covalent Antagonist | Rosiglitazone-Induced TRAP220 Recruitment |
| None (Apo) | Concentration-dependent increase |
| GW9662 | Lowered but not blocked |
| T0070907 | Lowered but not blocked |
| This compound | No detectable increase |
Data sourced from Hughes et al. (2017).[2]
Cell-Based Transactivation Assay:
This assay measures the transcriptional activity of PPARγ in HEK293T cells co-transfected with a Gal4-PPARγ LBD fusion protein and a luciferase reporter gene under the control of a 5xUAS promoter.
| Covalent Antagonist | Rosiglitazone-Induced Luciferase Activity |
| Vehicle Control | Dose-dependent increase |
| GW9662 | Not effectively blocked |
| T0070907 | Not effectively blocked |
| This compound | No significant activation observed |
Data sourced from Hughes et al. (2017).[2]
These findings collectively demonstrate that this compound is a more potent inhibitor of allosteric activation of PPARγ compared to GW9662 and T0070907.[2]
Experimental Protocols
TR-FRET Co-regulator Interaction Assay
This protocol is a synthesized methodology based on descriptions from multiple sources.[2][3]
-
Reagents:
-
Purified His-tagged PPARγ LBD
-
Terbium-labeled anti-His antibody (donor fluorophore)
-
Fluorescein-labeled co-regulator peptide (TRAP220 or NCoR) (acceptor fluorophore)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20)
-
Test compounds (this compound, GW9662, T0070907, rosiglitazone) dissolved in DMSO.
-
-
Procedure:
-
Prepare a master mix containing the PPARγ LBD and the terbium-labeled anti-His antibody in the assay buffer.
-
In a 384-well, low-volume, black plate, add the test compounds at various concentrations.
-
Add the PPARγ LBD/antibody master mix to the wells containing the test compounds.
-
Incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for covalent modification of the LBD by the antagonists.
-
Add the fluorescein-labeled co-regulator peptide to all wells.
-
Incubate for a further period (e.g., 1-2 hours) at room temperature in the dark.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at ~665 nm for the acceptor and ~620 nm for the donor).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and plot the data against the concentration of the titrated compound.
-
Gal4-PPARγ LBD Cell-Based Transactivation Assay
This protocol is a synthesized methodology based on descriptions from multiple sources.[2]
-
Reagents and Materials:
-
HEK293T cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Expression plasmid for Gal4-PPARγ LBD
-
Reporter plasmid with a luciferase gene under the control of a 5xUAS promoter (e.g., pGL4.35[luc2P/9XGAL4 UAS/Hygro])
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Test compounds (this compound, GW9662, T0070907, rosiglitazone) dissolved in DMSO.
-
Luciferase assay reagent
-
White, opaque 96-well cell culture plates.
-
-
Procedure:
-
Seed HEK293T cells in 96-well plates at a suitable density.
-
After 24 hours, co-transfect the cells with the Gal4-PPARγ LBD expression plasmid and the 5xUAS-luciferase reporter plasmid using a suitable transfection reagent.
-
After another 24 hours, replace the medium with fresh medium containing the covalent antagonists (this compound, GW9662, or T0070907) or vehicle (DMSO).
-
Incubate for a period to allow for covalent modification (e.g., 4-6 hours).
-
Add the allosteric activator (rosiglitazone) at various concentrations to the appropriate wells.
-
Incubate for an additional 16-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of rosiglitazone.
-
Visualizing the Mechanism of Action
To better understand the interactions at play, the following diagrams illustrate the PPARγ signaling pathway and the experimental workflows used to validate the inhibitory action of this compound.
Caption: PPARγ signaling pathway and ligand interactions.
Caption: Workflow for the TR-FRET co-regulator interaction assay.
Caption: Workflow for the Gal4-PPARγ LBD transactivation assay.
References
- 1. Unmasking antagonists: a deep dive into the structural binding poses of PPARγ ligands | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 2. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Safe Handling of SR 16832
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Disposal and Handling of SR 16832, a Dual-Site PPARγ Antagonist.
This document provides essential safety and logistical information for the proper disposal and handling of this compound (2-chloro-N-(6-methoxy-4-quinolinyl)-5-nitro-benzamide). Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is a valuable research tool, a dual-site covalent antagonist of peroxisome proliferator-activated receptor γ (PPARγ), but requires careful handling due to its potential hazards.[1]
Immediate Safety and Hazard Information
This compound should be considered hazardous until more comprehensive toxicological data is available.[1] It is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2]
Key Hazards:
-
Acute Oral Toxicity: Harmful if ingested.[2]
-
Environmental Hazard: Very toxic to aquatic organisms, with potential for long-term adverse effects in the aquatic environment.[2]
Precautionary Measures:
-
Avoid ingestion, inhalation, and contact with eyes, skin, and clothing.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1][2]
-
Do not eat, drink, or smoke when using this product.[2]
-
Avoid release to the environment and collect any spillage.[2]
-
Use in a well-ventilated area with appropriate exhaust ventilation.[2]
Personal Protective Equipment (PPE)
To ensure safety, the following personal protective equipment should be worn when handling this compound:
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves (e.g., nitrile). |
| Skin and Body Protection | Impervious clothing, such as a lab coat. |
| Respiratory Protection | A suitable respirator should be used if dust or aerosols are generated. |
Data sourced from DC Chemicals Safety Data Sheet.[2]
Step-by-Step Disposal Procedures
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Classification:
-
Unused this compound and any materials contaminated with it (e.g., pipette tips, absorbent paper) should be treated as hazardous chemical waste.
2. Containerization:
-
Collect waste this compound (solid or in solution) and contaminated materials in a designated, properly labeled, and sealed waste container.
-
The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name "this compound".
3. Final Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant.[2]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
Accidental Release and Spill Management
In the event of a spill, follow these procedures immediately:
1. Evacuate and Secure the Area:
-
Alert others in the vicinity and restrict access to the spill area.
-
Ensure adequate ventilation.
2. Personal Protection:
-
Wear the full personal protective equipment as outlined in the table above.[2]
-
Avoid breathing vapors, mist, dust, or gas from the spilled material.[2]
3. Containment and Cleanup:
-
For solutions: Absorb the spill with a finely-powdered, liquid-binding material such as diatomite or a universal binder.[2]
-
For powder: Carefully sweep or scoop up the spilled solid, avoiding dust formation.
-
Place all contaminated materials into the designated hazardous waste container.
4. Decontamination:
-
Decontaminate the spill surface and any affected equipment by scrubbing with alcohol.[2]
-
Dispose of all decontamination materials as hazardous waste.
5. Environmental Protection:
-
Prevent the spilled material from entering drains or water courses.[2]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, holding eyelids apart. Remove contact lenses if present and easy to do. Seek prompt medical attention.[2] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR) if trained. Avoid mouth-to-mouth resuscitation. Seek immediate medical attention.[2] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2] |
Data sourced from DC Chemicals Safety Data Sheet.[2]
Mechanism of Action: Inhibition of PPARγ Signaling
This compound functions as a dual-site covalent antagonist of the peroxisome proliferator-activated receptor γ (PPARγ).[1] PPARγ is a ligand-activated nuclear receptor that, upon binding with an agonist, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) on the DNA, initiating the transcription of target genes involved in adipogenesis and glucose metabolism. This compound covalently binds to both the orthosteric and an allosteric site on the PPARγ ligand-binding domain, thereby inhibiting the binding of endogenous ligands and preventing the transcriptional activation of PPARγ.[3]
Caption: Inhibition of PPARγ signaling by this compound.
References
Essential Safety and Handling Protocols for Novel Compound SR 16832
Disclaimer: No specific public information regarding the chemical properties, hazards, or handling requirements for a substance designated "SR 16832" is available. The following guidance is based on established best practices for the safe handling of novel, unknown, or potent chemical compounds in a laboratory setting. Researchers and scientists must conduct a thorough risk assessment based on any available internal data before commencing work.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling novel compounds like this compound. It offers procedural, step-by-step guidance to directly address operational questions, aiming to be a preferred source for laboratory safety and chemical handling information.
Pre-Handling Risk Assessment
Before any handling of this compound, a comprehensive risk assessment is mandatory. This process is crucial for understanding and mitigating potential hazards associated with a new chemical entity.[1][2][3][4][5]
Key Assessment Steps:
-
Information Gathering: Review all available internal documentation, including any preliminary synthesis data, structural analogs, and computational toxicology predictions.
-
Hazard Identification: Based on the available data, identify potential physical (e.g., flammable, explosive) and health (e.g., toxic, corrosive, carcinogenic) hazards.[6][7] If the hazards are entirely unknown, the compound must be treated as highly hazardous.[6]
-
Exposure Assessment: Determine the potential routes of exposure (inhalation, dermal contact, ingestion, injection) and the potential for dust or aerosol generation.
-
Control Measures: Based on the assessed risk, determine the necessary engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering and Administrative Controls
Engineering controls are the first line of defense in minimizing exposure to hazardous materials.
-
Primary Engineering Control: All manipulations of this compound, including weighing, dissolving, and aliquoting, should be performed within a certified chemical fume hood to protect from inhaling harmful vapors.[8] For potent or volatile compounds, a ventilated enclosure or glove box may be necessary.
-
Secondary Controls: Ensure easy access to emergency equipment, such as an eyewash station, emergency shower, and a spill kit appropriate for the potential hazards of the compound.[8]
-
Administrative Controls:
-
Restrict access to the area where this compound is being handled.
-
Develop a written Standard Operating Procedure (SOP) for all tasks involving the compound.
-
Ensure all personnel are trained on the specific hazards and handling procedures.[8]
-
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent direct contact with the chemical.[9][10] The following table summarizes the recommended PPE for handling this compound, assuming it is a potent compound of unknown toxicity.
| Protection Level | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are mandatory to protect the eyes from splashes. A face shield should be worn over the goggles during procedures with a high risk of splashing or explosion.[11][12] |
| Hand Protection | Double Gloving (Nitrile or Neoprene) | Wear two pairs of chemical-resistant gloves. Nitrile or neoprene gloves offer good protection against a wide range of chemicals.[12] Check glove manufacturer's compatibility charts if any information about the compound's solvent is available. Gloves should be changed immediately upon contamination. |
| Body Protection | Laboratory Coat & Chemical-Resistant Apron | A flame-resistant lab coat should be worn and fully buttoned.[7] For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | As determined by risk assessment | If there is a risk of aerosolization and the fume hood is deemed insufficient, a respirator may be required. The type of respirator will depend on the assessed risk.[12] |
| Foot Protection | Closed-toe Shoes | Non-perforated, closed-toe shoes are required in all laboratory areas where chemicals are handled.[13] |
Safe Handling and Experimental Workflow
A systematic approach to handling ensures safety and minimizes the risk of exposure or contamination.
Step-by-Step Handling Protocol:
-
Preparation:
-
Don all required PPE as outlined in the table above.[7]
-
Prepare the chemical fume hood by lining the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents.
-
-
Handling:
-
Carefully weigh the required amount of this compound.
-
Prepare solutions by slowly adding the compound to the solvent to avoid splashing.
-
Conduct the experiment, ensuring all manipulations are kept within the fume hood.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment used.
-
Properly dispose of all waste as described in the following section.
-
Remove PPE in the correct order to avoid self-contamination.
-
Thoroughly wash hands with soap and water.[13]
-
Disposal Plan
Proper disposal of unknown or novel compounds is critical to prevent environmental contamination and ensure safety.
-
Waste Segregation: All waste contaminated with this compound (e.g., gloves, pipette tips, excess compound, contaminated solutions) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[14]
-
Labeling: The waste container must be labeled as "Hazardous Waste" and should include the name "this compound" and any known hazard information. If the hazards are unknown, label it as "Unknown Chemical Waste" with a warning not to touch.[15][16]
-
Disposal: The disposal of unidentified chemicals is the responsibility of the waste generator.[15] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal by a certified hazardous waste contractor.[15][16] Never dispose of unknown chemicals down the drain or in regular trash.[17]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[6] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes at an eyewash station. Seek immediate medical attention.[6] |
| Inhalation | Move the affected person to fresh air. Seek immediate medical attention.[6] |
| Ingestion | Do not induce vomiting. Seek immediate medical attention. |
| Spill | Alert others in the area. If the spill is small and you are trained to handle it, use an appropriate spill kit to contain and clean up the material. If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's EHS department. |
References
- 1. allucent.com [allucent.com]
- 2. sbnsoftware.com [sbnsoftware.com]
- 3. Chemical Risk Assessment and Regulatory Decision Making - American Chemical Society [acs.org]
- 4. pharmaguideline.co.uk [pharmaguideline.co.uk]
- 5. Overview of Risk Assessment - Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. twu.edu [twu.edu]
- 7. gz-supplies.com [gz-supplies.com]
- 8. wilcoprime.com [wilcoprime.com]
- 9. hazmatschool.com [hazmatschool.com]
- 10. worksafe.nt.gov.au [worksafe.nt.gov.au]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ehs.ucsf.edu [ehs.ucsf.edu]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. Appendix C - Disposal Of Unknown Chemical Waste Containers [ehs.cornell.edu]
- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 16. unomaha.edu [unomaha.edu]
- 17. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
